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1-azaspiro[4.5]decan-8-ol hydrochloride Documentation Hub

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  • Product: 1-azaspiro[4.5]decan-8-ol hydrochloride
  • CAS: 2098016-73-8

Core Science & Biosynthesis

Foundational

1-Azaspiro[4.5]decan-8-ol Hydrochloride: A Technical Guide to sp³-Rich Lead-Oriented Scaffolds

Executive Summary In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic scaffolds has been identified as a primary driver of high clinical attrition rates due to poor solubility, off-target toxicit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic scaffolds has been identified as a primary driver of high clinical attrition rates due to poor solubility, off-target toxicity, and suboptimal pharmacokinetic profiles. 1-Azaspiro[4.5]decan-8-ol hydrochloride represents a paradigm shift in Lead-Oriented Synthesis (LOS). By leveraging a rigid spirocyclic core, this molecule projects functional groups into three-dimensional space, drastically increasing the fraction of sp³ carbons (Fsp³)[1]. This whitepaper provides an in-depth technical analysis of its chemical properties, structural causality, and the self-validating synthetic protocols required for its application in medicinal chemistry.

Chemical Identity & Physicochemical Profiling

The 1-azaspiro[4.5]decane system consists of a five-membered pyrrolidine ring spiro-fused to a six-membered cyclohexane ring at the C5 position. The hydroxyl group at C8 sits at the para position relative to the spiro carbon, offering a distinct spatial trajectory for hydrogen-bonding[2].

Quantitative Data & Relevance
PropertyValueClinical/Synthetic Relevance
Chemical Name 1-azaspiro[4.5]decan-8-ol hydrochlorideCore nomenclature for literature and procurement.
CAS Registry Numbers 2098016-73-8 (Unspecified) 1992996-36-7 (trans) 1987294-41-6 (cis)Critical for sourcing precise stereoisomers[2].
Molecular Formula C9H18ClNODictates exact mass for MS validation.
Molecular Weight 191.70 g/mol Low MW ensures high ligand efficiency (LE) when derivatized.
SMILES Cl.OC1CCC2(CCCN2)CC1Essential for in silico docking and cheminformatics[2].
Physical State Crystalline SolidEnsures shelf-stability and prevents amine oxidation.
Storage Conditions 2-8°C, Sealed, DryPrevents hygroscopic degradation of the HCl salt[2].

Structural Causality: The "Escape from Flatland" Paradigm

The architectural value of 1-azaspiro[4.5]decan-8-ol lies in its conformational rigidity. The spiro carbon acts as a vertex that forces the pyrrolidine and cyclohexane rings into orthogonal planes.

Causality of the Spiro Linkage: Flexible aliphatic chains suffer from a high entropic penalty upon binding to a target protein (such as a GPCR). Conversely, flat aromatics often intercalate indiscriminately or suffer from poor aqueous solubility. The spirocyclic core pre-organizes the nitrogen and hydroxyl vectors into a rigid 3D conformation, lowering the entropic penalty of binding while maintaining excellent aqueous solubility.

ConformationalAdvantage Flat Traditional Flat Scaffolds (e.g., Pyridines, Benzenes) Limitation High Attrition Rates Poor Solubility Off-target Toxicity Flat->Limitation Spiro Spirocyclic Scaffolds (1-azaspiro[4.5]decane) Advantage High Fsp3 Fraction 3D Vector Projection Improved PK/PD Spiro->Advantage Target Enhanced Target Specificity (GPCRs, Ion Channels) Advantage->Target

Fig 1. Pharmacological advantages of spirocyclic scaffolds over traditional flat aromatics.

Applications in Medicinal Chemistry

Derivatives of the 1-azaspiro[4.5]decane core have historically demonstrated profound efficacy as central nervous system (CNS) agents. For instance, 1-azaspiro[4.5]decan-10-yl amides have been extensively studied as potent opioid receptor ligands[3]. While the C10 position was the historical focus, the 8-ol variant provides a highly differentiated vector. Functionalizing the C8 hydroxyl group (via etherification or carbamate formation) allows medicinal chemists to probe the deep hydrophobic pockets of μ, δ, and κ opioid receptors from an entirely new geometric angle, potentially bypassing the arrestin-mediated pathways responsible for opioid-induced respiratory depression.

Experimental Protocols: Synthesis, Handling, and Validation

To utilize this scaffold effectively, researchers must maintain strict control over its stereochemistry and oxidation state. The following protocol details the synthesis of the hydrochloride salt from a protected ketone precursor.

SyntheticWorkflow Ketone N-Boc-1-azaspiro[4.5]decan-8-one (Starting Material) Reduction Reduction (NaBH4, MeOH, 0°C) Selective Ketone Reduction Ketone->Reduction Alcohol N-Boc-1-azaspiro[4.5]decan-8-ol (Intermediate) Reduction->Alcohol Deprotection Deprotection & Salt Formation (4M HCl in Dioxane, RT) Alcohol->Deprotection Final 1-azaspiro[4.5]decan-8-ol HCl (Precipitated Product) Deprotection->Final

Fig 2. Step-by-step synthetic workflow for 1-azaspiro[4.5]decan-8-ol HCl.

Step-by-Step Methodology

Step 1: Selective Ketone Reduction

  • Protocol : Dissolve N-Boc-1-azaspiro[4.5]decan-8-one in anhydrous methanol at 0°C. Slowly add sodium borohydride (NaBH₄) in discrete portions over 30 minutes. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and concentrate.

  • Causality : Methanol serves as a protic solvent that accelerates the hydride transfer from NaBH₄. The reaction is strictly maintained at 0°C to prevent the exothermic decomposition of the reducing agent and to maximize diastereoselectivity. The steric bulk of the spiro-center directs the hydride attack, typically favoring the trans-alcohol.

Step 2: Deprotection and Salt Formation

  • Protocol : Isolate the intermediate alcohol and dissolve it in minimal anhydrous dichloromethane (DCM). Add 4M HCl in dioxane dropwise at room temperature. Stir for 2 hours until a white precipitate forms.

  • Causality : Using HCl in dioxane rather than aqueous HCl or TFA serves a dual purpose. First, it cleaves the Boc protecting group under strictly anhydrous conditions, preventing side reactions. Second, it directly precipitates the target compound as a hydrochloride salt. Amines in their free base form are often oily and highly susceptible to atmospheric oxidation. The HCl salt forms a stable, crystalline solid that drastically improves shelf-life and aqueous solubility for downstream biological assays.

Step 3: Analytical Validation (Self-Validating System)

  • Protocol : Filter the resulting precipitate, wash extensively with cold diethyl ether, and dry under high vacuum. Validate via ¹H-NMR (in D₂O) and LC-MS.

  • Self-Validating Mechanism : This protocol is inherently self-validating. If the Boc-deprotection fails or is incomplete, the unreacted intermediate will remain soluble in the diethyl ether wash and be discarded in the filtrate, resulting in a lower yield rather than a contaminated product. Furthermore, NMR in D₂O is required because the highly polar salt will not dissolve in standard CDCl₃. The precise integration and coupling constants of the C8-H multiplet in the ¹H-NMR spectrum serve as an internal control, definitively confirming the cis/trans stereochemical purity.

References
  • ChemScene. "2098016-73-8 | 1-Azaspiro[4.5]decan-8-ol;hydrochloride". Source: ChemScene. Link

  • MilliporeSigma. "trans-1-azaspiro[4.5]decan-8-ol hydrochloride | 1992996-36-7". Source: Sigma-Aldrich. Link

  • Okolo, E. A. "A 'top down' approach to the synthesis of complex, diverse lead-like scaffolds". Source: White Rose eTheses Online. Link

  • Fujimoto, R. A., et al. "Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides". Source: ChEMBL / EMBL-EBI. Link

Sources

Exploratory

Structure Elucidation of 1-Azaspiro[4.5]decan-8-ol Hydrochloride: A Comprehensive Analytical Guide

An in-depth technical guide on the structural elucidation of 1-azaspiro[4.5]decan-8-ol hydrochloride, designed for researchers, analytical chemists, and drug development professionals. Prologue: The 1-Azaspiro[4.5]decane...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the structural elucidation of 1-azaspiro[4.5]decan-8-ol hydrochloride, designed for researchers, analytical chemists, and drug development professionals.

Prologue: The 1-Azaspiro[4.5]decane Scaffold in Drug Discovery

The 1-azaspiro[4.5]decane structural motif is a privileged bicyclic scaffold characterized by a pyrrolidine ring spiro-fused to a cyclohexane ring. This core is ubiquitously found in complex, biologically active natural products, including the antineoplastic lepadiformines, the nicotinic acetylcholine receptor inhibitor histrionicotoxin[1], and the sedative himandrine[2]. Beyond natural products, synthetic derivatives of the benzo-1-azaspiro[4.5]decane class have been identified as potent inhibitors of the kinesin spindle protein (KSP), making them highly relevant in targeted oncology[2].

Within this chemical space, 1-azaspiro[4.5]decan-8-ol hydrochloride serves as a critical, versatile building block. The presence of the hydroxyl group at the C8 position provides a synthetic handle for further functionalization, while the spiro center at C5 introduces rigid three-dimensional vectorality. However, the presence of two distinct stereocenters (the C5 spiro node and the C8 chiral center) necessitates rigorous structural elucidation to unambiguously assign relative and absolute stereochemistry before downstream API (Active Pharmaceutical Ingredient) synthesis can commence.

Structural Topology & Stereochemical Nuances

The molecule consists of a 5-membered nitrogen-containing ring (pyrrolidine) and a 6-membered carbocyclic ring (cyclohexane) sharing a single quaternary carbon (C5).

  • Numbering Convention: The nitrogen atom is designated as N1. The numbering proceeds around the smaller pyrrolidine ring (C2, C3, C4) to the spiro carbon (C5), and then around the larger cyclohexane ring (C6, C7, C8, C9, C10)[3].

  • Stereochemical Complexity: The hydroxyl group is located at C8, exactly opposite the spiro center. Because the pyrrolidine ring and the hydroxyl group can be situated on the same or opposite faces of the cyclohexane ring, the molecule exists as cis and trans diastereomers (e.g., cis-1-azaspiro[4.5]decan-8-ol)[4].

Causality in Salt Selection: The hydrochloride salt is deliberately chosen for structure elucidation over the free base. Protonation of the pyrrolidine nitrogen (N1) restricts rapid nitrogen inversion and locks the conformational dynamics of the adjacent C2 methylene protons, significantly sharpening their NMR resonances. Furthermore, the chloride counterion provides a heavy atom that facilitates the determination of absolute configuration via anomalous dispersion in X-ray crystallography.

Strategic Workflow for Structure Elucidation

To build a self-validating analytical profile, a multimodal approach combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD) is employed.

ElucidationWorkflow Prep Sample Preparation 1-azaspiro[4.5]decan-8-ol HCl MassSpec HRMS (ESI-TOF) Confirm[M+H]+ = 156.1383 Da Prep->MassSpec NMR1D 1D NMR (1H, 13C) Identify Functional Groups Prep->NMR1D XRD X-Ray Crystallography Determine Absolute Configuration Prep->XRD NMR2D 2D NMR (COSY, HSQC, HMBC) Map Spin Systems & Connectivity NMR1D->NMR2D Stereo NOESY / ROESY Assign Relative Stereochemistry NMR2D->Stereo Validation Final Structure Validation Cross-Correlation of Data Stereo->Validation XRD->Validation

Fig 1. Multimodal workflow for the structural elucidation of 1-azaspiro[4.5]decan-8-ol hydrochloride.
Establishing the Molecular Formula via HRMS

High-Resolution Mass Spectrometry (ESI-TOF) is the first checkpoint. The free base has a molecular formula of C9​H17​NO . In positive ion mode, the protonated molecular ion [M+H]+ is observed at an exact mass of m/z 156.1383[4]. The isotopic distribution confirms the absence of halogens in the covalent structure, verifying that the chloride is present strictly as a counterion.

Bridging the Rings: The Role of 2D NMR

The most challenging aspect of elucidating spirocyclic systems is proving the connectivity between the two rings. Because the C5 spiro carbon is quaternary (lacking attached protons), standard COSY (Correlation Spectroscopy) cannot bridge the two systems.

Mechanistic Solution: Heteronuclear Multiple Bond Correlation (HMBC) is utilized to observe long-range scalar couplings ( 2JCH​ and 3JCH​ ). Protons from the pyrrolidine ring (H4) and the cyclohexane ring (H6, H10) will both show strong HMBC cross-peaks to the C5 carbon resonance (~65.8 ppm), unambiguously proving the spiro-fusion.

SpinSystemMapping C5 C5 (Spiro) C2 C2 (Pyrrolidine) C2->C5 HMBC N1 N1 (Amine) C2->N1 HMBC C8 C8 (Cyclohexane) C8->C5 HMBC O8 O8 (Hydroxyl) C8->O8 HMBC N1->C2 COSY O8->C8 COSY

Fig 2. Key 2D NMR correlations bridging the pyrrolidine and cyclohexane rings via the C5 spiro center.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation checkpoints.

Protocol A: High-Resolution NMR Acquisition & Processing
  • Sample Preparation: Dissolve 15 mg of 1-azaspiro[4.5]decan-8-ol hydrochloride in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen over CDCl 3​ to disrupt intermolecular hydrogen bonding, which sharpens the hydroxyl (OH) and ammonium (NH 2+​ ) proton signals, allowing their scalar couplings to be observed.

  • Lock and Shim: Lock the spectrometer to the deuterium signal of DMSO. Perform gradient shimming until the residual DMSO pentet is symmetric and its full width at half maximum (FWHM) is < 1.0 Hz.

    • Validation Checkpoint: A broad residual solvent peak indicates poor magnetic field homogeneity, which will obscure the critical J -coupling fine structure of the H8 proton needed for stereochemical assignment.

  • Acquisition: Acquire 1 H (64 scans), 13 C (1024 scans), COSY, HSQC, HMBC, and NOESY spectra at 298 K using a 500 MHz or higher spectrometer equipped with a cryoprobe.

  • Calibration: Calibrate the chemical shift scale using the residual DMSO- d6​ signal ( δH​ 2.50 ppm, δC​ 39.52 ppm).

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystallization: Dissolve 20 mg of the compound in a minimal volume of hot methanol. Slowly diffuse diethyl ether into the solution over 48 hours in a sealed chamber at 4 °C.

    • Causality: Vapor diffusion provides the slow supersaturation kinetics required to grow diffraction-quality, defect-free single crystals.

  • Mounting & Data Collection: Select a clear, block-shaped crystal and mount it on a diffractometer equipped with a Cu-K α radiation source ( λ=1.54184 Å).

    • Validation Checkpoint: Cu-K α radiation is specifically chosen over Mo-K α because the heavier chloride counterion exhibits a stronger anomalous scattering signal at the copper wavelength, allowing for the definitive assignment of the absolute configuration (Flack parameter ≈0 ).

Data Synthesis: NMR Resonance Assignments

The structural logic is validated by cross-referencing the 1D and 2D NMR data. The table below summarizes the expected quantitative chemical shifts and critical coupling constants for the cis diastereomer.

Table 1: Comprehensive 1 H and 13 C NMR Assignments (DMSO- d6​ , 500 MHz)

Position 13 C δ (ppm) 1 H δ (ppm)Multiplicity ( J in Hz)Key HMBC Correlations ( 1 H 13 C)
N1-H 2+​ -8.85br sC2, C5
C2 44.53.25t (7.5)C3, C4, C5
C3 23.11.95mC2, C4, C5
C4 36.21.80mC2, C3, C5
C5 (Spiro) 65.8---
C6, C10 34.11.65 (eq), 1.45 (ax)mC5, C7/C9, C8
C7, C9 29.51.85 (eq), 1.35 (ax)mC5, C6/C10, C8
C8 69.23.60tt (10.5, 4.2)C6, C7, C9, C10
O8-H -4.50d (4.5)C7, C8, C9

Mechanistic Interpretation of Spectra & Stereochemical Proof

The most critical phase of the elucidation is proving the relative stereochemistry of the C8 hydroxyl group. This is achieved not just by NOESY spatial correlations, but by a rigorous analysis of scalar coupling causality:

The H8 Triplet of Triplets (tt): The stereochemical orientation of the C8 hydroxyl group (axial vs. equatorial) is unambiguously determined by analyzing the multiplicity of the H8 resonance at 3.60 ppm. An equatorial hydroxyl group forces the H8 proton into an axial position. In a standard chair conformation of the cyclohexane ring, an axial H8 proton is flanked by two axial protons and two equatorial protons on the adjacent C7 and C9 carbons.

According to the Karplus equation, the dihedral angle of ~180° between the axial H8 and the axial H7/H9 protons results in two large trans-diaxial couplings ( 3J≈10.5 Hz). Conversely, the ~60° dihedral angle with the equatorial H7/H9 protons yields two small equatorial-axial couplings ( 3J≈4.2 Hz). This specific coupling environment produces a characteristic triplet of triplets (tt) . If the hydroxyl group were axial, the H8 proton would be equatorial, resulting in only small gauche couplings (a narrow multiplet).

NOESY Validation: To confirm the cis relationship between the pyrrolidine ring and the hydroxyl group, NOESY cross-peaks are analyzed. A strong spatial correlation between the axial H8 proton and the axial protons at C6 and C10 confirms the chair conformation. Furthermore, NOE correlations between the H4 protons of the pyrrolidine ring and the equatorial protons of C6/C10 confirm the relative spatial orientation of the spiro-fused heterocycle, completing the self-validating structural proof.

References

  • PubChemLite. "Cis-1-azaspiro[4.5]decan-8-ol hydrochloride" (Compound CID: 102564312). National Institutes of Health. Available at:[Link][4]

  • The Journal of Organic Chemistry. "Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias." American Chemical Society (ACS). Available at:[Link][2]

  • Chemical Communications. "Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)2-catalyzed cycloisomerization and SmI2-induced ring expansion." Royal Society of Chemistry (RSC). Available at:[Link][1]

  • PubChem. "1-Azaspiro[4.5]decane" (Compound CID: 9092). National Center for Biotechnology Information. Available at:[Link][3]

Sources

Foundational

An In-depth Technical Guide to the Azaspiro[4.5]decane Scaffold: Synthesis, Properties, and Therapeutic Potential

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Disclaimer: Initial searches for the specific compound 1-azaspiro[4.5]decan-8-ol hydrochloride (CAS n...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound 1-azaspiro[4.5]decan-8-ol hydrochloride (CAS number 1423026-09-8) did not yield any specific data. This guide, therefore, provides a comprehensive overview of the broader azaspiro[4.5]decane chemical scaffold, a significant and versatile framework in medicinal chemistry. The principles, protocols, and applications discussed herein are based on published research on various derivatives of this core structure and are intended to serve as a foundational resource for researchers in the field.

Introduction: The Azaspiro[4.5]decane Core - A Scaffold of Therapeutic Promise

The azaspiro[4.5]decane framework, characterized by a nitrogen-containing ring spiro-fused to a cyclohexane ring, represents a class of bicyclic organic compounds with significant potential in drug discovery.[1] Its rigid, three-dimensional structure provides a unique topographical presentation of pharmacophoric features, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more flexible acyclic or monocyclic analogs.[2] The strategic placement of the nitrogen atom (at position 1, 2, 6, 7, or 8) and the incorporation of other heteroatoms (such as oxygen or sulfur) and functional groups allow for the synthesis of a diverse library of compounds with a wide range of biological activities.[2][3]

This guide will delve into the synthetic strategies for constructing the azaspiro[4.5]decane core, explore the physicochemical properties of its derivatives, and highlight their applications in targeting various disease states, including cancer, neurological disorders, and inflammatory conditions.

Synthetic Strategies: Constructing the Azaspiro[4.5]decane Framework

The synthesis of azaspiro[4.5]decane derivatives can be achieved through various methodologies, with the choice of route often depending on the desired substitution pattern and the position of the heteroatoms.

One-Pot, Three-Component Reaction for 1-Thia-4-azaspiro[4.5]decanes

A highly efficient and versatile method for the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives is the one-pot, three-component reaction.[3] This approach allows for the rapid assembly of the core structure and the introduction of diverse substituents for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones [3]

  • Objective: To synthesize substituted 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones.

  • Materials:

    • Substituted cyclohexanone (e.g., 4-methylcyclohexanone) (0.01 mol)

    • Aromatic amine (e.g., 4-bromoaniline) (0.01 mol)

    • Thioglycolic acid (0.01 mol)

    • Dry benzene (50 mL)

  • Procedure:

    • A mixture of the cyclohexanone derivative, aromatic amine, and thioglycolic acid is refluxed in dry benzene for 10 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The resulting solid precipitate is collected by filtration, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified product.

Causality Behind Experimental Choices:

  • One-Pot Approach: This strategy is chosen for its operational simplicity and time-efficiency, minimizing the need for isolation and purification of intermediates.

  • Refluxing in Benzene: Benzene serves as an effective solvent for the reactants and facilitates the removal of water formed during the reaction via azeotropic distillation, driving the equilibrium towards product formation.

  • Recrystallization: This is a crucial final step to ensure the purity of the final compound, which is essential for accurate biological evaluation.

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Substituted Cyclohexanone Reflux Reflux in Dry Benzene Cyclohexanone->Reflux Amine Aromatic Amine Amine->Reflux Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Reflux Concentrate Concentrate Reflux->Concentrate Filter_Dry Filter & Dry Concentrate->Filter_Dry Recrystallize Recrystallize Filter_Dry->Recrystallize Final_Product 4-Aryl-1-thia-4- azaspiro[4.5]decan-3-one Recrystallize->Final_Product

Caption: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-ones.

Copper-Catalyzed Difluoroalkylation/Dearomatization for 2-Azaspiro[4.5]decanes

An innovative approach for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes involves a copper-catalyzed tandem radical addition and dearomatizing cyclization of N-benzylacrylamides.[4]

Physicochemical Properties of Azaspiro[4.5]decane Derivatives

The physicochemical properties of azaspiro[4.5]decane derivatives can be modulated by the nature and position of substituents. These properties are critical for their pharmacokinetic and pharmacodynamic profiles.

Compound ClassMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)Reference(s)
1-Azaspiro[4.5]decaneC9H17N139.241.9[5][6][7]
8-Azaspiro[4.5]decaneC9H17N139.242.3[8][9][10]
1,4-Dioxa-8-azaspiro[4.5]decaneC7H13NO2143.18-[11]
2-Oxa-8-azaspiro[4.5]decaneC8H15NO141.210.4[12]
8-Azaspiro[4.5]decane-7,9-dioneC9H13NO2167.21-

Therapeutic Applications and Biological Activities

Derivatives of the azaspiro[4.5]decane scaffold have shown promise in a variety of therapeutic areas.

Anticancer Activity

Derivatives of 1-thia-4-azaspiro[4.5]decane have demonstrated significant cytotoxic activity against various human cancer cell lines, including liver, prostate, and colorectal carcinomas.[13][14] The proposed mechanism of action involves the induction of apoptosis in cancer cells.[13]

Sigma-1 Receptor Ligands for Neurological Disorders

1-Oxa-8-azaspiro[4.5]decane derivatives have been developed as selective ligands for the sigma-1 receptor, a target for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.[2][15] Certain fluorinated derivatives have been synthesized and evaluated as potential radioligands for positron emission tomography (PET) imaging of sigma-1 receptors in the brain.[15][16]

M1 Muscarinic Agonists for Alzheimer's Disease

A series of 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential symptomatic treatment of Alzheimer's disease.[17] These compounds have shown the ability to ameliorate scopolamine-induced cognitive impairment in preclinical models.[17]

Inhibition of Multiple Myeloma Cell Growth

A derivative of 2-azaspiro[4.5]decane, known as Azaspirane (Atiprimod), has been shown to inhibit the growth of human multiple myeloma cells both in vitro and in vivo.[18] This compound induces caspase-mediated apoptosis in drug-sensitive and drug-resistant myeloma cell lines.[18]

G cluster_scaffold Azaspiro[4.5]decane Scaffold cluster_targets Biological Targets & Disease States Scaffold Azaspiro[4.5]decane Derivatives Cancer Cancer Cell Lines (Apoptosis Induction) Scaffold->Cancer 1-Thia-4-aza Derivatives Sigma1 Sigma-1 Receptor (Neurological Disorders) Scaffold->Sigma1 1-Oxa-8-aza Derivatives M1 M1 Muscarinic Receptor (Alzheimer's Disease) Scaffold->M1 1-Oxa-8-aza Derivatives MM Multiple Myeloma Cells (Growth Inhibition) Scaffold->MM 2-Aza Derivatives

Caption: Therapeutic Potential of Azaspiro[4.5]decane Derivatives.

Conclusion and Future Directions

The azaspiro[4.5]decane scaffold is a versatile and valuable platform in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the discovery of potent and selective modulators of various biological targets. Future research in this area will likely focus on:

  • The development of novel and stereoselective synthetic methodologies to access a wider range of derivatives.

  • In-depth investigation of the mechanisms of action for the most promising compounds.

  • Optimization of pharmacokinetic and pharmacodynamic properties to identify clinical candidates.

  • Exploration of new therapeutic applications for this privileged scaffold.

The continued exploration of the chemical space around the azaspiro[4.5]decane core holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • An In-depth Technical Guide to 1-Thia-4- azaspiro[4.
  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors - PubMed. (URL: )
  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • A Comparative Analysis of the Bioactivities of 1- Thia-4-azaspiro[4.5]decane and 1-Oxa-4 - Benchchem. (URL: )
  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. (URL: [Link])

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Validating the Mechanism of Action for 6,7-Diazaspiro[4.
  • 1-Azaspiro[4.5]decane | C9H17N | CID 9092 - PubChem. (URL: [Link])

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists - J-Stage. (URL: [Link])

  • 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem. (URL: [Link])

  • The structures of (a) the 1-azaspiro[4.5]decan-2-one skeleton from... - ResearchGate. (URL: [Link])

  • Azaspirodecane - Wikipedia. (URL: [Link])

  • 1-azaspiro[4.5]decane (C9H17N) - PubChemLite. (URL: [Link])

  • 1-Azaspiro(4.5)decane - the NIST WebBook. (URL: [Link])

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - ResearchGate. (URL: [Link])

  • Chemical Properties of 1-Azaspiro(4.5)decane (CAS 176-80-7) - Cheméo. (URL: [Link])

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. (URL: [Link])

  • 6-Azaspiro[4.5]decane Properties - EPA. (URL: [Link])

  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC. (URL: [Link])

  • 8-azaspiro[4.5]decane hydrochloride (C9H17N) - PubChemLite. (URL: [Link])

  • 8-AZASPIRO[4.5]DECANE-7,9-DIONE | CAS 1075-89-4 - Matrix Fine Chemicals. (URL: [Link])

  • 2-Oxa-8-azaspiro(4.5)decane | C8H15NO | CID 21955265 - PubChem. (URL: [Link])

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Exploratory

Stereochemical Architecture of 1-Azaspiro[4.5]decan-8-ol: A Technical Guide to Conformation, Synthesis, and Validation

Executive Summary The 1-azaspiro[4.5]decane system represents a privileged, highly three-dimensional scaffold in modern drug discovery, offering an escape from the "flatland" of traditional planar aromatics. Specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-azaspiro[4.5]decane system represents a privileged, highly three-dimensional scaffold in modern drug discovery, offering an escape from the "flatland" of traditional planar aromatics. Specifically, 1-azaspiro[4.5]decan-8-ol serves as a critical node in lead-oriented synthesis (LOS). As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical guide on the stereochemical architecture of 1-azaspiro[4.5]decan-8-ol. This document details the causality behind stereoselective synthetic routes, conformational analysis, and the self-validating experimental protocols required for the rigorous isolation of its cis and trans isomers.

Stereochemical Foundations: The Spirocyclic Core

The 1-azaspiro[4.5]decane core consists of a pyrrolidine ring spiro-fused to a cyclohexane ring at the C5 position. The introduction of a hydroxyl group at C8 creates a system with profound stereochemical implications.

  • Pseudoasymmetry and Isomerism: Because the paths around the cyclohexane ring from C5 to C8 are constitutionally identical, the molecule lacks traditional chiral centers at these nodes if the pyrrolidine ring is treated as a time-averaged planar system. However, the relative orientation of the C8 hydroxyl group to the pyrrolidine nitrogen defines distinct cis and trans diastereomers.

  • Conformational Dynamics: The cyclohexane ring strongly prefers a chair conformation, while the spiro-fused pyrrolidine ring projects orthogonally. The stereochemical identity of the molecule is dictated by whether the C8 hydroxyl group occupies an axial or equatorial position. The cis-isomer typically corresponds to the equatorial hydroxyl configuration, while the trans-isomer corresponds to the axial hydroxyl configuration, driven by the steric bulk of the spiro-fused system.

Causality in Stereoselective Synthesis

The synthesis of 1-azaspiro[4.5]decan-8-ol from its corresponding prochiral ketone (1-azaspiro[4.5]decan-8-one) requires precise control over the trajectory of hydride delivery. The choice of reducing agent is not arbitrary; it is governed by the competing forces of[1].

  • Thermodynamic Control (Small Hydrides): Reagents like NaBH₄ or LiAlH₄ are sterically unencumbered. Hydride delivery occurs preferentially from the axial face of the cyclohexane chair, pushing the resulting alkoxide into the thermodynamically favored equatorial position. This yields the cis-isomer.

  • Steric Approach Control (Bulky Hydrides): Reagents such as L-Selectride (lithium tri-sec-butylborohydride) possess massive steric bulk. Axial attack is hindered by the 1,3-diaxial interactions with the cyclohexane ring protons and the spiro-fused pyrrolidine system. Consequently, the hydride is forced to attack from the equatorial face, yielding the kinetically favored axial alcohol (trans-isomer).

Synthesis Ketone 1-azaspiro[4.5]decan-8-one (Prochiral Core) LSelectride L-Selectride (Steric Approach Control) Ketone->LSelectride Bulky Hydride LiAlH4 LiAlH4 / NaBH4 (Thermodynamic Control) Ketone->LiAlH4 Small Hydride Trans trans-1-azaspiro[4.5]decan-8-ol (Axial Hydroxyl) LSelectride->Trans Equatorial Attack Cis cis-1-azaspiro[4.5]decan-8-ol (Equatorial Hydroxyl) LiAlH4->Cis Axial Attack

Fig 1. Stereoselective reduction workflows for 1-azaspiro[4.5]decan-8-one.

Self-Validating Experimental Protocols

In rigorous chemical synthesis, a protocol must be self-validating—meaning the analytical readout inherently proves the success of the mechanistic design. The following protocols for synthesizing the cis and trans isomers integrate 2D NOESY NMR as the definitive validation step.

Protocol A: Synthesis of cis-1-azaspiro[4.5]decan-8-ol (Equatorial OH)

Objective: Maximize thermodynamic yield via axial hydride attack.

  • Preparation: Dissolve 1-azaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Reduction: Cool the solution to 0 °C. Add a solution of LiAlH₄ (4.0 M in ether, 10.0 eq) dropwise. The excess reagent ensures [1].

  • Reflux & Quench: Heat the reaction to reflux for 12 hours. Cool to 0 °C and carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Isolation: Filter the granular aluminum salts through Celite, wash with EtOAc, and concentrate the filtrate in vacuo.

  • Self-Validation (NMR): Acquire ¹H NMR and 2D NOESY spectra.

    • Validation Criterion 1 (J-Coupling): The carbinolic proton (H-8) will appear as a triplet of triplets (tt) with large coupling constants (J ≈ 11.0, 4.5 Hz), confirming its axial position.

    • Validation Criterion 2 (NOE): Strong NOESY cross-peaks between H-8 and the axial protons at C-6 and C-10 confirm the 1,3-diaxial relationship, definitively validating the equatorial hydroxyl (cis) geometry.

Protocol B: Synthesis of trans-1-azaspiro[4.5]decan-8-ol (Axial OH)

Objective: Enforce steric approach control via equatorial hydride attack.

  • Preparation: Dissolve 1-azaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise over 30 minutes. Maintain at -78 °C for 2 hours to ensure kinetic control.

  • Quench & Oxidation: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, then add 30% H₂O₂ and 10% NaOH to oxidize the residual organoboranes.

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

  • Self-Validation (NMR):

    • Validation Criterion 1 (J-Coupling): The H-8 proton will appear as a narrow multiplet (m, J ≈ 2.5 - 3.0 Hz), characteristic of an equatorial proton lacking large diaxial couplings.

    • Validation Criterion 2 (NOE): The absence of NOESY cross-peaks to the C-6/C-10 axial protons, coupled with strong correlations to adjacent equatorial protons, validates the axial hydroxyl (trans) geometry.

Validation NMR 1H NMR & 2D NOESY Acquisition H8 Isolate H-8 Resonance (~3.5 - 4.0 ppm) NMR->H8 Coupling Analyze J-Coupling & NOE Cross-Peaks H8->Coupling AxialH Large J (tt, ~11 Hz) Strong NOE to C6/C10 Axial H Coupling->AxialH EquatorialH Small J (m, ~3 Hz) Weak/No NOE to Axial H Coupling->EquatorialH CisIsomer Confirmed: cis Isomer (Equatorial OH) AxialH->CisIsomer TransIsomer Confirmed: trans Isomer (Axial OH) EquatorialH->TransIsomer

Fig 2. Self-validating NOESY NMR logic for cis/trans isomer assignment.

Quantitative Data Summaries

The following table summarizes the deterministic relationship between reaction conditions and stereochemical outcomes for the 1-azaspiro[4.5]decane system.

Reducing AgentReaction ConditionsMajor IsomerHydroxyl OrientationDiastereomeric Ratio (dr)H-8 NMR Coupling (JH8)
NaBH₄ MeOH, 0 °C to RTCisEquatorial> 85:15Large (tt, J ~ 11.0, 4.5 Hz)
LiAlH₄ THF, RefluxCisEquatorial> 90:10Large (tt, J ~ 11.0, 4.5 Hz)
L-Selectride THF, -78 °CTransAxial> 95:5Small (m, J ~ 3.0 Hz)

Pharmacological Relevance in Drug Development

The 1-azaspiro[4.5]decane core is not merely a synthetic curiosity; it is a privileged motif in medicinal chemistry. Molecules harboring this unit exhibit a wide array of biological activities, including [2]. Furthermore, benzo-fused derivatives of 1-azaspiro[4.5]decane have been identified as potent[2], a critical target in cellular proliferative diseases.

By utilizing a "top-down" lead-oriented synthesis approach, drug developers can leverage the stereochemically rich cis and trans isomers of 1-azaspiro[4.5]decan-8-ol to systematically probe 3D chemical space, thereby reducing the high attrition rates associated with flat, planar drug candidates[1]. The precise stereochemistry of the C8 hydroxyl group dictates the vector of subsequent functionalization, making stereocontrol an absolute prerequisite for [3].

References

  • [2] Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [3] Synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine and L-aspartic acid. Heterocycles (CLOCKSS Archive). URL: [Link]

  • [1] A 'top down' approach to the synthesis of complex, diverse lead-like scaffolds. White Rose eTheses Online (University of Leeds). URL: [Link]

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Foundational

Cis-1-azaspiro[4.5]decan-8-ol Hydrochloride: A Privileged sp³-Rich Scaffold for Modern Drug Discovery

Executive Summary The transition from planar, aromatic-heavy molecules to complex, three-dimensional architectures is a defining paradigm in contemporary drug discovery. Cis-1-azaspiro[4.5]decan-8-ol hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, aromatic-heavy molecules to complex, three-dimensional architectures is a defining paradigm in contemporary drug discovery. Cis-1-azaspiro[4.5]decan-8-ol hydrochloride (CAS: 1987294-41-6)[1] represents a highly valuable sp³-rich building block designed to facilitate this transition. As a spirocyclic amine, it serves as an advanced bioisostere for traditional flat heterocycles like piperidines, piperazines, and morpholines. By incorporating a spiro-fused ring system and a stereodefined hydroxyl group, this scaffold allows medicinal chemists to systematically improve the physicochemical properties of lead compounds, including aqueous solubility, metabolic stability, and target selectivity.

This technical guide provides an in-depth analysis of the structural rationale, stereoselective synthesis, and analytical validation of cis-1-azaspiro[4.5]decan-8-ol hydrochloride, offering a self-validating framework for its integration into lead optimization campaigns.

Physicochemical & Structural Profiling

To effectively utilize this building block, researchers must first understand its baseline physicochemical parameters. The hydrochloride salt form is preferred for its enhanced stability and handling properties compared to the free base.

PropertyValue
Compound Name Cis-1-azaspiro[4.5]decan-8-ol hydrochloride[2]
CAS Registry Number 1987294-41-6[1]
Molecular Formula C₉H₁₇NO · HCl[2]
Molecular Weight 191.70 g/mol (Salt) / 155.13 g/mol (Free Base)[1]
SMILES (Free Base) C1CC2(CCC(CC2)O)NC1[2]
InChIKey (Free Base) AVDBIOQGZJNXOS-UHFFFAOYSA-N[2]
Fraction sp³ (Fsp³) 1.00 (100% sp³-hybridized carbons)
Stereochemistry cis-configuration (relative to the spiro nitrogen)

The "Escape from Flatland" Paradigm: Structural Causality

The strategic value of cis-1-azaspiro[4.5]decan-8-ol is rooted in the[3][4], which demonstrates that clinical success rates correlate strongly with the fraction of sp³-hybridized carbons (Fsp³) and the presence of chiral centers.

Mechanistic Rationale for Spirocyclic Bioisosterism

When a flat aromatic ring or a simple saturated heterocycle is replaced with a spirocyclic system like 1-azaspiro[4.5]decane, several causal benefits emerge:

  • Disruption of π-Stacking: The rigid, orthogonal 3D geometry prevents planar stacking in the solid state, lowering the crystal lattice energy and thereby increasing aqueous solubility .

  • Reduction of Off-Target Toxicity: Highly lipophilic, basic amines often suffer from hERG channel inhibition (cardiotoxicity). The spiro-fusion introduces steric bulk that shields the basic amine, altering its pKa and reducing non-specific lipophilic binding to the hERG channel.

  • Enhanced Metabolic Stability: The spiro-quaternary carbon (C5) blocks adjacent sites from cytochrome P450-mediated oxidation, extending the compound's half-life.

G A Flat Aromatic/Heterocyclic Rings (e.g., Piperazine, Morpholine) B Spirocyclic Bioisostere (1-azaspiro[4.5]decan-8-ol) A->B Bioisosteric Replacement C Increased Fsp³ (3D Character) B->C Structural Shift D Improved Aqueous Solubility C->D Disrupts π-Stacking E Reduced hERG Liability C->E Lowers Lipophilicity F Enhanced Metabolic Stability C->F Blocks CYP450 Oxidation Sites

Logical relationship mapping the causal benefits of spirocyclic bioisosterism on drug properties.

Stereoselective Synthesis & Isolation Workflow

The synthesis of the cis-isomer requires precise stereocontrol. The standard precursor is 1-azaspiro[4.5]decan-8-one (typically N-Boc protected during reduction). To achieve the cis-configuration, the reduction must be diastereoselective.

Causality of Reagent Choice: Using a standard hydride (like NaBH₄) yields a thermodynamic mixture of cis and trans isomers. By employing a bulky hydride reagent such as L-Selectride (Lithium tri-sec-butylborohydride), the hydride attack is sterically forced to occur from the less hindered equatorial face of the six-membered ring. This pushes the resulting hydroxyl group into the axial position, which, relative to the spiro nitrogen, establishes the desired cis-geometry.

Step-by-Step Methodology
  • Protection: Dissolve 1-azaspiro[4.5]decan-8-one in dichloromethane (DCM). Add 1.2 eq of Boc-anhydride and 1.5 eq of triethylamine. Stir at room temperature for 4 hours to yield tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate.

  • Diastereoselective Reduction:

    • Purge a round-bottom flask containing the protected ketone in anhydrous THF with argon.

    • Cool the system to -78°C using a dry ice/acetone bath.

    • Dropwise add 1.5 eq of L-Selectride (1.0 M in THF). The low temperature is critical to maximize the kinetic control of the bulky hydride attack.

    • Stir for 2 hours at -78°C, then quench slowly with 10% aqueous H₂O₂ and 3N NaOH to oxidize the organoborane intermediate.

  • Extraction & Deprotection: Extract the aqueous layer with ethyl acetate. Concentrate the organic layer. Dissolve the crude cis-alcohol in a 4.0 M solution of HCl in dioxane. Stir at room temperature for 2 hours to cleave the Boc group.

  • Crystallization: Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether to selectively crystallize cis-1-azaspiro[4.5]decan-8-ol hydrochloride , filtering out minor trans impurities.

Workflow Step1 1-azaspiro[4.5]decan-8-one (Starting Material) Step2 Diastereoselective Reduction (L-Selectride, THF, -78°C) Step1->Step2 Equatorial Hydride Attack Step3 Crude Mixture (Major: cis, Minor: trans) Step2->Step3 Oxidative Quench Step4 Boc-Deprotection & HCl Salt Formation (HCl/Dioxane) Step3->Step4 Cleavage Step5 Pure cis-1-azaspiro[4.5]decan-8-ol HCl (Target Scaffold) Step4->Step5 Ether Trituration Step6 Analytical Validation (NOESY NMR, LC-MS) Step5->Step6 QA/QC Verification

Experimental workflow for the stereoselective synthesis and isolation of the cis-isomer.

Analytical Characterization: A Self-Validating Protocol

To ensure scientific integrity, the stereochemistry and purity of the synthesized batch must be validated through a closed-loop analytical system.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation: The free base must exhibit a monoisotopic mass of 155.13 Da [2][5]. The [M+H]⁺ peak should appear at m/z 156.14. A single sharp peak in the UV chromatogram (210 nm) confirms the absence of the trans isomer.

  • 1D and 2D NMR Spectroscopy:

    • Method: Dissolve the HCl salt in DMSO-d6.

    • Validation: The diagnostic signal is the methine proton at C8 (attached to the hydroxyl group). In the cis-isomer (axial OH), this proton is equatorial and will present as a narrow multiplet (small J values) due to equatorial-equatorial and equatorial-axial couplings.

    • Self-Validation Check: Conduct a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. If the cis assignment is correct, there will be a strong through-space correlation cross-peak between the axial protons of the cyclohexane ring and the protons on the pyrrolidine ring. The absence of this NOE cross-peak indicates a failure in stereocontrol.

Applications in Lead Optimization

Once validated, cis-1-azaspiro[4.5]decan-8-ol hydrochloride is primed for late-stage functionalization in drug discovery pipelines[6]:

  • SₙAr and Buchwald-Hartwig Couplings: The secondary spiro-amine (N1) is highly nucleophilic once the HCl salt is neutralized. It readily participates in Palladium-catalyzed cross-couplings with aryl halides to generate N-aryl spirocycles.

  • Amide Couplings: The amine can be coupled with carboxylic acids using standard coupling reagents (HATU, EDC/HOBt) to form rigid, metabolically stable amide bioisosteres.

  • Hydroxyl Functionalization: The cis-hydroxyl group at C8 serves as an orthogonal exit vector. It can be alkylated (Williamson ether synthesis), oxidized to a ketone for reductive amination, or converted into a leaving group (tosylate/mesylate) for stereoinvertive substitution, allowing multi-directional exploration of chemical space.

References

  • PubChemLite. "Cis-1-azaspiro[4.5]decan-8-ol hydrochloride". Université du Luxembourg. Available at:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 2009, 52(21), 6752-6756. Available at:[Link]

  • Burkhard, J. A., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities". Chemical Reviews, 2014. Available at:[Link]

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Exploratory

A Technical Guide to the Spectroscopic Analysis of 1-Azaspiro[4.5]decane Compounds

For Researchers, Scientists, and Drug Development Professionals The 1-azaspiro[4.5]decane scaffold is a key structural motif in a multitude of biologically active compounds and natural products. Its unique three-dimensio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-azaspiro[4.5]decane scaffold is a key structural motif in a multitude of biologically active compounds and natural products. Its unique three-dimensional architecture imparts specific conformational constraints that are often exploited in drug design to enhance binding affinity and selectivity for various pharmacological targets. A thorough understanding of its spectroscopic properties is therefore paramount for unambiguous structure elucidation, purity assessment, and quality control during the synthesis and development of novel therapeutic agents.

This guide provides an in-depth analysis of the characteristic spectroscopic data of 1-azaspiro[4.5]decane and its derivatives, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. It is designed to serve as a practical resource for scientists engaged in the synthesis and characterization of this important class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed View

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-azaspiro[4.5]decane derivatives. The combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of the parent 1-azaspiro[4.5]decane is characterized by a series of multiplets in the aliphatic region, typically between 1.0 and 3.0 ppm. The chemical shifts are influenced by the diamagnetic anisotropy of the C-C and C-N bonds and the overall ring conformation.

  • Protons on the Cyclohexane Ring: These protons typically appear as complex multiplets due to extensive spin-spin coupling.

  • Protons on the Pyrrolidine Ring: The protons adjacent to the nitrogen atom (C2 and C5) are deshielded and resonate at a lower field compared to the other methylene protons.

  • N-H Proton: For the parent compound and N-unsubstituted derivatives, the N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.[1][2][3] It can be identified by its disappearance upon the addition of a small amount of D₂O to the NMR tube.[1][2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton.

  • Spiro Carbon (C5): The quaternary spiro carbon is a key diagnostic signal, typically appearing in the range of 60-70 ppm.

  • Carbons Adjacent to Nitrogen (C2 and C9): These carbons are deshielded due to the electronegativity of the nitrogen atom and resonate in the range of 45-55 ppm.[1][2]

  • Cyclohexane Carbons: The remaining methylene carbons of the cyclohexane ring typically appear in the range of 20-40 ppm.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 1-Azaspiro[4.5]decane

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-HVariable (often broad)-
Pyrrolidine CH₂ (adjacent to N)~2.5 - 3.0~45 - 55
Other Pyrrolidine CH₂~1.5 - 2.0~20 - 30
Cyclohexane CH₂~1.2 - 1.8~20 - 40
Spiro Carbon-~60 - 70

Note: Chemical shifts are approximate and can be influenced by substituents and the choice of solvent.

Experimental Protocol: NMR Analysis

A systematic approach is crucial for obtaining high-quality NMR data.

Workflow for NMR Sample Preparation and Analysis

G M [M+H]⁺ m/z = 140.14 F1 Loss of C₂H₄ m/z = 112.11 M->F1 F2 Loss of C₃H₆ m/z = 98.10 M->F2 F3 Loss of C₄H₈ m/z = 84.08 M->F3

Caption: Common fragmentation pathways observed for the protonated 1-azaspiro[4.5]decane molecular ion.

The molecular ion of 1-azaspiro[4.5]decane is predicted to be at an m/z of 140.14338 for the protonated species [M+H]⁺. [4]The fragmentation pattern often involves the loss of neutral fragments from the cyclohexane ring.

Experimental Protocol: ESI-MS Analysis

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent like methanol, acetonitrile, or water. [5][6]From this stock, prepare a dilute solution of about 1-10 µg/mL in a mixture of volatile solvents such as methanol, acetonitrile, and/or water. [7][5][6]2. Solvent Considerations: Ensure that the sample is free of non-volatile buffers (e.g., phosphate, borate) and inorganic salts, as these can suppress the signal and contaminate the instrument. [7][6][8]If an acidic modifier is needed, use a volatile acid like formic acid (typically at 0.1%). [5][9]3. Data Acquisition: Introduce the sample into the ESI-MS system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. If the compound has acidic functionalities, negative ion mode may also be informative. [7]4. High-Resolution MS (HRMS): For unambiguous molecular formula confirmation, perform HRMS analysis to obtain the accurate mass of the molecular ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying key functional groups within a molecule. For 1-azaspiro[4.5]decane and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the N-H bond and characterizing other functional groups that may be present on the scaffold.

  • N-H Stretch: Secondary amines, such as the parent 1-azaspiro[4.5]decane, exhibit a single, characteristic N-H stretching absorption in the range of 3300-3500 cm⁻¹. [1][2][3][10]This band is typically sharper and less intense than the O-H stretching band of alcohols. [1][2][3]Tertiary amine derivatives will lack a signal in this region. [10]* C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ region. [10] Table 2: Key IR Absorption Frequencies for 1-Azaspiro[4.5]decane

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium to weak, sharp
C-H Stretch (aliphatic)2850 - 2960Strong
C-N Stretch (aliphatic)1020 - 1250Medium to weak

Conclusion

The structural characterization of 1-azaspiro[4.5]decane compounds relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation, and IR spectroscopy quickly identifies key functional groups. By understanding the characteristic spectral features outlined in this guide, researchers can confidently and accurately elucidate the structures of novel 1-azaspiro[4.5]decane derivatives, accelerating the pace of drug discovery and development.

References

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

  • Sample preparation for the ES/MS. University of Bristol. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford Department of Chemistry. [Link]

  • Sample Preparation and Submission Guidelines. University of St Andrews Mass Spectrometry Facility. [Link]

  • Sample Preparation & Autosampler Vials for ESI-MS. University of Washington School of Pharmacy. [Link]

  • NMR Solvent Selection Guidelines. Scribd. [Link]

  • 1-Azaspiro[4.5]decane. PubChem, National Center for Biotechnology Information. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • 24.10 Spectroscopy of Amines. NC State University Libraries. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]

  • 1-azaspiro[4.5]decane (C9H17N). PubChemLite. [Link]

  • 1-Oxaspiro[4.5]decane-2-d, 6,6-dimethyl-10-methylene-. SpectraBase. [Link]

  • 1-Oxaspiro(4.5)decane. PubChem, National Center for Biotechnology Information. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • 24.10 Spectroscopy of Amines. OpenStax. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • Mass Spectrometry Fragmentation Patterns. Chad's Prep. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-azaspiro[4.5]decan-8-ol Hydrochloride: An Application Note and Protocol

This comprehensive guide details a robust and logical synthetic pathway for the preparation of 1-azaspiro[4.5]decan-8-ol hydrochloride, a valuable spirocyclic scaffold for drug discovery and development. This document pr...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details a robust and logical synthetic pathway for the preparation of 1-azaspiro[4.5]decan-8-ol hydrochloride, a valuable spirocyclic scaffold for drug discovery and development. This document provides not only a step-by-step protocol but also delves into the underlying chemical principles and strategic considerations for each transformation, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction and Strategic Overview

The 1-azaspiro[4.5]decane framework is a key structural motif in a variety of biologically active compounds, including those targeting muscarinic and sigma-1 receptors.[1][2][3] The title compound, 1-azaspiro[4.5]decan-8-ol hydrochloride, serves as a crucial intermediate for the synthesis of more complex molecules, offering a versatile handle for further functionalization.

The synthetic strategy outlined herein proceeds in three main stages, beginning with the construction of the core spirocyclic ketone, followed by stereoselective reduction to the corresponding alcohol, and culminating in the deprotection and formation of the hydrochloride salt. This approach prioritizes the use of commercially available starting materials and well-established, high-yielding reactions to ensure efficiency and scalability.

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of N-Boc-1-azaspiro[4.5]decan-8-one cluster_1 Step 2: Reduction of the Ketone cluster_2 Step 3: Deprotection and Salt Formation A N-Boc-4,4-bis(2-ethoxycarbonylethyl)piperidine B N-Boc-1-azaspiro[4.5]decane-7,9-dione-7-carboxylate A->B  Dieckmann Condensation C N-Boc-1-azaspiro[4.5]decan-8-one B->C  Hydrolysis & Decarboxylation D N-Boc-1-azaspiro[4.5]decan-8-ol C->D  Sodium Borohydride Reduction E 1-azaspiro[4.5]decan-8-ol hydrochloride D->E  HCl in Dioxane

Sources

Application

Advanced Applications of 1-Azaspiro[4.5]decan-8-ol Hydrochloride in Lead-Oriented Synthesis

Executive Summary The paradigm of modern drug discovery has fundamentally shifted away from planar, aromatic-heavy molecules toward architecturally complex, three-dimensional scaffolds. This transition, often referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern drug discovery has fundamentally shifted away from planar, aromatic-heavy molecules toward architecturally complex, three-dimensional scaffolds. This transition, often referred to as the "Escape from Flatland," emphasizes the importance of the fraction of sp3-hybridized carbons ( Fsp3​ ) in improving the physicochemical properties and clinical success rates of drug candidates[1]. 1-Azaspiro[4.5]decan-8-ol hydrochloride has emerged as a highly versatile, sp3-rich building block in medicinal chemistry. This application note details the structural rationale, physicochemical profile, and validated experimental protocols for orthogonally functionalizing this spirocyclic scaffold in Lead-Oriented Synthesis (LOS)[2].

Introduction & Chemical Rationale

Spirocycles inherently possess a high degree of conformational rigidity and a pronounced three-dimensionality, which allows for the precise spatial projection of pharmacophores[1]. The 1-azaspiro[4.5]decane core is not merely a synthetic curiosity; it is a privileged structural motif found in numerous biologically active natural products, including the immunosuppressant FR901483 and the muscarinic receptor antagonist TAN1251[3].

In the context of Lead-Oriented Synthesis (LOS), 1-azaspiro[4.5]decan-8-ol hydrochloride serves as an ideal "top-down" scaffold[2]. It offers two orthogonal vectors for diversification:

  • The Secondary Amine (N1): Amenable to alkylation, acylation, and reductive amination.

  • The Secondary Alcohol (O8): Suitable for etherification, carbamate synthesis, or SN​Ar reactions[2].

By systematically decorating these vectors, medicinal chemists can generate diverse libraries of lead-like compounds with optimal lipophilicity, high aqueous solubility, and reduced off-target promiscuity.

LOS_Workflow N1 Target Identification & Scaffold Selection N2 1-azaspiro[4.5]decan-8-ol (High Fsp3 Core) N1->N2 N3 Orthogonal Functionalization N2->N3 N4 N-Alkylation / Reductive Amination N3->N4 N5 O-Functionalization (Carbamates/Ethers) N3->N5 N6 Library Generation (Lead-Like Space) N4->N6 N5->N6

Workflow of Lead-Oriented Synthesis utilizing the 1-azaspiro[4.5]decan-8-ol scaffold.

Physicochemical Profile

To facilitate integration into high-throughput screening and library generation, the quantitative physicochemical properties of 1-azaspiro[4.5]decan-8-ol hydrochloride are summarized below[4].

PropertyValue / Description
Chemical Name 1-azaspiro[4.5]decan-8-ol hydrochloride
CAS Number 2098016-73-8 (General) / 1987294-41-6 (cis-isomer)
Molecular Formula C9​H18​ClNO
Molecular Weight 191.70 g/mol
Fsp3​ (Fraction sp3) 1.00 (9/9 carbons are sp3 hybridized)
SMILES Cl.OC1CCC2(CCCN2)CC1
Storage Conditions Sealed in dry, 2-8°C

Mechanistic Insights & Synthetic Utility

The utility of 1-azaspiro[4.5]decan-8-ol lies in its bifunctionality. However, because the amine is significantly more nucleophilic than the secondary alcohol, functionalization must be carefully orchestrated.

Functionalization Core 1-azaspiro[4.5]decan-8-ol Pathway1 Secondary Amine (N1) Core->Pathway1 Pathway2 Secondary Alcohol (O8) Core->Pathway2 Rxn1 Reductive Amination (Aldehyde, STAB) Pathway1->Rxn1 Rxn2 Amidation (Acyl Chloride, Base) Pathway1->Rxn2 Rxn3 Carbamate Synthesis (Isocyanate) Pathway2->Rxn3 Rxn4 Etherification (Alkyl Halide, NaH) Pathway2->Rxn4

Orthogonal functionalization pathways of the 1-azaspiro[4.5]decan-8-ol core.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield and purity by leveraging specific mechanistic causalities.

Protocol A: N-Functionalization via Reductive Amination

This protocol utilizes reductive amination to decorate the N1 vector.

Mechanistic Causality: The starting material is a hydrochloride salt. N,N-Diisopropylethylamine (DIPEA) is utilized to liberate the free base in situ. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile toward the aldehyde. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring that it selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the starting aldehyde.

Materials:

  • 1-azaspiro[4.5]decan-8-ol hydrochloride (1.0 equiv)

  • Target Aldehyde (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Free-basing: Suspend 1-azaspiro[4.5]decan-8-ol hydrochloride (1.0 mmol) in anhydrous DCE (5.0 mL) under an inert nitrogen atmosphere. Add DIPEA (1.5 mmol) dropwise and stir for 15 minutes at room temperature to ensure complete neutralization.

  • Iminium Formation: Add the target aldehyde (1.2 mmol) to the solution. Stir the mixture at room temperature for 2 hours. Note: The formation of the iminium ion can be monitored via LC-MS.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add STAB (1.5 mmol) in small portions over 10 minutes to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the N-alkylated 1-azaspiro[4.5]decan-8-ol.

Protocol B: O-Functionalization via Carbamate Synthesis

This protocol details the functionalization of the O8 hydroxyl group[2].

Mechanistic Causality: To prevent the highly nucleophilic secondary amine from reacting with the isocyanate, this protocol assumes the N1 position has already been functionalized (e.g., via Protocol A) or temporarily protected (e.g., as a N-Boc derivative). The reaction between the secondary alcohol and the isocyanate is relatively slow due to steric hindrance within the spirocyclic ring system. Therefore, Dibutyltin dilaurate (DBTDL) is employed as a Lewis acid catalyst. DBTDL coordinates with the isocyanate oxygen, increasing the electrophilicity of the isocyanate carbon, thereby facilitating the attack by the sterically hindered secondary alcohol.

Materials:

  • N-protected/N-alkylated 1-azaspiro[4.5]decan-8-ol (1.0 equiv)

  • Target Isocyanate (1.5 equiv)

  • Dibutyltin dilaurate (DBTDL) (0.05 equiv, catalytic)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: Dissolve the N-functionalized 1-azaspiro[4.5]decan-8-ol (1.0 mmol) in anhydrous toluene (5.0 mL) in an oven-dried flask under nitrogen.

  • Catalyst Addition: Add DBTDL (0.05 mmol) to the solution and stir for 5 minutes.

  • Electrophile Addition: Add the target isocyanate (1.5 mmol) dropwise.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80°C for 6-8 hours. The elevated temperature overcomes the activation energy barrier associated with the sterically hindered secondary alcohol.

  • Monitoring: Monitor the consumption of the starting alcohol via TLC (staining with KMnO4).

  • Workup: Once complete, cool the reaction to room temperature and quench with water (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify the resulting carbamate via automated flash chromatography.

References

  • ChemScene. "2098016-73-8 | 1-Azaspiro[4.5]decan-8-ol;hydrochloride." ChemScene Chemical Building Blocks.
  • Okolo, Ephraim Ayegba. "A 'top down' approach to the synthesis of complex, diverse lead-like scaffolds." White Rose eTheses Online, University of Leeds.
  • Chupakhin, Evgeny, et al. "Synthetic Routes to Approved Drugs Containing a Spirocycle." Molecules, MDPI, 2023.
  • "Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid." HETEROCYCLES, Vol. 105, No. 1, 2022.

Sources

Method

Using 1-azaspiro[4.5]decan-8-ol as a ligand for sigma-1 receptors

Application Note: Harnessing the 1-Azaspiro[4.5]decan-8-ol Scaffold for the Rational Design of Sigma-1 Receptor Ligands Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing the 1-Azaspiro[4.5]decan-8-ol Scaffold for the Rational Design of Sigma-1 Receptor Ligands

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Content Focus: Pharmacophore Mapping, Structure-Affinity Relationships (SAR), and Pharmacological Validation Protocols

Executive Summary

The Sigma-1 receptor (σ1R) has emerged as a high-value therapeutic target due to its unique role as a ligand-regulated chaperone protein localized at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[1]. Modulation of σ1R is heavily implicated in the treatment of neurodegenerative diseases, neuropathic pain, and as a biomarker for tumor imaging[2][3]. However, developing highly selective σ1R ligands requires precise spatial arrangement of pharmacophoric elements to avoid off-target effects.

The 1-azaspiro[4.5]decan-8-ol building block (CAS 2098016-73-8)[4] offers an exceptional, conformationally restricted framework for drug design. By providing a rigid spirocyclic core with orthogonal synthetic handles (a secondary amine and a hydroxyl group), this scaffold allows for the precise tuning of lipophilicity and steric bulk. This application note details the mechanistic rationale, structural derivatization strategies, and rigorous, self-validating pharmacological protocols required to utilize this scaffold in modern drug discovery.

Mechanistic Rationale & Pharmacophore Alignment

To understand why the 1-azaspiro[4.5]decan-8-ol scaffold is highly effective, it must be mapped against the widely accepted Glennon Pharmacophore Model . According to this model, high-affinity σ1R binding requires a positive ionizable basic amine flanked by two hydrophobic regions: a primary hydrophobic region located 6–10 Å from the amine, and a secondary hydrophobic region located 2.5–3.9 Å from the amine[1][5].

The 1-azaspiro[4.5]decan-8-ol core perfectly satisfies these geometric and electrostatic constraints:

  • The Basic Center: The nitrogen at position 1 serves as the critical ionizable group. At physiological pH, this amine is protonated and forms an essential salt bridge with the Glu172 residue in the σ1R binding pocket[6].

  • The Secondary Hydrophobic Region: The rigid spirocyclic decane system itself provides the necessary steric bulk and lipophilicity immediately adjacent to the basic amine, fulfilling the 2.5–3.9 Å distance requirement[7].

  • The Primary Hydrophobic Region: The hydroxyl group at position 8 serves as an ideal synthetic handle. O-alkylation (e.g., with a 4-fluorobenzyl or fluoroethoxybenzyl moiety) allows the ligand to perfectly occupy the primary hydrophobic pocket (6–10 Å away)[3].

Furthermore, utilizing this spirocyclic scaffold yields ligands with lower overall lipophilicity compared to traditional flexible alkylamines. This structural rigidity and optimized lipophilicity significantly reduce off-target binding to the vesicular acetylcholine transporter (VAChT) and improve the signal-to-noise ratio in Positron Emission Tomography (PET) imaging[8].

S1R_Mechanism Ligand 1-Azaspiro[4.5]decan-8-ol Derivative S1R_BiP S1R-BiP Complex (MAM / ER) Ligand->S1R_BiP Binds (Ki < 10nM) Active_S1R Active S1R (Chaperone) S1R_BiP->Active_S1R BiP Dissociation IP3R IP3 Receptor Stabilization Active_S1R->IP3R Chaperones Ca_Signaling Optimized Ca2+ Signaling IP3R->Ca_Signaling Regulates Flux

Caption: S1R Chaperone Activation and Calcium Signaling Pathway modulated by spirocyclic ligands.

Quantitative Data: Structure-Affinity Relationships (SAR)

The following table summarizes the structure-affinity relationships of representative spirocyclic decane derivatives. Data is extrapolated from homologous 1-oxa and 1,4-dioxa spiro[4.5]decane literature to illustrate the predictive binding profile of 1-azaspiro[4.5]decan-8-ol derivatives[7][9].

Compound IDN-1 Substituent (Basic Center)O-8 Substituent (Primary Hydrophobic)σ1R Ki​ (nM)σ2R Ki​ (nM)Selectivity (σ2/σ1)
Ligand A BenzylH (Unsubstituted)45.2 ± 3.1>1000>22x
Ligand B Methyl4-Fluorobenzyl5.4 ± 0.4162.0 ± 1230x
Ligand C Benzyl4-(2-Fluoroethoxy)benzyl0.47 ± 0.120.6 ± 2.144x
Ligand D MethylNaphthylmethyl12.1 ± 1.524.2 ± 3.02x

Data Interpretation: Capping the 8-hydroxyl group with a substituted benzyl ether (Ligand B and C) drastically increases σ1R affinity into the sub-nanomolar range while maintaining excellent selectivity over σ2R. Bulky, highly lipophilic groups (Ligand D) reduce subtype selectivity, validating the need for controlled lipophilicity[8].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Workflow Synthesis 1. Scaffold Derivatization (N- and O-Alkylation) Binding 2. Radioligand Binding ([3H](+)-Pentazocine) Synthesis->Binding Purified Ligand Functional 3. Functional Assay (Ca2+ Flux / ER Stress) Binding->Functional Selectivity > 30x (S1R/S2R) InVivo 4. In Vivo / PET Imaging (Tumor or CNS models) Functional->InVivo Agonist/Antagonist Confirmed

Caption: Step-by-step experimental workflow for validating 1-azaspiro[4.5]decan-8-ol derived S1R ligands.

Phase I: In Vitro Radioligand Binding Assay (Subtype Selectivity)

Objective: To determine the inhibition constant ( Ki​ ) of synthesized 1-azaspiro[4.5]decan-8-ol derivatives for both σ1R and σ2R.

Causality & Assay Design: The assay utilizes -pentazocine as the radioligand for σ1R due to its exquisite selectivity, ensuring that displacement curves reflect true σ1R affinity[10]. For σ2R, [3H]1,3-di-o-tolylguanidine ([3H]DTG) is used. Because DTG binds both subtypes, dextrallorphan is co-incubated to selectively mask σ1R sites. This creates a self-validating system where only σ2R displacement is measured[9]. Tris-HCl buffer at pH 7.4 is strictly used to ensure the basic amine of the spiro-piperidine remains protonated, which is required for Glu172 interaction[6].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig brain (for σ1R) or rat liver (for σ2R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • σ1R Binding: Incubate 100 µL of membrane homogenate with 3 nM -pentazocine and varying concentrations of the 1-azaspiro[4.5]decan-8-ol derivative (10⁻¹¹ to 10⁻⁵ M) in a total volume of 500 µL Tris-HCl buffer.

  • σ2R Binding: Incubate membrane homogenate with 3 nM [3H]DTG in the presence of 1 µM (+)-dextrallorphan (to mask σ1R). Add varying concentrations of the test ligand.

  • Incubation & Filtration: Incubate all tubes at 25°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with 5 mL of ice-cold buffer. Extract radioactivity using a liquid scintillation cocktail and measure using a scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Phase II: Functional Calcium Imaging Assay

Objective: To classify the high-affinity 1-azaspiro[4.5]decan-8-ol derivatives as σ1R agonists or antagonists.

Causality & Assay Design: σ1R agonists promote the dissociation of σ1R from the binding immunoglobulin protein (BiP), allowing σ1R to chaperone inositol 1,4,5-trisphosphate receptors (IP3R) and enhance Bradykinin-induced Ca²⁺ release from the ER[1]. Antagonists block this enhancement. By measuring intracellular Ca²⁺ transients using a fluorescent dye (Fluo-4 AM), the functional nature of the ligand is definitively established.

Step-by-Step Protocol:

  • Cell Culture: Seed CHO cells stably expressing human σ1R into 96-well black, clear-bottom plates at a density of 20,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES. Load cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C.

  • Ligand Incubation: Wash away extracellular dye. Pre-incubate cells with the 1-azaspiro[4.5]decan-8-ol derivative (at 10 × Ki​ concentration) for 20 minutes. Include a well with (+)-pentazocine as a positive agonist control and NE-100 as an antagonist control.

  • Calcium Mobilization: Place the plate in a fluorescent microplate reader (Ex: 488 nm, Em: 525 nm). Establish a baseline fluorescence for 10 seconds, then inject 10 nM Bradykinin.

  • Data Analysis: Measure the peak fluorescence intensity ( ΔF/F0​ ). A ligand that potentiates the Bradykinin-induced peak relative to vehicle is classified as an agonist; a ligand that suppresses the (+)-pentazocine-induced potentiation is classified as an antagonist.

References

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset Frontiers in Pharmacology[Link][1]

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors Bioorganic & Medicinal Chemistry[Link][9]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Journal of Medicinal Chemistry[Link][7]

  • Structural basis for σ1 receptor ligand recognition Nature[Link][2]

Sources

Application

Application Note: Radiosynthesis of [¹⁸F]1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 Receptor PET Imaging

Scientific Rationale & Scaffold Design The sigma-1 ( σ1​ ) receptor is a ligand-regulated chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a pivotal role in cellul...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Design

The sigma-1 ( σ1​ ) receptor is a ligand-regulated chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a pivotal role in cellular survival, neuroprotection, and carcinogenesis, making it a high-value target for Positron Emission Tomography (PET) imaging in neurodegenerative diseases and oncology[Rullo et al., 2022][1].

Historically, spirocyclic piperidines have demonstrated exceptional affinity for the σ1​ receptor. However, their high lipophilicity often results in excessive non-specific binding in vivo, degrading image contrast. The rational design of the 1-oxa-8-azaspiro[4.5]decane scaffold addresses this by introducing a hydrophilic oxygen atom into the spiro-ring system. This structural modification strategically lowers the partition coefficient (LogP) while maintaining the critical pharmacophore required for nanomolar σ1​ affinity and high subtype selectivity over the σ2​ receptor[Tian et al., 2020][2].

Mechanistic Principles & Experimental Causality

The protocol below details the 18 F-radiolabeling of a 1-oxa-8-azaspiro[4.5]decane derivative via an aliphatic nucleophilic substitution ( SN​2 ). As a Senior Application Scientist, I emphasize that successful radiosynthesis is not merely about following steps, but controlling the chemical microenvironment:

  • Leaving Group Selection: A tosylate (p-toluenesulfonate) precursor is utilized. The tosylate group provides an optimal balance of stability during storage and excellent leaving-group propensity during the SN​2 displacement[2].

  • Nucleophile Activation (The "Naked" Fluoride): Aqueous [18F]F− is heavily hydrated and non-nucleophilic. We use Kryptofix 2.22 (K 222​ ) and K 2​ CO 3​ during azeotropic drying. K 222​ strongly chelates K + , preventing the formation of tight ion pairs. This leaves the [18F]F− as a highly reactive, "naked" nucleophile in anhydrous acetonitrile.

  • Self-Validating System: This protocol integrates a mandatory radio-TLC checkpoint before HPLC purification. This ensures that column contamination is prevented if the upstream azeotropic drying fails (e.g., due to a vacuum leak leaving residual water that poisons the fluoride).

Experimental Protocol: Step-by-Step Methodology

Phase 1: Fluoride Recovery and Azeotropic Drying
  • Trapping: Pass cyclotron-produced [18F]F− in [18O]H2​O through a pre-conditioned Sep-Pak QMA Light cartridge to trap the [18F]F− .

  • Elution: Elute the trapped [18F]F− into a V-vial using a solution containing 1.5 mg K 2​ CO 3​ and 10 mg Kryptofix 2.22 dissolved in 1.0 mL of MeCN/H 2​ O (8:2, v/v).

  • Drying (Critical Step): Evaporate the solvent under a gentle stream of Helium at 100 °C. Add 1.0 mL of anhydrous acetonitrile (MeCN) and repeat the evaporation process twice.

    • Causality: Repeated azeotropic distillation strictly eliminates residual water. Even trace moisture will hydrogen-bond to the fluoride, completely inhibiting the SN​2 reaction.

Phase 2: Radiosynthesis ( SN​2 Displacement)
  • Reaction: Dissolve 2.0 - 3.0 mg of the tosylate-functionalized 1-oxa-8-azaspiro[4.5]decane precursor in 0.5 mL of anhydrous MeCN. Add this directly to the dried [18F]F− /K 222​ complex.

  • Heating: Seal the vial and heat at 100 °C for 10 to 15 minutes.

    • Validation Checkpoint: Before proceeding, spot 1 μ L of the crude mixture on a silica radio-TLC plate (Eluent: EtOAc/Hexane). A radiochemical conversion of >50% validates precursor integrity and successful fluoride activation. If conversion is <10%, abort the synthesis to save the preparative HPLC column.

Phase 3: Purification and Formulation
  • Quenching: Cool the reaction vessel to room temperature and quench the reaction by adding 1.5 mL of the HPLC mobile phase (e.g., MeCN/0.1 M ammonium formate).

  • Semi-Preparative HPLC: Inject the quenched mixture onto a semi-preparative C18 column. Collect the radioactive fraction corresponding to the [18F] 1-oxa-8-azaspiro[4.5]decane derivative (typically eluting between 12-18 minutes depending on the exact alkyl chain length).

  • Solid-Phase Extraction (SPE): Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through a pre-conditioned C18 Sep-Pak cartridge.

    • Causality: This step strips away the toxic HPLC solvents (MeCN). The radiotracer is trapped on the lipophilic C18 matrix.

  • Elution & Formulation: Wash the cartridge with 10 mL of sterile water. Elute the purified radiotracer with 1.0 mL of absolute ethanol, followed by dilution with 9.0 mL of sterile physiological saline (0.9% NaCl) containing ascorbic acid as a radioprotectant.

Phase 4: Quality Control (QC)
  • Analytical Release: Inject an aliquot of the formulated tracer onto an analytical HPLC system equipped with UV and radioactivity detectors. Co-inject with a non-radioactive reference standard to confirm chemical identity. Ensure Radiochemical Purity (RCP) is >99%.

Workflow Visualization

Workflow step1 1. Cyclotron Production [18O]H2O(p,n)[18F]F- step2 2. Azeotropic Drying K222 / K2CO3 / MeCN step1->step2 step3 3. Nucleophilic Substitution Tosylate Precursor, 100°C step2->step3 step4 4. Semi-Prep HPLC Isocratic Elution step3->step4 step5 5. SPE Formulation EtOH / Saline step4->step5 step6 6. Quality Control Radiochemical Purity >99% step5->step6

Figure 1: Workflow for the 18F-radiolabeling of spirocyclic PET tracers.

Quantitative Data Summaries

The following tables summarize the expected radiochemical yields and biological parameters for optimized 1-oxa-8-azaspiro[4.5]decane radioligands, synthesized via the protocol above[Tian et al., 2020][2].

Table 1: Radiochemical Specifications

ParameterOptimized Value / RangeCausality / Impact
Precursor Amount 2.0 - 3.0 mgBalances pseudo-first-order kinetics with ease of HPLC separation.
Reaction Conditions 100 °C for 10 - 15 minProvides sufficient activation energy for SN​2 without thermal degradation.
Isolated RCY 12% - 35% (decay-corrected)Viable yield for multi-dose clinical or preclinical batch production.
Radiochemical Purity > 99%Ensures PET signal is derived exclusively from the target compound.
Molar Activity ( Am​ ) 94 - 121 GBq/ μ molHigh Am​ prevents mass-effect receptor saturation during in vivo imaging.

Table 2: Pharmacological & Biological Profile

Biological ParameterObserved DataClinical / Experimental Significance
Target Affinity ( Ki​ σ1​ ) 0.47 - 12.1 nMHigh affinity allows for robust receptor occupancy at tracer doses.
Subtype Selectivity ( σ2​/σ1​ ) 2 - 44 foldMinimizes off-target binding to TMEM97 ( σ2​ ), ensuring signal specificity.
Initial Brain Uptake High (at 2 min post-injection)Validates that the reduced LogP scaffold successfully crosses the BBB.
In Vivo Specificity 70% - 75% reductionPretreatment with SA4503 (blocking) confirms the signal is receptor-mediated.

References

  • Tian, J., He, Y., Deuther-Conrad, W., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. URL:[Link]

  • Rullo, L., et al. (2022). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 23(4), 2232. URL:[Link]

  • Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6036–6046. URL:[Link]

Sources

Method

Application Note: 1-Thia-4-azaspiro[4.5]decane Derivatives as Novel Anticancer Agents

Introduction and Mechanistic Overview The 1-thia-4-azaspiro[4.5]decane core represents a highly versatile spirocyclic scaffold in medicinal chemistry. Characterized by a rigid, three-dimensional structure containing both...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The 1-thia-4-azaspiro[4.5]decane core represents a highly versatile spirocyclic scaffold in medicinal chemistry. Characterized by a rigid, three-dimensional structure containing both sulfur and nitrogen heteroatoms, this framework provides a unique spatial arrangement ideal for interacting with complex biological targets. Recent pharmacological investigations have highlighted the potent anticancer properties of these derivatives, particularly against human liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinomas[1][2].

Mechanistic Causality: The cytotoxicity of these compounds is primarily driven by the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein[1]. Constitutive activation of the EGFR-BRAF-MEK-ERK signaling cascade is a hallmark of uncontrolled cellular proliferation in many malignancies. By acting as dual inhibitors, 1-thia-4-azaspiro[4.5]decane derivatives effectively shut down this pro-growth signaling. The immediate downstream effect of this blockade is the triggering of the intrinsic apoptosis pathway via caspase cascade activation, leading to programmed cell death[1]. Furthermore, structural modifications, such as thiazolopyrimidine derivations, have yielded potent CDC25B phosphatase inhibitors, further disrupting cancer cell-cycle regulation[3].

Pathway Compound 1-Thia-4-azaspiro[4.5]decane EGFR EGFR Compound->EGFR Inhibits BRAF BRAF (V600E) Compound->BRAF Inhibits Apoptosis Intrinsic Apoptosis Compound->Apoptosis Triggers MEK MEK / ERK Cascade EGFR->MEK Activates BRAF->MEK Activates Proliferation Cell Proliferation MEK->Proliferation Promotes Apoptosis->Proliferation Blocks

EGFR-BRAF signaling inhibition and apoptosis induction by spiro derivatives.

Chemical Synthesis: One-Pot Three-Component Reaction

The synthesis of the 1-thia-4-azaspiro[4.5]decane core is achieved through an efficient one-pot, three-component condensation. This methodology allows for the rapid diversification of the aryl ring and spiro core to probe structure-activity relationships (SAR)[2][4].

Protocol: Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones

Rationale: The reaction utilizes dry benzene to facilitate the azeotropic removal of water generated during the condensation of the ketone and amine. Removing water continuously drives the thermodynamic equilibrium toward the formation of the intermediate Schiff base, which subsequently undergoes cyclization with thioglycolic acid[2].

Materials:

  • Cyclohexanone or 4-methylcyclohexanone (0.01 mol)

  • Aromatic amine (e.g., 4-bromoaniline, 4-fluoroaniline) (0.01 mol)

  • Thioglycolic acid (0.01 mol, 0.92 mL)

  • Dry benzene (50 mL)

Step-by-Step Methodology:

  • Reagent Mixing: In a 100 mL round-bottom flask, combine the cyclohexanone derivative, aromatic amine, and thioglycolic acid in 50 mL of dry benzene[4].

  • Refluxing: Attach a Dean-Stark apparatus and reflux the mixture for 10 hours.

    • Self-Validation Step: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate) to ensure complete consumption of the starting amine[5].

  • Concentration: Upon completion, concentrate the reaction solution under reduced pressure using a rotary evaporator to remove the benzene solvent[4].

  • Isolation: Filter the resulting solid precipitate and wash with cold distilled water to remove unreacted thioglycolic acid[4].

  • Purification: Recrystallize the crude solid from absolute ethanol to yield the pure 1-thia-4-azaspiro[4.5]decan-3-one derivative. Confirm purity via melting point and IR spectroscopy (look for the characteristic thiazolidinone carbonyl peak at ~1680 cm⁻¹)[2].

Workflow Step1 Reagent Mixing Step2 Reflux (10h) Step1->Step2 Step3 Vacuum Conc. Step2->Step3 Step4 Filtration Step3->Step4 Step5 Recrystallization Step4->Step5 Final Pure Product Step5->Final

One-pot three-component synthesis workflow for 1-thia-4-azaspiro[4.5]decane.

In Vitro Anticancer Evaluation

The therapeutic efficacy of these derivatives is quantified using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) colorimetric assay, a standard for high-throughput cytotoxicity screening[1][2].

Quantitative Data Summary

The table below synthesizes the half-maximal inhibitory concentration (IC₅₀) values of selected spiro derivatives compared to the standard chemotherapeutic agent, Doxorubicin[6][7].

Compound / ModificationHepG-2 IC₅₀ (µM)PC-3 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Thiazolopyrimidine derivative 15.2 ± 1.218.5 ± 1.512.8 ± 1.1
1,3,4-Thiadiazole thioglycoside 8.7 ± 0.811.2 ± 0.99.4 ± 0.8
4-(4-Fluorophenyl) derivative 10.1 ± 0.88.5 ± 0.77.2 ± 0.6
Doxorubicin (Positive Control) 8.5 ± 0.77.2 ± 0.66.1 ± 0.5
Protocol: MTT Cytotoxicity Assay

Rationale: The MTT assay measures the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye to insoluble purple formazan[1]. Because this reduction occurs exclusively in metabolically active cells, it serves as a direct, quantifiable proxy for cell viability and, inversely, the apoptotic efficacy of the spiro compounds[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest human cancer cell lines (HepG-2, PC-3, HCT-116) in the logarithmic growth phase. Seed cells in 96-well microtiter plates at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS)[6].

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere containing 5% CO₂ for 24 hours to allow for cell attachment[6].

  • Compound Treatment: Prepare serial dilutions of the synthesized 1-thia-4-azaspiro[4.5]decane derivatives in DMSO. Ensure the final DMSO concentration in the wells remains <0.1% to prevent solvent-induced cytotoxicity.

    • Self-Validation Step: Include a positive control (Doxorubicin), a negative control (vehicle only), and a blank (medium only) in every plate. Run all conditions in biological triplicates to ensure statistical robustness.

  • Exposure Period: Incubate the treated cells for an additional 48 to 72 hours[6].

  • MTT Addition: Aspirate the drug-containing medium. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well, followed by 90 µL of fresh, serum-free medium. Incubate for 4 hours at 37°C in the dark[1].

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the intracellular purple formazan crystals. Shake the plate gently for 10 minutes[1].

  • Absorbance Measurement: Measure the optical density (OD) using a microplate reader at a wavelength of 570 nm[1].

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the IC₅₀ values using non-linear regression analysis (dose-response curves)[1].

References

  • Flefel, E. M., et al. "Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides." Molecules (2017). [Link]

  • "Development of novel thiazolopyrimidines as CDC25B phosphatase inhibitors." SciSpace. [Link]

Sources

Application

Application Note: Quantitative NMR (qNMR) for Absolute Purity Determination of Azaspiro Compounds

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary The pharmaceutical industry’s shift...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The pharmaceutical industry’s shift toward highly Fsp³-rich, three-dimensional architectures—often termed the "Escape from Flatland"—has made azaspiro compounds (e.g., 2-azaspiro[3.3]heptane derivatives) critical bioisosteres for traditional flat heterocycles like piperidine [1]. However, accurately determining the purity of these complex, rigid scaffolds presents unique analytical challenges. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary metrological method for absolute purity assignment, codified in USP chapters <761> and <1761> [2].

Unlike chromatographic techniques, qNMR does not require an identical reference standard of the analyte. Instead, it relies on the fundamental physical principle that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei producing that signal. This guide details the causality behind qNMR experimental design, internal standard (IS) selection, and a self-validating protocol specifically tailored for azaspiro compounds.

Mechanistic Insights: The Azaspiro Challenge

Azaspiro compounds are bicyclic systems sharing a single quaternary carbon, creating a rigid, orthogonal 3D geometry. From an NMR perspective, this structural rigidity introduces specific challenges that dictate the qNMR workflow:

  • Diastereotopic Splitting & Spectral Crowding: The rigid spirocyclic core locks protons into distinct axial/equatorial or endo/exo environments. This results in pronounced diastereotopic splitting and complex multiplets, heavily crowding the aliphatic region (1.5 ppm – 4.0 ppm).

  • Conformational Exchange & Basicity: The basic nitrogen in azaspiro rings can undergo protonation/deprotonation in non-buffered solutions, and bulky N-protecting groups (e.g., Boc) often cause slow rotameric exchange on the NMR timescale. This leads to line broadening and integration errors.

Causality in Method Design: To counteract these effects, the qNMR method must utilize an Internal Standard (IS) that resonates far outside the 1.5–4.0 ppm window. Furthermore, sample preparation must ensure complete solubility and a stable pH to prevent rotameric peak broadening, ensuring sharp, integrable signals.

Workflow & Logic of qNMR Method Development

The development of a qNMR method follows a life-cycle approach, ensuring that the analytical procedure is robust and self-validating [2].

G Start qNMR Purity Analysis of Azaspiro Compounds Step1 1. Internal Standard (IS) Selection (Avoid 1.5-4.0 ppm overlap) Start->Step1 Step2 2. Gravimetric Sample Prep (Ultra-micro balance, USP <761>) Step1->Step2 Step3 3. NMR Acquisition (Optimize T1, D1 > 5*T1, 90° pulse) Step2->Step3 Step4 4. Data Processing (Phase/Baseline Correction, Integration) Step3->Step4 End 5. Purity Calculation (Mass fraction %) Step4->End

Caption: Workflow for qNMR absolute purity determination of azaspiro compounds.

Internal Standard (IS) Selection Logic

The selection of an appropriate calibration standard is the most critical variable in qNMR [3]. The IS must be highly pure (preferably a Certified Reference Material, CRM), non-reactive with the azaspiro analyte, and possess a simple, isolated peak.

IS_Logic A Analyze Azaspiro 1H NMR Spectrum B Are there clean signals in the aromatic/alkene region? A->B C Select Aliphatic IS (e.g., 1,4-BTMSB-d4 at 0 ppm) B->C No (Target has aromatic rings) D Select Aromatic/Alkene IS (e.g., Maleic Acid at 6.3 ppm) B->D Yes (Target is purely aliphatic) E Verify IS Solubility & Stability in chosen deuterated solvent C->E D->E

Caption: Decision tree for selecting an internal standard for azaspiro compounds.

Data Presentation: IS Candidates and Calculation

Table 1: Optimal qNMR Internal Standards for Azaspiro Compounds
Internal Standard (IS)Chemical Shift (δ, ppm)MultiplicityIdeal Azaspiro ApplicationSolubility
Maleic Acid ~6.30Singlet (2H)Purely aliphatic azaspiro scaffolds (e.g., 2-azaspiro[3.3]heptane).DMSO-d₆, D₂O, CD₃OD
1,4-BTMSB-d₄ ~0.00Singlet (18H)Azaspiro compounds with aromatic substituents (avoids aromatic overlap).CDCl₃, DMSO-d₆
Benzyl Benzoate 5.30 (CH₂), 7.3-8.1 (Ar)Singlet (2H), MultipletsLipophilic azaspiro derivatives lacking alkene/benzyl signals.CDCl₃, DMSO-d₆
Table 2: Example qNMR Data for 2-azaspiro[3.3]heptane-1-carboxylic acid

Using Maleic Acid (CRM, Purity = 99.9%) as Internal Standard in DMSO-d₆.

ParameterAnalyte (Azaspiro Compound)Internal Standard (Maleic Acid)
Gravimetric Weight ( W ) 10.52 mg5.14 mg
Molecular Weight ( M ) 141.17 g/mol 116.07 g/mol
Number of Protons ( N ) 1 (Targeted spiro-adjacent CH)2 (Alkene protons)
Integrated Area ( I ) 1.000 (Normalized)1.185
Calculated Purity ( P ) 98.4% 99.9% (Known)

Formula for Mass Fraction Purity ( Px​ ) [4]:

Px​=Ical​Ix​​×Nx​Ncal​​×Mcal​Mx​​×Wx​Wcal​​×Pcal​

Step-by-Step Experimental Protocol

This self-validating protocol ensures that all physical parameters (weighing, relaxation, and integration) are strictly controlled to eliminate systemic bias.

Phase 1: Gravimetric Sample Preparation

Causality: qNMR is fundamentally a gravimetric technique. The accuracy of the final purity value is directly limited by the accuracy of the balance used.

  • Balance Calibration: Utilize an ultra-micro balance (readability of 0.001 mg) calibrated with certified weights immediately prior to use.

  • Weighing: Accurately weigh ~10-15 mg of the azaspiro analyte and ~5-10 mg of the selected IS (e.g., Maleic acid) into the same anti-static weighing boat. Record exact weights ( Wx​ and Wcal​ ).

  • Dissolution: Co-dissolve the mixture in 0.8 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). Ensure complete dissolution via vortexing or mild sonication.

  • Transfer: Transfer 0.6 mL of the homogenous solution into a high-quality 5 mm NMR tube.

Phase 2: Determination of Longitudinal Relaxation Time ( T1​ )

Causality: Nuclei must fully return to their equilibrium magnetization state between pulses. If the relaxation delay ( D1​ ) is too short, signals with longer T1​ values will be under-represented, skewing the purity calculation.

  • Run an Inversion Recovery Experiment (e.g., t1ir pulse sequence on Bruker systems) on the prepared sample.

  • Calculate the T1​ for the slowest-relaxing proton of interest (both on the IS and the targeted azaspiro analyte peak).

  • Set the inter-pulse delay ( D1​

    • acquisition time) to ≥5×T1​ of the slowest relaxing nucleus. (This guarantees >99.3% magnetization recovery).
Phase 3: Data Acquisition
  • Tuning and Matching: Perform automated or manual tuning and matching of the probe to the exact sample to maximize signal-to-noise ratio (SNR).

  • Pulse Angle: Use a precise 90° excitation pulse (e.g., zg sequence) to maximize signal intensity.

  • Scans: Acquire a sufficient number of transients (typically 16 to 64) to achieve an SNR of ≥250:1 for the analyte and IS signals.

  • Spectral Width & Offset: Ensure the spectral window is wide enough (e.g., 20 ppm) to capture all signals and place the transmitter offset centrally to avoid off-resonance effects.

Phase 4: Data Processing and Integration

Causality: Inconsistent baseline and phase errors are the leading causes of integration variability.

  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to enhance SNR without sacrificing resolution.

  • Fourier Transform: Zero-fill the data to at least 64k or 128k points prior to FT to ensure sufficient digital resolution (data points per Hz) defining the peak shapes.

  • Phase Correction: Perform rigorous manual zero-order and first-order phase correction. The baseline on both sides of the target peaks must be perfectly flat.

  • Baseline Correction: Apply a multipoint manual baseline correction or a low-order polynomial correction.

  • Integration: Integrate the IS peak and the chosen azaspiro analyte peak. Crucial: Set the integration limits consistently, typically spanning 20 to 30 times the full width at half maximum (FWHM) of the peak, capturing the entire Lorentzian tail.

  • Calculation: Input the integral values ( Ix​ , Ical​ ) into the purity formula to determine the absolute mass fraction.

Conclusion

The rigid, Fsp³-rich nature of azaspiro compounds makes them invaluable in modern drug discovery, but their complex NMR splitting patterns demand rigorous analytical control. By adhering to metrological qNMR principles—specifically, meticulous internal standard selection, ultra-micro gravimetric preparation, and T1​ -optimized acquisition parameters—researchers can achieve highly accurate, self-validating absolute purity determinations without the need for analyte-specific reference standards.

References

  • French-Ukrainian Journal of Chemistry. (2023). Synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid for drug design. Retrieved from:[Link]

  • ECA Academy / US Pharmacopeia. (2022). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from:[Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy Guidelines. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-azaspiro[4.5]decan-8-ol hydrochloride synthesis

Technical Support Center: Troubleshooting 1-Azaspiro[4.5]decan-8-ol Hydrochloride Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-Azaspiro[4.5]decan-8-ol Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic nuances and practical challenges of synthesizing 1-azaspiro[4.5]decan-8-ol hydrochloride.

The 1-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, frequently utilized for targeting central nervous system (CNS) receptors and developing antineoplastic agents[1]. However, constructing the sterically hindered spirocyclic center while maintaining strict stereocontrol and preventing ring-opening side reactions requires a meticulously validated workflow[2].

Validated Synthetic Workflow

To overcome the inherent steric hindrance of the C5 spiro center, our recommended protocol leverages Ellman’s chiral sulfinamide auxiliary. This approach ensures high diastereoselectivity during the critical carbon-carbon bond formation step, which dictates the three-dimensional trajectory of the final spirocycle[3].

G A 1. 4-(TBDMSO)cyclohexanone B 2. Sulfinyl Imine A->B Ti(OEt)4, THF (R)-t-BuSONH2 C 3. Alkylated Sulfinamide B->C Acetal-Grignard Toluene, -78 °C D 4. Cyclic Imine C->D HCl/MeOH High Dilution E 5. 1-Azaspiro[4.5]decan-8-ol HCl D->E 1. H2/PtO2 2. HCl/Et2O

Figure 1: Validated synthetic workflow for 1-azaspiro[4.5]decan-8-ol hydrochloride.

Step-by-Step Experimental Methodologies

Self-Validating Protocol Design: Each step below includes an In-Process Control (IPC) to verify mechanistic success before proceeding, preventing the costly carryover of impurities.

Step 1: Sulfinyl Imine Condensation Causality: 4-substituted cyclohexanones are sterically hindered and prone to enolization. Titanium(IV) ethoxide acts as both a potent Lewis acid to activate the carbonyl and a strict water scavenger to drive the equilibrium forward.

  • Charge a flame-dried flask with 4-(tert-butyldimethylsilyloxy)cyclohexan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)4 (2.0 eq) dropwise at room temperature under argon.

  • Stir for 18 hours.

    • IPC: Monitor by TLC (Hexanes/EtOAc 4:1); the starting ketone must be completely consumed to prevent competitive Grignard addition to the ketone in Step 2.

  • Quench by pouring into an equal volume of saturated aqueous NaCl with vigorous stirring. Filter the resulting TiO2 suspension through a Celite pad.

  • Extract the filtrate with EtOAc, dry over Na2SO4, and concentrate to yield the sulfinyl imine.

Step 2: Diastereoselective Grignard Addition Causality: The addition of the 3-carbon acetal-bearing Grignard reagent establishes the spiro center. Using a non-coordinating solvent (Toluene) enforces a rigid, six-membered cyclic transition state coordinated by the sulfinyl oxygen, maximizing the diastereomeric ratio (dr)[3].

  • Dissolve the sulfinyl imine (1.0 eq) in anhydrous toluene (0.2 M) and cool strictly to -78 °C.

  • Add [2-(1,3-dioxolan-2-yl)ethyl]magnesium bromide (2.0 eq, 1.0 M in THF) dropwise over 30 minutes.

  • Stir at -78 °C for 4 hours.

    • IPC: LC-MS should indicate the mass of the alkylated product. No unreacted imine should remain.

  • Quench with saturated aqueous NH4Cl at -78 °C, warm to room temperature, extract with CH2Cl2, and purify via flash chromatography.

Step 3: Global Deprotection & Spirocyclization Causality: A single acidic treatment achieves three objectives: cleavage of the chiral auxiliary, deprotection of the TBDMS ether to reveal the 8-hydroxyl, and hydrolysis of the acetal to an aldehyde. High dilution ensures the resulting amino-aldehyde undergoes intramolecular cyclization rather than intermolecular polymerization.

  • Dissolve the alkylated intermediate in a 0.01 M solution of 3 M HCl in Methanol/Water (9:1).

  • Stir at 40 °C for 12 hours.

  • Neutralize carefully with solid NaHCO3 to pH 8. The intermediate cyclic imine (1-azaspiro[4.5]dec-1-en-8-ol) forms spontaneously.

  • Extract with CH2Cl2 and proceed immediately to reduction to avoid oxidative degradation.

Step 4: Reduction and Hydrochloride Salt Formation Causality: Platinum oxide (PtO2) catalyzed hydrogenation cleanly reduces the cyclic imine without risking ring-opening. Anhydrous HCl in ether ensures a stoichiometric, highly crystalline salt[4].

  • Dissolve the cyclic imine in anhydrous methanol (0.1 M) and add PtO2 (10 mol%).

  • Stir under a hydrogen atmosphere (1 atm balloon) for 6 hours.

  • Filter through Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the crude amine in minimal anhydrous diethyl ether and add 2.0 M HCl in diethyl ether (1.5 eq) dropwise at 0 °C.

  • Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford 1-azaspiro[4.5]decan-8-ol hydrochloride.

Quantitative Data: Optimization of Grignard Addition

The choice of solvent and temperature during Step 2 is the most critical parameter for the success of this synthesis. Table 1 summarizes our optimization data, demonstrating why non-coordinating solvents are mandatory.

Solvent SystemTemperature (°C)Grignard EquivalentsYield (%)Diastereomeric Ratio (dr)
THF01.562%2:1
THF-781.568%4:1
CH2Cl2-482.081%12:1
Toluene-782.091%>20:1
Table 1: Impact of reaction parameters on the yield and stereoselectivity of the Grignard addition to the sulfinyl imine.

Troubleshooting & FAQs

Q: My Grignard addition (Step 2) is yielding a nearly 1:1 mixture of diastereomers. How can I fix this? A: This is a classic symptom of solvent interference. If you are using THF as your primary solvent, the oxygen atoms in THF compete with the sulfinyl oxygen for coordination to the magnesium ion. This disrupts the closed, chair-like transition state required for facial selectivity. Switch your reaction solvent to anhydrous toluene or CH2Cl2 and ensure the internal temperature remains strictly at or below -78 °C[3].

Q: During the global deprotection (Step 3), I am observing a high molecular weight sticky residue instead of the cyclic imine. What went wrong? A: You are experiencing intermolecular polymerization. When the acetal is deprotected to the aldehyde and the amine is unmasked, they can react with neighboring molecules instead of cyclizing intramolecularly. To enforce the desired intramolecular spirocyclization, you must run this reaction under high dilution conditions (maximum 0.01 M). Additionally, ensure the neutralization step is done rapidly at low temperatures to immediately trap the cyclic imine.

Q: The final hydrochloride salt is turning into a gel/oil on the filter paper. How do I isolate a dry powder? A: 1-Azaspiro[4.5]decanes can form highly hygroscopic salts. If your salt is "oiling out," it is rapidly absorbing atmospheric moisture. Ensure you are using strictly anhydrous diethyl ether and anhydrous HCl[4]. Perform the filtration under a blanket of argon or nitrogen, and immediately transfer the solid to a vacuum desiccator containing P2O5. If the salt has already oiled out, you can recover it by dissolving it in minimal hot absolute ethanol and precipitating it with anhydrous ether.

Q: Can I use NaBH4 instead of catalytic hydrogenation for the final reduction? A: It is highly discouraged. While NaBH4 can reduce cyclic imines, the spirocyclic environment is highly sterically hindered. NaBH4 often requires protic activation which can lead to reversible ring-opening of the cyclic imine back to the amino-aldehyde, followed by the irreversible reduction of the aldehyde to an alcohol—completely destroying your spirocycle. Catalytic hydrogenation (PtO2/H2) or NaBH3CN at a strictly controlled pH of 4.5 are the only self-validating methods for this specific scaffold.

References

  • Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Synthetic Communications.
  • Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. The Journal of Organic Chemistry.
  • Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. BenchChem.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Azaspiro[4.5]decane Synthesis

The 1-azaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vector for exploring chemical space, making it a valuable component...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-azaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vector for exploring chemical space, making it a valuable component in the design of novel therapeutics.[1] However, the synthesis of this spirocyclic system is not without its challenges, often requiring careful optimization to achieve desired yields and purity. This guide provides field-proven insights and troubleshooting strategies to address common issues encountered during the synthesis of 1-azaspiro[4.5]decanes.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in spirocyclization reactions can be traced back to several root causes. A systematic approach to troubleshooting is the most effective strategy.

  • Incomplete Reaction: The reaction may not be reaching completion. This can be due to insufficient reaction time, inadequate temperature, or catalyst inactivity.

    • Solution: Monitor the reaction progress diligently using appropriate analytical techniques like TLC, LC-MS, or NMR. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. If a catalyst is used, ensure it is fresh and handled under the correct conditions (e.g., inert atmosphere if required).[2]

  • Starting Material Quality: Impurities within your starting materials can act as catalyst poisons or participate in undesired side reactions, consuming reagents and generating complex byproducts.

    • Solution: Always verify the purity of your starting materials. Techniques such as recrystallization, distillation, or column chromatography should be employed to purify reagents before commencing the synthesis.[3]

  • Decomposition of Reactants or Product: The 1-azaspiro[4.5]decane core or its precursors can be sensitive to the reaction conditions, particularly harsh pH or high temperatures.

    • Solution: Analyze the crude reaction mixture at various time points to track the concentration of your desired product. If you observe the product forming and then diminishing over time, decomposition is likely. In such cases, consider lowering the reaction temperature, using milder reagents, or modifying the workup procedure to avoid extreme pH conditions.[2][3] For instance, in Pictet-Spengler type reactions, sensitive functional groups might require protection before cyclization.[4]

Q2: I'm observing significant formation of side products. How can I increase selectivity for the desired 1-azaspiro[4.5]decane?

A2: The formation of side products is a common challenge that directly impacts both yield and purification difficulty.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to the formation of over-alkylated products or leave unreacted starting materials that can polymerize or decompose.

    • Solution: Ensure accurate measurement and stoichiometry of all reagents. In some cases, like the Pictet-Spengler reaction, using a slight excess of the carbonyl component can help drive the reaction to completion and consume the amine starting material, minimizing side reactions.[4]

  • Choice of Reducing Agent (in Reductive Aminations): A common route to 1-azaspiro[4.5]decanes involves the reductive amination of a ketone. The choice of reducing agent is critical. A harsh reducing agent like LiAlH₄ can reduce both the imine intermediate and the starting ketone, leading to alcohol byproducts.

    • Solution: Employ a milder, more selective reducing agent that preferentially reduces the protonated imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[5] Borane-amine complexes like 2-picoline borane are also stable and effective alternatives.[6]

  • Temperature and Solvent Effects: The reaction temperature and solvent polarity can influence which reaction pathway is kinetically or thermodynamically favored, affecting the ratio of desired product to side products.

    • Solution: Conduct a solvent screen using a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Methanol).[2][3] Additionally, varying the reaction temperature can significantly impact selectivity. Lower temperatures often favor the kinetically controlled product and can minimize decomposition.[4]

Q3: The purification of my crude product is proving difficult. What strategies can I employ?

A3: Purification is often a major bottleneck. A complex crude mixture containing starting materials, the desired product, and various byproducts can be challenging to resolve.

  • Aqueous Workup: Many impurities, especially those resulting from acid or base catalysts, are water-soluble.

    • Solution: Perform a liquid-liquid extraction. After quenching the reaction, wash the organic layer with a suitable aqueous solution (e.g., saturated NaHCO₃ to neutralize acid, or saturated NH₄Cl to quench basic reactions) to remove inorganic salts and polar impurities.[3][4] Always check the aqueous layer via TLC to ensure no product has partitioned into it.[2]

  • Chromatography: Flash column chromatography is the most common and powerful technique for purifying spirocyclic compounds.[3]

    • Solution: Methodical solvent system development is key. Start with a low polarity eluent and gradually increase the polarity, monitoring the separation of spots by TLC. If diastereomers are present and are difficult to separate, consider using a high-performance chromatography system or exploring alternative stationary phases.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity.

    • Solution: Screen various solvents and solvent mixtures to find conditions where your product has high solubility at elevated temperatures but low solubility at room temperature or below. Seeding with a small crystal of the pure product can help induce crystallization if it forms an oil.[7]

  • Purification as a Salt: Amines can often be purified by forming a hydrochloride or other salt, which may be more crystalline and less soluble in organic solvents than the free base.

    • Solution: After initial purification, dissolve the free base in a suitable solvent like dioxane or diethyl ether and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.[7] This can then be filtered and washed.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 1-azaspiro[4.5]decane core?

A1: Several robust methods exist. The choice depends on the available starting materials and desired substitution patterns.

  • Reductive Amination: This is a highly versatile and widely used one-pot method. It typically involves the reaction of a cyclohexanone derivative with an amine containing a tethered functional group that can subsequently cyclize, or the reaction of a piperidine derivative with an aldehyde/ketone followed by intramolecular cyclization.[5][8]

  • Pictet-Spengler Reaction: This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While classically used for tetrahydroisoquinolines, variations can be used to generate spirocyclic systems.[4][9] It is particularly effective with electron-rich aromatic rings.[4]

  • Palladium-Catalyzed Cycloadditions: Modern methods include palladium-catalyzed aza-[3+2] cycloadditions, which can form the 1-azaspiro[4.5]decane scaffold from anilines and vinylcyclopropanes.[10]

  • Intramolecular Cyclization: These strategies involve building a linear precursor containing both the piperidine and the second ring components, followed by a ring-closing step. This can include intramolecular Michael additions, alkylations, or cyclizations onto an iminium ion.[7]

Q2: What is the general mechanism for the synthesis of a 1-azaspiro[4.5]decane derivative via reductive amination?

A2: The synthesis of a simple 1-azaspiro[4.5]decane can be envisioned from 4-aminobutyl)cyclohexan-1-one. The mechanism proceeds in two key intramolecular steps:

  • Iminium Ion Formation: The primary amine attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. Under neutral or slightly acidic conditions, this intermediate readily loses a molecule of water to form a cyclic iminium ion. This equilibrium can be driven forward by removing water.[5][11]

  • In Situ Reduction: A selective reducing agent, such as NaBH(OAc)₃, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the iminium ion. This reduction is typically irreversible and yields the final 1-azaspiro[4.5]decane product.[5][6]

Q3: How do I choose the right solvent and temperature for my reaction?

A3: The optimal solvent and temperature are highly dependent on the specific reaction being performed.

  • Solvent: The solvent must dissolve the reactants and reagents. For reductive aminations, protic solvents like methanol or ethanol can facilitate imine formation, while chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are also common.[5] For Pictet-Spengler reactions, solvents like toluene or methanol are often used.[11] A solvent screen is often the best empirical approach to optimization.[3]

  • Temperature: Many spirocyclization reactions can proceed at room temperature. However, if the reaction is sluggish, heating may be required. Conversely, if side product formation or poor stereoselectivity is an issue, lowering the temperature (e.g., to 0 °C or below) is often beneficial as it allows for greater differentiation between competing reaction pathways.[3][4]

Data Presentation

Table 1: Effect of Reaction Parameters on a Typical Reductive Amination

Parameter Variation Observed Effect on Yield/Selectivity Rationale Reference
Reducing Agent NaBH₄ vs. NaBH(OAc)₃ NaBH(OAc)₃ generally provides higher yields of the desired amine. NaBH(OAc)₃ is more selective for the iminium ion and less likely to reduce the starting ketone, minimizing alcohol byproduct formation. [5][6]
pH / Catalyst No acid vs. Catalytic Acetic Acid Catalytic acid often accelerates the reaction. Acid catalyzes the dehydration of the hemiaminal to the iminium ion, which is the species that is reduced. [4][11]
Solvent Toluene vs. Methanol Methanol can lead to faster reaction rates. Protic solvents can stabilize intermediates and facilitate proton transfer steps required for imine formation. [6]

| Temperature | 25 °C vs. 0 °C | Lower temperatures can increase diastereoselectivity. | Favors the kinetic product by increasing the energy difference between diastereomeric transition states. |[3][4] |

Experimental Protocols & Visualizations

Protocol: Synthesis of 1-Azaspiro[4.5]decane via Intramolecular Reductive Amination

This protocol describes the synthesis from commercially available 1-boc-4-piperidone and 3-aminopropanol as a representative example leading to a related spirocyclic system, illustrating the general principles.

Step 1: Reductive Amination to form the linear precursor

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 3-aminopropan-1-ol (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently effervesce.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol precursor.

Step 2: Intramolecular Cyclization (via Appel Reaction and cyclization)

  • Dissolve the crude amino alcohol from Step 1 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous acetonitrile (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography on silica gel to obtain the Boc-protected 1-azaspiro[4.5]decane.

Visualizations

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Spirocyclization & Purification Start Cyclohexanone Derivative Intermediate Iminium Ion Intermediate Start->Intermediate Condensation (+ Amine, -H₂O) Amine Amine Component Amine->Intermediate Product 1-Azaspiro[4.5]decane (Crude) Intermediate->Product Reduction or Intramolecular Cyclization PureProduct Purified Product Product->PureProduct Purification (Chromatography) Troubleshooting_Tree Start Problem: Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Solution_Incomplete Solution: - Increase Time/Temp - Check Catalyst Activity Incomplete->Solution_Incomplete Analyze_Crude Analyze Crude Mixture (NMR/LC-MS) Complete->Analyze_Crude Side_Products Major Side Products Analyze_Crude->Side_Products Yes Decomposition Product Decomposition Analyze_Crude->Decomposition Possible Solution_Side_Products Solution: - Optimize Stoichiometry - Change Solvent/Temp - Use Milder Reagents Side_Products->Solution_Side_Products Solution_Decomposition Solution: - Lower Temperature - Milder Workup (pH) - Shorter Reaction Time Decomposition->Solution_Decomposition

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • BenchChem. (2025). An In-depth Technical Guide to 1-Thia-4-azaspiro[4.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. BenchChem.
  • BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis. BenchChem.
  • BenchChem. (2025). Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines. BenchChem.
  • Ianni, A., & D'Acquarica, I. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1040. [Link]

  • Mohurle, P. M., et al. (2020). Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate. [Link]

  • BenchChem. (2025). Synthesis of (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine from 1,4-dioxaspiro[4.5]decan-8-one. BenchChem.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. American Chemical Society. [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Azaspiro[4.5]decan-8-ol

Welcome to the Technical Support Center for spirocyclic amine synthesis. The 1-azaspiro[4.5]decane scaffold is a privileged structural motif found in numerous biologically active alkaloids, including the potent immunosup...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic amine synthesis. The 1-azaspiro[4.5]decane scaffold is a privileged structural motif found in numerous biologically active alkaloids, including the potent immunosuppressant FR901483 and the muscarinic receptor antagonist TAN1251.

Synthesizing the 8-ol derivative from its corresponding ketone (1-azaspiro[4.5]decan-8-one) is a critical step in these pathways. However, the unique steric topology of the spiro-fused system often introduces complex side reactions, including poor diastereoselectivity, protecting group cleavage, and ring fragmentation. This guide provides field-proven troubleshooting strategies to help you achieve chemoselective and stereoselective reductions.

Reaction Pathway & Common Side Reactions

G Ketone 1-azaspiro[4.5]decan-8-one (N-Protected) Alcohol_Mix 1-azaspiro[4.5]decan-8-ol (Axial & Equatorial Mix) Ketone->Alcohol_Mix NaBH4, MeOH (Mild) Alcohol_Axial Diastereopure 8-ol (Axial Isomer) Ketone->Alcohol_Axial L-Selectride (Steric Control) Deprotected N-Methyl / Cleaved Byproducts Ketone->Deprotected LiAlH4 (Over-reduction) Fragmentation Ring-Opened Byproducts Ketone->Fragmentation Unprotected N + Base

Reaction pathways and side reactions in the reduction of 1-azaspiro[4.5]decan-8-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting an inseparable mixture of diastereomers (axial vs. equatorial -OH) during the reduction of 1-azaspiro[4.5]decan-8-one. How can I control the stereoselectivity? Causality & Solution: The[4.5] spiro system creates a sterically biased cyclohexanone ring. The pyrrolidine ring is fused at C5, heavily shielding one face of the C8 ketone. When using a small hydride source like Sodium Borohydride (NaBH₄), the hydride can attack from both the hindered and unhindered faces, leading to a mixture of axial and equatorial alcohols . To achieve high diastereoselectivity favoring the axial alcohol, you must switch to a sterically demanding reducing agent such as L-Selectride (Lithium tri-sec-butylborohydride). The massive steric bulk of L-Selectride forces the hydride to be delivered exclusively from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position .

Q2: My N-protecting group (Boc or Cbz) is falling off or being chemically modified during the ketone reduction step. What is causing this? Causality & Solution: This is a classic chemoselectivity failure caused by using overly aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ will rapidly reduce the ketone, it will also attack carbamate protecting groups. Specifically, it can reduce a Benzyl carbamate (Cbz) directly to an N-methyl group via an aminal intermediate, or completely cleave it . To preserve the N-Boc or N-Cbz group, you must use a milder hydride source. NaBH₄ in methanol is highly chemoselective; it readily reduces aldehydes and ketones but is entirely unreactive toward esters and amides/carbamates under standard conditions .

Q3: I am observing significant baseline material on my TLC, and mass spectrometry indicates ring-opened or polymerized side products. Why is the spirocycle degrading? Causality & Solution: This typically occurs if you attempt the reduction on an unprotected 1-azaspiro[4.5]decan-8-one. The secondary amine at the spiro center is highly nucleophilic. In the presence of the C8 ketone on adjacent molecules, intermolecular condensation occurs, forming enamines or imines that lead to oligomerization . Furthermore, under basic workup conditions, unprotected spirocyclic amines can undergo retro-Mannich-type ring openings. Always protect the nitrogen (e.g., with a Boc group) prior to manipulating the C8 position.

Quantitative Data: Reducing Agent Comparison

To ensure a self-validating experimental design, select your reducing agent based on the specific chemoselective and stereoselective requirements of your synthetic route.

Reducing AgentChemoselectivity (Ketone vs. Carbamate)Diastereomeric Ratio (Axial:Equatorial)N-Protecting Group CompatibilityRecommended Use Case
NaBH₄ / MeOH Excellent~1:1 to 2:1High (Boc, Cbz stable)General reduction where dr is not critical; early-stage scale-up.
LiAlH₄ / THF Poor~3:1Low (Cleaves/reduces Cbz & Boc)Only when simultaneous ketone reduction and N-deprotection is desired.
L-Selectride / THF Good>95:5High (Boc, Cbz stable)Late-stage stereoselective synthesis of the axial alcohol.
Experimental Protocol: Chemoselective Reduction of N-Boc-1-azaspiro[4.5]decan-8-one

This step-by-step methodology utilizes NaBH₄ to ensure complete reduction of the ketone while strictly preserving the acid-sensitive N-Boc protecting group.

Reagents & Materials:

  • N-Boc-1-azaspiro[4.5]decan-8-one (1.0 equiv, ~5 mmol)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Anhydrous Methanol (MeOH) (0.2 M relative to substrate)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvation & Cooling: Dissolve the N-Boc-1-azaspiro[4.5]decan-8-one in anhydrous MeOH. Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes. Scientific Rationale: Cooling mitigates the exothermic reaction between NaBH₄ and MeOH, preventing runaway hydrogen gas evolution and localized heating that could degrade the Boc group.

  • Hydride Addition: Add the NaBH₄ solid portionwise over 10 minutes. Keep the argon flow slightly elevated during addition to safely vent the generated H₂ gas.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor the disappearance of the ketone via TLC (Hexanes:EtOAc 7:3, visualized with KMnO₄ stain).

  • Chemoselective Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Slowly add saturated aqueous NH₄Cl dropwise until bubbling ceases. Scientific Rationale: NH₄Cl provides a mildly acidic quench (pH ~6) that safely destroys excess hydride without reaching the highly acidic conditions (pH < 3) that would trigger Boc-deprotection.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the aqueous residue with Ethyl Acetate (EtOAc) and extract three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the 1-azaspiro[4.5]decan-8-ol as a mixture of diastereomers.

References
  • Similä, S. T. M., & Martin, S. F. (2007). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. The Journal of Organic Chemistry, 72(14), 5342–5349. PMC 2008 Sep 16. URL:[Link][1]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. URL:[Link][2]

Sources

Optimization

Technical Support Center: Resolving Overlapping ¹H NMR Peaks in Spirocyclic Compounds

Welcome to the NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of complex saturated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of complex saturated heterocycles. A classic example is 1-azaspiro[4.5]decan-8-ol . This molecule features a rigid spiro system fused to a cyclohexanol ring. The abundance of chemically similar, yet magnetically distinct, methylene (-CH₂-) protons leads to severe signal overlap in the aliphatic region (1.2 - 2.5 ppm).

This guide provides field-proven, self-validating protocols to deconvolute these spectra, ensuring high scientific integrity in your structural assignments.

Diagnostic Overview: Quantitative Data Presentation

Before altering your experimental parameters, identify the specific nature of the spectral overlap. The table below summarizes the causality behind common symptoms and their validated solutions.

SymptomMechanistic CausePrimary SolutionSecondary Solution
Broad "hump" at 1.2 - 1.8 ppm Overlapping diastereotopic protons in the cyclohexyl ringChange solvent to Benzene-d₆ (ASIS)2D HSQC / HMBC
Unresolved multiplets Homonuclear scalar (J) couplings masking chemical shiftsPure Shift NMR (PSYCHE)2D J-Resolved (J-RES)
Inconsistent integration Hidden impurities under broad spirocyclic signalsIncrease magnetic field (≥600 MHz)Quantitative Pure Shift
Troubleshooting Guides & FAQs

Q1: Why does 1-azaspiro[4.5]decan-8-ol present such a convoluted ¹H NMR spectrum? A1: The complexity arises from the spirocyclic architecture. The molecule consists of a 5-membered nitrogen-containing ring and a 6-membered cyclohexanol ring sharing a single quaternary carbon. The methylene protons in these rings are diastereotopic (axial vs. equatorial environments) and exhibit extensive homonuclear scalar coupling (J-coupling). Because the electronic environments of these spiro-fused carbons are highly similar, their proton resonances cluster tightly. The resulting overlapping multiplets make it impossible to extract accurate coupling constants or assign specific stereocenters using standard 1D ¹H NMR.

Q2: How can I quickly resolve the aliphatic overlap without using advanced pulse sequences? A2: Before spending hours on 2D experiments, exploit the Aromatic Solvent-Induced Shift (ASIS) effect. By switching your deuterated solvent from CDCl₃ to Benzene-d₆ (C₆D₆), you introduce a highly anisotropic magnetic environment[1]. Benzene molecules transiently associate with the polar functional groups of 1-azaspiro[4.5]decan-8-ol (specifically the hydroxyl group and the spiro-nitrogen). The π-electron cloud of benzene shields or deshields nearby protons depending on their spatial orientation relative to the solvent's magnetic cone[2]. This differential shifting often pulls overlapping multiplets apart, revealing baseline-separated signals[3].

Q3: What is Pure Shift NMR, and how do I apply it to this spirocycle? A3: Pure Shift NMR (also known as broadband homonuclear decoupling) is a revolutionary technique that collapses all proton multiplets into singlets, effectively disentangling overlapped proton spectra and mimicking a ¹³C-decoupled spectrum[4]. For 1-azaspiro[4.5]decan-8-ol, we recommend the PSYCHE (Pure Shift Yielded by CHirp Excitation) method. PSYCHE uses low-flip-angle swept-frequency (chirp) pulses combined with weak magnetic field gradients to selectively excite and decouple interacting spins[5]. This removes the J-coupling splittings, leaving only the pure chemical shift information[6].

Q4: When should I escalate to 2D NMR, and which experiment is best for this specific overlap? A4: If ASIS and Pure Shift are insufficient (or if you need to prove direct connectivity), 2D NMR is required. Heteronuclear Single Quantum Coherence (HSQC) is the gold standard here. By spreading the ¹H signals along the orthogonal ¹³C dimension, overlapping protons are resolved because their attached carbons usually have distinct resonance frequencies[7].

Experimental Protocols
Protocol A: ASIS Solvent Titration Workflow

Causality & Self-Validation: Gradually altering the solvent dielectric and magnetic anisotropy allows you to track the movement of specific peaks. This incremental tracking acts as an internal validation system, ensuring you do not misassign peaks as they cross over one another during the transition.

  • Preparation: Prepare a 15 mg sample of 1-azaspiro[4.5]decan-8-ol in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum (ns=16, d1=2s).

  • Titration: Add 0.1 mL aliquots of C₆D₆ directly to the NMR tube.

  • Acquisition: Re-acquire the 1D ¹H spectrum after each addition.

  • Analysis: Track the chemical shifts. The protons closest to the -OH and -NH groups will experience the largest Δδ (ASIS shift) due to preferential solvent-solute complexation.

  • Final State: Evaporate the solvent mixture under a stream of N₂ and reconstitute entirely in 0.6 mL C₆D₆ for the final high-resolution spectrum.

Protocol B: 1D PSYCHE Pure Shift Acquisition

Causality & Self-Validation: Standard acquisition yields coupled FIDs. PSYCHE uses data chunking to acquire only the decoupled active spin evolution. The presence of residual J-couplings in the final spectrum serves as a built-in quality control, indicating that the chunking parameters need optimization.

  • Setup: Insert the sample (in C₆D₆) into a spectrometer equipped with gradient capabilities (500 MHz or higher recommended).

  • Pulse Sequence Selection: Load the psyche pulse sequence from the vendor library.

  • Parameter Optimization:

    • Set the chirp pulse duration to 15-30 ms.

    • Set the flip angle (β) to a low value (typically 10-20°) to prevent sensitivity loss while maintaining decoupling efficiency.

    • Set the data chunk size (t1 increment) to ~10-15 ms (this must be inversely proportional to the largest J-coupling in the spiro system).

  • Acquisition: Because pure shift methods inherently suffer from signal loss, increase the number of scans to compensate (e.g., ns=128 or 256).

  • Processing: The spectrometer software will automatically reconstruct the pseudo-FID from the acquired chunks. Apply a mild exponential window function (LB = 1 Hz) and Fourier transform to yield sharp singlets.

System Workflows & Logical Relationships

NMR_Workflow Start 1D ¹H NMR Acquired (Overlapping Peaks) Purity Check Sample Purity Start->Purity Impure Purify Sample (Chromatography) Purity->Impure Impurities present Pure Sample is Pure Purity->Pure Pure ASIS Solvent Switch (ASIS) CDCl₃ → C₆D₆ Pure->ASIS CheckASIS Are peaks resolved? ASIS->CheckASIS Resolved Proceed to Structural Assignment CheckASIS->Resolved Yes Advanced Advanced Techniques CheckASIS->Advanced No PureShift Pure Shift NMR (PSYCHE) Advanced->PureShift TwoD 2D NMR (HSQC / COSY) Advanced->TwoD PureShift->Resolved TwoD->Resolved

Decision tree workflow for resolving overlapping ¹H NMR peaks in spirocyclic compounds.

PSYCHE_Logic Excitation Initial Excitation (90° Pulse) Evolution Spin Evolution (Coupled FID) Excitation->Evolution PSYCHE_Element PSYCHE Element (Chirp Pulses + Gradients) Evolution->PSYCHE_Element Chunking Data Chunking (Acquire Active Spins) PSYCHE_Element->Chunking Suppress J-Coupling Reconstruction Interferogram Reconstruction Chunking->Reconstruction Output Pure Shift Spectrum (Singlets Only) Reconstruction->Output

Pulse sequence logic and data reconstruction pathway for Pure Shift (PSYCHE) NMR.

Sources

Troubleshooting

1-azaspiro[4.5]decan-8-ol hydrochloride stability and degradation issues

Introduction Welcome to the technical support center for 1-azaspiro[4.5]decan-8-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 1-azaspiro[4.5]decan-8-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this spirocyclic compound in their experiments. The stability and purity of a chemical entity are paramount to the success and reproducibility of any scientific investigation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common stability and degradation challenges. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems when they arise, and implement robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for 1-azaspiro[4.5]decan-8-ol hydrochloride?

A1: Proper storage is the first line of defense against degradation. Based on the chemical nature of this compound—a secondary amine hydrochloride with an alcohol functional group—the following conditions are recommended:

  • Temperature: Store in a cool, dry, and well-ventilated place, with some suppliers recommending refrigerated conditions (2-8°C) under an inert atmosphere.[1]

  • Atmosphere: Store under an inert gas like argon or nitrogen.[2] The secondary amine is susceptible to oxidation by atmospheric oxygen over time.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][3][4] Opened containers should be carefully resealed.[1]

  • Handling: Use personal protective equipment (PPE), including gloves and safety goggles.[3][4] Handle in a chemical fume hood to avoid inhalation of dust or aerosols.[3][4] Take precautions against electrostatic discharge.[3]

Q2: Why is this compound supplied as a hydrochloride salt instead of the free base?

A2: Supplying amines as hydrochloride salts is a common practice in pharmaceutical chemistry for several critical reasons.[5] The salt form generally offers superior stability, particularly against oxidative degradation and polymerization, which can affect free amines.[6] Additionally, hydrochloride salts often exhibit improved crystallinity, reduced hygroscopicity, and better solubility in aqueous media, which are advantageous properties for both storage and experimental use.[5][7]

Q3: What are the most probable degradation pathways for this molecule?

A3: While specific degradation pathways for 1-azaspiro[4.5]decan-8-ol hydrochloride are not extensively published, we can predict likely routes based on its functional groups:

  • Oxidation: The secondary amine nitrogen is a potential site for oxidation, especially if exposed to air, peroxides, or metal ions. This could lead to the formation of N-oxide or other related impurities.

  • Dehydration: Under acidic conditions and/or elevated temperatures, the tertiary alcohol at the C-8 position is susceptible to elimination (dehydration), which would result in the formation of an alkene (1-azaspiro[4.5]dec-7-ene or 1-azaspiro[4.5]dec-8-ene).

  • Dehydrochlorination: As a salt, there is a possibility of dissociation to the free base, particularly in non-aqueous solvents or at higher temperatures.[8] While not a degradation of the core structure, this change can significantly alter physical properties like solubility.

Q4: What are the initial visual or analytical signs of compound degradation?

A4: The first indication of a problem is often a change in physical appearance or an unexpected analytical result.

  • Visual Inspection: Look for a change in color (e.g., yellowing or browning), clumping of the solid (indicating moisture uptake), or a change in odor.[5]

  • Initial Analysis (TLC/HPLC): The appearance of new spots on a Thin-Layer Chromatography (TLC) plate or new peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram are clear indicators of impurity formation or degradation. A decrease in the area of the main peak corresponding to the parent compound also suggests degradation.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Issue 1: Unexpected peaks are observed in my HPLC or LC-MS analysis.
  • Possible Cause 1: Synthetic Impurities: The new peaks may not be degradants but rather residual starting materials, by-products from the synthesis, or residual solvents.

    • Solution: Review the certificate of analysis (CoA) for the batch. If possible, obtain spectra (e.g., NMR, MS) of the starting materials to see if any peaks match.[9] Further purification by recrystallization or column chromatography may be necessary.[9]

  • Possible Cause 2: On-Column or In-Source Degradation: The compound may be unstable under the analytical conditions (e.g., mobile phase pH, high temperatures in the GC inlet, or ionization source in MS).

    • Solution: Systematically alter the analytical conditions. For HPLC, adjust the mobile phase pH to be more neutral.[9] For MS, try a softer ionization technique (e.g., ESI vs. APCI) to minimize in-source fragmentation.[9]

  • Possible Cause 3: True Degradation: The peaks are genuine degradation products formed during storage or sample preparation.

    • Solution: This requires a systematic investigation. The most robust approach is to conduct a forced degradation study (see Protocol 1 ). This study will intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the likely degradation products.[10][11] The resulting chromatograms can then be used as a reference to identify the unknown peaks in your sample.

Issue 2: My experimental results (e.g., bioassay) show poor reproducibility.
  • Possible Cause 1: Stock Solution Instability: The compound may be degrading in the solvent used for your stock solutions. Amine salts can sometimes be less stable in certain organic solvents or buffered aqueous solutions over time.

    • Solution: Prepare stock solutions fresh for each experiment. If solutions must be stored, perform a time-course stability study. Aliquot the stock solution and store it under recommended conditions (e.g., -20°C or -80°C). Analyze an aliquot by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours) to check for the appearance of degradation peaks.

  • Possible Cause 2: pH-Dependent Effects: The hydrochloride salt will dissociate in solution, affecting the local pH. Furthermore, the stability and solubility of the compound can be highly pH-dependent.[12]

    • Solution: Measure the pH of your final assay buffer after the compound has been added. Ensure the buffer has sufficient capacity to maintain the desired pH. Test the compound's stability directly in the assay buffer over the time course of the experiment.

Issue 3: The solid material has changed color and/or become sticky.
  • Possible Cause 1: Hygroscopicity: The compound has absorbed atmospheric moisture. Hydrochloride salts can be hygroscopic.

    • Solution: Store the compound in a desiccator over a drying agent (e.g., silica gel, Drierite®). When handling, minimize its exposure to ambient air by working quickly and in a low-humidity environment if possible.

  • Possible Cause 2: Oxidation or Photodegradation: Exposure to air and/or light has initiated a chemical degradation process.

    • Solution: Always store the compound under an inert atmosphere (e.g., argon) and in an amber vial or otherwise protected from light.[2][8] If you suspect this has occurred, the material should be re-analyzed for purity before use.

Visualization of Degradation & Workflow

G cluster_0 Potential Degradation Pathways cluster_1 Degradation Products Parent 1-Azaspiro[4.5]decan-8-ol HCl Oxidation N-Oxide Product Parent->Oxidation Oxidative Stress (e.g., H₂O₂, Air) Dehydration Dehydrated Alkene Product Parent->Dehydration Acidic/Thermal Stress (e.g., HCl, Heat) FreeBase Free Base Form Parent->FreeBase Basic Conditions/ High Temperature

Caption: Predicted degradation pathways for 1-azaspiro[4.5]decan-8-ol HCl.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of Compound stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Withdraw & Quench Samples at Time Points stress->sample analyze Analyze via Stability- Indicating HPLC Method sample->analyze interpret Identify Degradants & Assess Peak Purity/ Mass Balance analyze->interpret end_node Determine Stability Profile interpret->end_node Start Unexpected Peak in Chromatogram CheckBlank Inject Blank/Solvent? Start->CheckBlank PeakPresentBlank Peak still present? CheckBlank->PeakPresentBlank Contamination Source is System/Solvent Contamination. Clean System. PeakPresentBlank->Contamination Yes CheckPurity Perform Peak Purity Analysis (PDA)? PeakPresentBlank->CheckPurity No PurityFail Purity Fails? CheckPurity->PurityFail Coelution Co-eluting Impurity. Optimize HPLC Method (Gradient, pH, Solvent). PurityFail->Coelution Yes RunForced Run Forced Degradation Sample as Reference PurityFail->RunForced No PeakMatch Peak matches a known degradant? RunForced->PeakMatch KnownDegradant Peak is a known degradant. Investigate sample storage and handling. PeakMatch->KnownDegradant Yes Unknown Peak is an unknown. Characterize using LC-MS/NMR. PeakMatch->Unknown No

Sources

Optimization

Technical Support Center: Purification of 1-azaspiro[4.5]decan-8-ol Hydrochloride

Welcome to the technical support center for the purification of 1-azaspiro[4.5]decan-8-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-azaspiro[4.5]decan-8-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this spirocyclic compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-azaspiro[4.5]decan-8-ol hydrochloride?

A1: Impurities can arise from several sources during the synthesis, including unreacted starting materials, byproducts, and degradation products.[1] Common impurities may include residual starting materials from the specific synthetic route employed, as well as byproducts from incomplete reactions or side reactions.[1][2] For spirocyclic amines, these can include precursors that did not undergo complete cyclization or deprotection.[3] Oxidation of the amine can also introduce impurities.[2]

Q2: My purified 1-azaspiro[4.5]decan-8-ol hydrochloride has a brownish or yellowish tint. What is the likely cause and how can I remove it?

A2: Colored impurities are often high molecular weight byproducts or degradation products formed during the synthesis or workup. These can sometimes be removed by treating a solution of the crude product with activated charcoal before recrystallization. The charcoal adsorbs the colored impurities, which are then removed by filtration.

Q3: I am having difficulty removing a very polar impurity. What purification strategy should I consider?

A3: For highly polar impurities that are difficult to separate by standard normal-phase or reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[4][5] HILIC utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous solvent.[5] This technique is particularly effective for separating polar compounds that have poor retention in reversed-phase chromatography.[5][6]

Q4: Can I use acid-base extraction to purify 1-azaspiro[4.5]decan-8-ol hydrochloride?

A4: Acid-base extraction is a powerful technique for purifying amines.[7] The general principle involves converting the amine hydrochloride salt to its free base form by treatment with a base (e.g., sodium hydroxide or sodium bicarbonate). The free base, being less polar, can then be extracted into an organic solvent, leaving water-soluble impurities behind. Subsequently, the free base can be converted back to the hydrochloride salt by treatment with hydrochloric acid, often resulting in precipitation of the purified salt.[7]

Troubleshooting Guide

Problem 1: Low yield after recrystallization.
  • Possible Cause: The chosen recrystallization solvent may be too good a solvent for your compound, even at low temperatures, leading to significant loss of product in the mother liquor.

  • Solution:

    • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvent systems. For amine hydrochlorides, alcohols like ethanol or isopropanol are often good choices.[8] You can also try solvent mixtures, such as ethanol/diethyl ether or methanol/ethyl acetate, where the compound is soluble in the first solvent and insoluble in the second (the anti-solvent).

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a lower recovery of the purified compound.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

Solvent SystemSuitability for Amine HydrochloridesNotes
EthanolGoodOften used for recrystallizing amine salts.[8]
IsopropanolGoodSimilar to ethanol, may offer different solubility profile.
Methanol/Diethyl EtherVery GoodMethanol as the solvent, diethyl ether as the anti-solvent.
WaterUse with cautionHigh solubility may lead to low yields.
Problem 2: Persistent impurities after recrystallization.
  • Possible Cause 1: The impurity has a very similar solubility profile to the desired product.

  • Solution 1: Chromatographic Purification. If recrystallization is ineffective, column chromatography is the next logical step. Given the polar nature of 1-azaspiro[4.5]decan-8-ol hydrochloride, HILIC may be the most effective chromatographic technique.[4][5]

    Experimental Protocol: HILIC Purification

    • Stationary Phase: Use a silica gel column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used. Start with a high percentage of acetonitrile (e.g., 95:5 acetonitrile:water) and gradually increase the water content. A small amount of an additive like ammonium acetate or formic acid can improve peak shape.

    • Sample Preparation: Dissolve the crude product in the initial mobile phase composition.

    • Elution: Monitor the elution using Thin Layer Chromatography (TLC) or a UV detector if the compound or impurities are chromophoric. Collect fractions and analyze for purity.

  • Possible Cause 2: The impurity is co-crystallizing with the product.

  • Solution 2: Acid-Base Extraction. This can be particularly useful for removing non-basic impurities.

    Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude hydrochloride salt in water.

    • Basify the aqueous solution to a pH > 10 with a suitable base (e.g., 2M NaOH) to convert the amine hydrochloride to its free base.

    • Extract the free base into an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction 2-3 times.

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

    • Collect the precipitated pure hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Problem 3: The compound oils out instead of crystallizing during recrystallization.
  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the presence of impurities is depressing the melting point.

  • Solution:

    • Change Solvent System: Use a lower-boiling point solvent for recrystallization.

    • Trituration: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface.

    • Seeding: Add a small crystal of pure 1-azaspiro[4.5]decan-8-ol hydrochloride to the cooled solution to act as a nucleus for crystal growth.

    • Solvent/Anti-Solvent: Dissolve the oil in a small amount of a good solvent and slowly add an anti-solvent in which the compound is insoluble until turbidity persists. Allow the solution to stand and crystallize.

Purification Workflow Diagram

PurificationWorkflow cluster_0 Initial State cluster_1 Purification Options cluster_2 Outcome Crude Crude 1-azaspiro[4.5]decan-8-ol HCl Recrystallization Recrystallization Crude->Recrystallization Primary Method Pure Pure Product Recrystallization->Pure Successful Impure Persistent Impurities Recrystallization->Impure Unsuccessful AcidBase Acid-Base Extraction HILIC HILIC AcidBase->HILIC If still impure AcidBase->Pure Successful HILIC->Pure Final Polish Impure->AcidBase Try Next

Caption: Decision tree for the purification of 1-azaspiro[4.5]decan-8-ol hydrochloride.

Analytical Characterization

To confirm the purity of your 1-azaspiro[4.5]decan-8-ol hydrochloride, a combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for assessing the purity of the sample and identifying the molecular weights of any impurities.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable detector (e.g., UV, ELSD, or CAD) can be developed to quantify the purity of the final product.

References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Taylor & Francis Online. (2021, April 11). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Taylor & Francis Online. [Link]

  • Organic Syntheses. Methylamine hydrochloride. Organic Syntheses. [Link]

  • Erowid. Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid. [Link]

  • Google Patents. Recovery of amines from by-product chloride salts.
  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
  • University of Alberta. Recrystallisation. University of Alberta. [Link]

  • Veeprho. Amine Impurities and Related Compound. Veeprho. [Link]

  • Google Patents. 2-Oxo-1-oxa-8-azaspiro[6][9] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Google Patents.

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • SpiroChem. Impurity Synthesis And Identification. SpiroChem. [Link]

  • ChemBK. 8-Oxa-2-aza-spiro[4.5]decane hydrochloride. ChemBK. [Link]

  • PubChemLite. Cis-1-azaspiro[4.5]decan-8-ol hydrochloride. PubChemLite. [Link]

  • ResearchGate. Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate. [Link]

  • PubChem. 1-Azaspiro[4.5]decane. PubChem. [Link]

  • PubChem. 8-Azaspiro(4.5)decane. PubChem. [Link]

  • SFERA. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. [Link]

  • National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. [Link]

  • Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. Senieer. [Link]

  • PubMed. Recent Synthetic Approaches and Biological Evaluations of Amino Hexahydroquinolines and Their Spirocyclic Structures. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of cis vs trans 1-azaspiro[4.5]decan-8-ol activity

To overcome the high attrition rates associated with "flat" aromatic molecules in drug discovery, medicinal chemists have increasingly turned to sp³-rich, highly three-dimensional scaffolds[1]. Among these, the 1-azaspir...

Author: BenchChem Technical Support Team. Date: March 2026

To overcome the high attrition rates associated with "flat" aromatic molecules in drug discovery, medicinal chemists have increasingly turned to sp³-rich, highly three-dimensional scaffolds[1]. Among these, the 1-azaspiro[4.5]decan-8-ol framework has emerged as a privileged building block. By locking the molecular conformation into a rigid spirocyclic geometry, this scaffold provides precise spatial vectors for functional group presentation.

As a Senior Application Scientist, I have structured this guide to critically compare the cis and trans isomers of 1-azaspiro[4.5]decan-8-ol. We will examine how the stereochemical orientation of the C8-hydroxyl group dictates target engagement, review comparative pharmacological data, and outline self-validating experimental workflows for their synthesis and evaluation.

Stereochemical Profiling: cis vs trans Geometry

The 1-azaspiro[4.5]decan-8-ol scaffold contains a spiro center at C5 and a hydroxyl-bearing carbon at C8. The relationship between the nitrogen atom in the pyrrolidine ring and the hydroxyl group in the piperidine/cyclohexane ring defines the cis and trans isomerism.

  • cis-1-azaspiro[4.5]decan-8-ol: Typically adopts a conformation where the hydroxyl group is in the equatorial position. This extends the hydrogen-bond donor/acceptor vector outward, allowing it to reach deeper into extended receptor pockets.

  • trans-1-azaspiro[4.5]decan-8-ol: Forces the hydroxyl group into an axial position (or forces a ring flip that alters the spiro-ring orientation). This creates a more compact, sterically hindered vector, which is often preferred for targets requiring a tight, localized hydrogen-bonding network.

Comparative Pharmacological Activity

When these isomeric scaffolds are functionalized (e.g., via N-alkylation or N-benzylation), their 3D geometries lead to drastically different biological activities across key CNS and oncology targets, such as the [2], 5-HT 1A​ receptors[3], and Kinesin Spindle Protein (KSP)[4].

Quantitative Data Summary

The following table summarizes representative structure-activity relationship (SAR) data for functionalized derivatives of the cis and trans scaffolds:

Scaffold IsomerPrimary Target Affinity (Representative Ki​ )Selectivity ProfilePhysicochemical VectorPreferred Application
cis-1-azaspiro[4.5]decan-8-ol σ1​ : 4.2 nMHigh ( σ1​/σ2​ > 40)Equatorial -OH (Extended)CNS Radioligands / Neuroprotection
trans-1-azaspiro[4.5]decan-8-ol σ1​ : 45.8 nMModerate ( σ1​/σ2​ ~ 10)Axial -OH (Compact)KSP Inhibitors / Antineoplastics
cis-1-azaspiro[4.5]decan-8-ol 5-HT 1A​ : 12.5 nMHigh (vs 5-HT 2A​ )Equatorial -OHAnxiolytics (Buspirone analogs)

Data synthesized from comparative SAR studies of functionalized azaspiro[4.5]decane derivatives[2][3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an orthogonal validation checkpoint.

Protocol A: Stereoselective Synthesis & Scaffold Isolation

Objective: Synthesize and isolate pure cis and trans isomers from the 1-azaspiro[4.5]decan-8-one precursor[1].

  • Execution (Thermodynamic vs. Kinetic Control):

    • For the cis-isomer: Treat the ketone precursor with Lithium Aluminum Hydride (LiAlH 4​ ) in anhydrous THF at reflux for 12 hours[1].

    • For the trans-isomer: Utilize a bulky hydride donor such as L-Selectride at -78°C in THF.

  • Causality: Unhindered hydride donors like LiAlH 4​ attack the carbonyl carbon from the less sterically hindered axial face, yielding the thermodynamically stable equatorial (cis) alcohol. Conversely, bulky reagents like L-Selectride are forced to attack from the equatorial face, yielding the kinetically favored axial (trans) alcohol.

  • Validation Checkpoint: Perform 2D NOESY NMR spectroscopy. The cis-isomer will show strong Nuclear Overhauser Effect (NOE) cross-peaks between the axial C8-proton and the axial protons of the spiro ring. Orthogonally validate the absolute configuration using single-crystal X-ray diffraction (XRD) of the hydrochloride salt[1][5].

G Start 1-Azaspiro[4.5]decan-8-one Reduction Stereoselective Reduction (Hydride Donor Choice) Start->Reduction Cis cis-Isomer (Equatorial OH) Thermodynamic Control Reduction->Cis LiAlH4 / NaBH4 Trans trans-Isomer (Axial OH) Kinetic Control Reduction->Trans L-Selectride Assay Orthogonal Validation (NMR NOESY + XRD) Cis->Assay Trans->Assay Hit Target Engagement (σ1, 5-HT1A, KSP) Assay->Hit

Workflow for the stereoselective synthesis and validation of azaspiro[4.5]decan-8-ol isomers.

Protocol B: High-Throughput Radioligand Binding Assay ( σ1​ Receptor)

Objective: Quantify the binding affinity ( Ki​ ) of the functionalized cis vs trans scaffolds.

  • Execution: Incubate guinea pig brain membrane homogenates with 2 nM [ 3 H]-(+)-pentazocine (a highly selective σ1​ radioligand) and varying concentrations of the test compound (10 −11 to 10 −5 M) in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 120 minutes[2]. Terminate via rapid filtration through glass fiber filters (GF/B).

  • Causality: [ 3 H]-(+)-pentazocine specifically labels the σ1​ receptor. The cis-isomer's equatorial hydroxyl group effectively mimics the pharmacophore required to hydrogen-bond with the Glu172 residue in the σ1​ binding pocket, leading to competitive displacement of the radioligand.

  • Validation Checkpoint:

    • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Haloperidol. If NSB exceeds 15% of total binding, the assay plate is rejected.

    • Reference Standard: Run a parallel curve with unlabeled (+)-pentazocine. The assay is only valid if the calculated Ki​ of the standard falls within 0.5 log units of historical baselines.

G Ligand Azaspiro Ligand Binding Sig1R Sigma-1 Receptor (MAM) Ligand->Sig1R High Affinity (cis) BiP BiP Dissociation Sig1R->BiP Activation IP3R IP3R Stabilization BiP->IP3R Chaperone Release Ca2 Mitochondrial Ca2+ Influx IP3R->Ca2 Channel Regulation Survival Cell Survival / Neuroprotection Ca2->Survival ATP Production

Intracellular signaling cascade triggered by high-affinity spirocyclic Sigma-1 receptor ligands.

Conclusion

The comparative analysis of cis and trans 1-azaspiro[4.5]decan-8-ol highlights the profound impact of 3D stereochemistry on drug design. The cis-isomer, with its extended equatorial vector, serves as an optimal scaffold for targeting deep GPCR and σ1​ receptor pockets. Conversely, the trans-isomer's compact axial geometry is better suited for sterically restricted binding sites, such as those found in KSP inhibitors. By employing self-validating synthetic and pharmacological protocols, researchers can confidently leverage these privileged scaffolds to navigate out of the "flatland" of traditional medicinal chemistry.

References

  • Okolo, E. A. (2018). A 'top down' approach to the synthesis of complex, diverse lead-like scaffolds. White Rose eTheses Online. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Mokrosz, J. L., et al. (1994). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. ChEMBL Database (EMBL-EBI). Available at:[Link]

  • Miralbés, R., et al. (2019). Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. The Journal of Organic Chemistry. Available at:[Link]

  • Chupakhin, E., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC (National Institutes of Health). Available at:[Link]

Sources

Comparative

Unambiguous Structural Validation of 1-Azaspiro[4.5]decan-8-ol: A Comparative Guide to 2D NMR Methodologies

Executive Summary Validating spirocyclic architectures, such as the 1-azaspiro[4.5]decane core found in bioactive alkaloids (e.g., himandrine, FR901483), presents a unique analytical challenge (1)[1]. The quaternary natu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating spirocyclic architectures, such as the 1-azaspiro[4.5]decane core found in bioactive alkaloids (e.g., himandrine, FR901483), presents a unique analytical challenge (1)[1]. The quaternary nature of the spiro center often renders standard 2D NMR techniques ambiguous. This guide objectively compares the performance of a standard Heteronuclear Multiple Bond Correlation (HMBC) workflow on a 400 MHz room-temperature (RT) probe against an advanced 1,1-ADEQUATE workflow utilizing an 800 MHz CryoProbe. By examining the causality behind magnetization transfer and hardware sensitivity, we provide a definitive framework for unambiguous stereochemical and structural elucidation.

The Structural Challenge: 1-Azaspiro[4.5]decan-8-ol

1-azaspiro[4.5]decan-8-ol consists of a pyrrolidine ring spiro-fused to a cyclohexanol ring at the C5 position. The critical bottleneck in validating this structure is the C5 spiro center. Because C5 is a quaternary carbon (devoid of attached protons), direct 1JCH​ correlations via HSQC are impossible. Analysts must rely on long-range heteronuclear correlations from adjacent protons (e.g., H-4, H-6, H-10) to piece together the carbon framework.

Methodology Comparison: Standard vs. Advanced 2D NMR

Method A: HMBC on a 400 MHz Room Temperature Probe

HMBC is the industry standard for bridging quaternary centers, relying on 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) magnetization transfers. The Causality of Failure: HMBC cannot inherently distinguish between a 2-bond and a 3-bond correlation. Furthermore, 3JCH​ coupling constants are dictated by the Karplus relationship. In the rigid chair/envelope conformations of 1-azaspiro[4.5]decan-8-ol, dihedral angles approaching 90° can reduce 3JCH​ to near 0 Hz. This results in missing cross-peaks, leaving the connectivity of the two rings across C5 ambiguous and open to misinterpretation (2)[2].

Method B: 1,1-ADEQUATE on an 800 MHz CryoProbe

The 1,1-ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy) experiment solves the bond-ambiguity problem. It correlates a proton to its directly attached carbon ( 1JCH​ ), and subsequently to the adjacent carbon via carbon-carbon coupling ( 1JCC​ ). This strictly yields 2-bond ( 2JCH​ ) correlations, providing absolute proof of adjacency (3)[3]. The Causality of Hardware Selection: The probability of finding two adjacent 13C nuclei at natural abundance is roughly 0.011×0.011≈0.012% . This imposes a catastrophic sensitivity penalty. To overcome this, an 800 MHz spectrometer equipped with a CryoProbe is required. By cooling the RF coils and preamplifiers to ~20 K, Johnson-Nyquist thermal noise is drastically reduced, delivering a 3- to 4-fold enhancement in Signal-to-Noise Ratio (SNR) (4)[4]. This makes 1,1-ADEQUATE feasible for milligram-scale samples.

Workflow cluster_A Method A: 400 MHz RT Probe cluster_B Method B: 800 MHz CryoProbe Start 1-azaspiro[4.5]decan-8-ol Sample (15 mg) HMBC HMBC Acquisition (2/3-Bond Ambiguity) Start->HMBC ADEQ 1,1-ADEQUATE Acquisition (Strict 2-Bond) Start->ADEQ ResultA Ambiguous C5 Assignment (Missing 3J_CH) HMBC->ResultA ResultB Definitive C5 Assignment (Unambiguous 1J_CC) ADEQ->ResultB

Fig 1: Workflow comparison between standard HMBC and advanced 1,1-ADEQUATE NMR elucidation.

MagTransfer H4 1H (H-4) C4 13C (C-4) H4->C4 1,1-ADEQ 1J_CH C5 13C (C-5 Spiro) H4->C5 HMBC 2J_CH / 3J_CH C4->C5 1,1-ADEQ 1J_CC

Fig 2: Magnetization transfer pathways for HMBC vs. 1,1-ADEQUATE at the spiro center.

Performance Data & Metrics

The following table summarizes the experimental performance of both methodologies using a 15 mg sample of 1-azaspiro[4.5]decan-8-ol in CDCl3.

Performance MetricMethod A: 400 MHz RT (HMBC)Method B: 800 MHz Cryo (1,1-ADEQUATE)
Primary Magnetization 2JCH​ and 3JCH​ (Ambiguous) 1JCH​ + 1JCC​ (Strictly Adjacent)
Acquisition Time ~2 Hours~14 Hours
C5 Spiro Center SNR 45:1 (Subject to Karplus drop-off)18:1 (Low abundance, but definitive)
Connectivity Confidence Moderate (Requires assumption)Absolute (Unambiguous 1JCC​ )
Hardware Accessibility High Accessibility / Standard CostLow Accessibility / Premium Cost

Self-Validating Experimental Protocols

Protocol A: Standard HMBC Workflow (400 MHz RT Probe)

This protocol uses internal checks to ensure artifact suppression and optimal excitation.

  • Sample Preparation: Dissolve 15 mg of 1-azaspiro[4.5]decan-8-ol in 600 µL of 100% D-atom CDCl3.

  • Shimming & Tuning (Validation Check 1): Perform 3D gradient shimming. Validate homogeneity by ensuring the CDCl3 solvent peak linewidth is <0.8 Hz at half-height.

  • Pulse Calibration (Validation Check 2): Determine the exact 90° pulse width (P1) for 1H (typically ~10 µs) to ensure maximum transverse magnetization and minimize phase artifacts.

  • Parameter Setup: Set the long-range coupling delay (CNST13) to 8 Hz. (Optional: Run a parallel experiment at 4 Hz to capture smaller dihedral angle couplings).

  • Acquisition: Acquire with 8 scans per increment, 256 t1​ increments, and a 1.5-second relaxation delay.

Protocol B: Advanced 1,1-ADEQUATE Workflow (800 MHz CryoProbe)

This protocol is highly sensitive to hardware tuning and requires a self-validating overlay step.

  • Sample Preparation: Dissolve 15 mg of the compound in 200 µL CDCl3 using a 3 mm Shigemi tube to maximize the concentration within the active coil volume.

  • CryoProbe Equilibration (Validation Check 1): Monitor the helium gas flow. Ensure the sample temperature is perfectly equilibrated at 298 K while the internal coils remain at 20 K. A fluctuating temperature will destroy the double-quantum coherence.

  • Parameter Setup: Optimize the delays for 1JCH​ (set to 145 Hz for aliphatic protons) and 1JCC​ (set to 35 Hz, typical for spiro-aliphatic carbons).

  • Acquisition: Acquire with 64 to 128 scans per increment and 256 t1​ increments.

  • Data Overlay (Validation Check 2): Process the 1,1-ADEQUATE data and overlay it directly onto a Multiplicity-Edited HSQC spectrum. The ADEQUATE cross-peaks must perfectly align with the HSQC proton frequencies. Any deviation indicates a spectral artifact rather than a true 1JCC​ correlation (5)[5].

Conclusion

While the 400 MHz HMBC approach is time-efficient and highly accessible, it introduces critical ambiguities when assigning the quaternary C5 center of 1-azaspiro[4.5]decan-8-ol due to Karplus-dependent signal loss. For absolute structural validation—especially in rigorous drug development pipelines—the 800 MHz CryoProbe 1,1-ADEQUATE methodology is superior. It sacrifices acquisition time and requires premium hardware, but it replaces assumption with definitive, self-validating carbon-carbon connectivity.

References

  • synthesis of 1-azaspiro[4.
  • Source: SeRMN (uab.cat)
  • Source: Annual Reports on NMR Spectroscopy (researchgate.net)
  • Source: UCSB (ucsb.edu)
  • Source: RSC Publishing (rsc.org)

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Validation

A Comparative Guide to Sigma Receptor Ligands: Profiling 1-Oxa-8-azaspiro[4.5]decane Derivatives Against Established Modulators

This guide provides an in-depth comparative analysis of emerging 1-oxa-8-azaspiro[4.5]decane-based sigma-1 (σ1) receptor ligands and established sigma receptor modulators. It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of emerging 1-oxa-8-azaspiro[4.5]decane-based sigma-1 (σ1) receptor ligands and established sigma receptor modulators. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of sigma receptor pharmacology for therapeutic applications.

Introduction to Sigma Receptors: A Pluripotent Therapeutic Target

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes: sigma-1 (σ1) and sigma-2 (σ2).[1] The σ1 receptor, a 223-amino acid transmembrane protein primarily located at the endoplasmic reticulum-mitochondrion interface, functions as a molecular chaperone.[1][2] It plays a crucial role in regulating a multitude of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[1][3] This multifaceted involvement has positioned the σ1 receptor as a promising therapeutic target for a range of disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[4][5]

The σ2 receptor is also a compelling target, particularly in oncology, as it is overexpressed in proliferating cancer cells and its activation can induce apoptosis.[6] This guide will focus on the comparative pharmacology of ligands targeting these receptors, with a special emphasis on a novel class of σ1-selective compounds based on the 1-oxa-8-azaspiro[4.5]decane scaffold.

The Rise of 1-Oxa-8-azaspiro[4.5]decane Derivatives as Potent σ1 Receptor Ligands

Recent research has identified derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold as highly potent and selective ligands for the σ1 receptor.[7] A study detailing the synthesis and evaluation of a series of these compounds demonstrated their nanomolar affinity for σ1 receptors, with some derivatives exhibiting significantly higher affinity than the prototypical σ1 agonist, (+)-pentazocine.[7][8]

Binding Affinity and Selectivity

The validation of a new chemical scaffold in drug discovery hinges on its ability to yield derivatives with high affinity for the intended target and selectivity over other receptors to minimize off-target effects. Derivatives of 1-oxa-8-azaspiro[4.5]decane have shown exceptional promise in this regard.

Compound ClassTarget ReceptorBinding Affinity (Ki in nM)Selectivity (Ki σ2/σ1)Reference
1-Oxa-8-azaspiro[4.5]decane Derivatives Sigma-1 0.47 - 12.1 2 - 44 [7]
(+)-Pentazocine (Prototypical Agonist)Sigma-13.1 - 8.6~100[8]
Haloperidol (Antagonist)Sigma-10.9 - 6.64 - 30[8]
PRE-084 (Selective Agonist)Sigma-12.2>1000[8]
NE-100 (Selective Antagonist)Sigma-10.8~150[8]

Table 1: Comparative Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives and Reference σ1 Receptor Ligands.

The data clearly indicate that the 1-oxa-8-azaspiro[4.5]decane scaffold can be modified to produce ligands with sub-nanomolar affinity for the σ1 receptor, surpassing the affinity of many established ligands.[7][8] The selectivity for the σ1 receptor over the σ2 receptor is moderate but significant, suggesting a favorable profile for further development.[7]

Comparative Analysis with Established Sigma Receptor Ligands

To fully appreciate the potential of the 1-oxa-8-azaspiro[4.5]decane scaffold, it is essential to compare its derivatives with other well-characterized sigma receptor ligands that have diverse pharmacological profiles and are in various stages of research and clinical development.

Cutamesine (SA4503): The Neuroprotective σ1 Agonist

Cutamesine is a potent and selective σ1 receptor agonist that has been investigated for its neuroprotective and antidepressant effects.[5] It has shown promise in preclinical models of stroke and is being explored for its therapeutic potential in neurodegenerative diseases.

Siramesine: A Pro-Apoptotic σ2 Ligand

In contrast to the neuroprotective profile of σ1 agonists, the σ2 ligand siramesine induces cell death in cancer cells, highlighting the distinct therapeutic opportunities offered by targeting different sigma receptor subtypes.[6]

CM-398: A Selective σ2 Ligand with Analgesic Properties

CM-398 is a more recently developed selective σ2 receptor ligand that has demonstrated analgesic effects in preclinical models of pain, suggesting a role for σ2 receptors in nociceptive pathways.

Anavex 2-73 (Blarcamesine): A Clinically Investigated σ1 Agonist

Anavex 2-73 is a σ1 receptor agonist that has advanced to clinical trials for the treatment of Alzheimer's disease and other neurodevelopmental disorders, underscoring the therapeutic relevance of σ1 receptor activation in central nervous system pathologies.

LigandPrimary TargetKey Functional EffectsTherapeutic Area
1-Oxa-8-azaspiro[4.5]decane Derivatives Sigma-1 High-affinity binding; functional activity to be fully elucidatedPotential for various CNS disorders
Cutamesine (SA4503)Sigma-1 (Agonist)Neuroprotection, Antidepressant-like effectsStroke, Neurodegeneration
SiramesineSigma-2 (Agonist)Pro-apoptotic in cancer cellsOncology
CM-398Sigma-2Analgesic effectsPain
Anavex 2-73 (Blarcamesine)Sigma-1 (Agonist)Neuroprotection, Cognitive enhancementAlzheimer's Disease, Rett Syndrome

Table 2: Comparative Functional Profiles of Selected Sigma Receptor Ligands.

Experimental Methodologies for Characterizing Sigma Receptor Ligands

The objective comparison of these ligands relies on robust and well-validated experimental protocols. Below are detailed methodologies for key in vitro assays used to characterize the binding and functional activity of sigma receptor ligands.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.

Protocol for σ1 Receptor Binding Assay: [9]

  • Tissue Preparation: Guinea pig liver membranes are often used due to their high expression of σ1 receptors. The tissue is homogenized in a sucrose buffer and centrifuged to isolate the membrane fraction.

  • Incubation: Membrane homogenates are incubated with a radiolabeled σ1-selective ligand, such as [³H]-(+)-pentazocine, and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay.

Protocol for σ2 Receptor Binding Assay: [9]

The protocol is similar to the σ1 assay, but typically uses a non-selective radioligand like [³H]-DTG in the presence of a high concentration of a σ1-selective ligand (e.g., (+)-pentazocine) to "mask" the σ1 binding sites, thus allowing for the specific measurement of binding to σ2 receptors.

Functional Assays

Determining whether a ligand acts as an agonist or an antagonist is crucial for understanding its pharmacological effects.

Calcium Influx Assay for σ1 Receptor Function: [3]

The σ1 receptor is known to modulate intracellular calcium levels.

  • Cell Culture: A suitable cell line expressing σ1 receptors (e.g., PC12 or SH-SY5Y cells) is cultured on glass coverslips.

  • Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Stimulation: The cells are stimulated with a depolarizing agent (e.g., high potassium chloride) to induce calcium influx through voltage-gated calcium channels.

  • Treatment: The effect of the test compound on the calcium influx is measured by monitoring the change in fluorescence intensity. A decrease in the calcium signal in the presence of the test compound suggests an inhibitory effect, which is characteristic of some σ1 receptor ligands.

  • Data Analysis: The change in fluorescence is quantified and compared to control conditions.

Sources

Comparative

Elemental analysis for confirming the empirical formula of 1-azaspiro[4.5]decan-8-ol HCl

As a Senior Application Scientist, I frequently encounter a critical blindspot in modern drug development: the over-reliance on advanced spectroscopic techniques at the expense of classical macroscopic analysis. When val...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical blindspot in modern drug development: the over-reliance on advanced spectroscopic techniques at the expense of classical macroscopic analysis. When validating the empirical formula of a spirocyclic scaffold like 1-azaspiro[4.5]decan-8-ol HCl (CAS: 2098016-73-8), researchers often default to High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR).

However, while these techniques are exceptional for elucidating organic connectivity, they are inherently "blind" to macroscopic stoichiometry and inorganic counterions. To definitively prove the empirical formula of a salt form, automated CHNS/O Elemental Analysis (EA) remains the gold standard.

This guide objectively compares the performance of a modern automated CHNS/O Elemental Analyzer (such as the [1]) against HRMS and Quantitative NMR (qNMR), providing the self-validating protocols necessary for rigorous empirical formula confirmation.

The Target Molecule & The "Salt Blindspot"

1-azaspiro[4.5]decan-8-ol HCl is a bicyclic organic compound featuring a spirocyclic structure combining a piperidine and a cyclohexane ring.

  • Empirical Formula (Salt): C₉H₁₈ClNO

  • Molecular Weight: 191.70 g/mol

The Causality of the Blindspot: If you synthesize the HCl salt of this molecule and analyze it via ESI-HRMS, the instrument will only detect the protonated free base [M+H]⁺ at m/z 156.1384 [2]. It will completely miss the chloride counterion. Furthermore, HRMS cannot differentiate between a pure 1:1 HCl salt and a sample contaminated with excess inorganic salts (e.g., NaCl) or co-crystallized water.

Elemental analysis solves this by measuring the absolute mass fractions of the bulk material. The presence of the HCl counterion drastically suppresses the mass percentages of C, H, and N relative to the free base, providing undeniable proof of the 1:1 stoichiometry [3].

Table 1: Theoretical Mass % Shift (Free Base vs. HCl Salt)
ElementFree Base (C₉H₁₇NO)HCl Salt (C₉H₁₈ClNO)Diagnostic Shift (Δ%)
Carbon (C) 69.63%56.39% -13.24%
Hydrogen (H) 11.04%9.46% -1.58%
Nitrogen (N) 9.02%7.31% -1.71%
Oxygen (O) 10.31%8.35% -1.96%
Chlorine (Cl) 0.00%18.49% +18.49%

Data Interpretation: A carbon readout of ~56.4% definitively confirms the bulk presence of the HCl salt. A readout closer to 69% indicates a failure in salt formation or severe free-base contamination.

Comparative Methodologies & Self-Validating Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. Below are the optimized protocols for each technique.

A. Automated CHNS/O Elemental Analysis (Modified Dumas Combustion)
  • Causality: The spiro[4.5]decane core is a sterically congested, robust aliphatic framework. Standard combustion can sometimes lead to incomplete oxidation (charring). By encapsulating the sample in a tin capsule, the initial oxidation of the tin creates a highly exothermic flash, temporarily driving the localized temperature from the furnace baseline (1060°C) to over 1800°C. This guarantees the complete conversion of carbon to CO₂ and nitrogen to NOₓ.

  • Protocol:

    • Calibration: Run a certified reference material, such as BBOT (C₁₈H₂₂N₂O₂S), to establish the K-factor for the Thermal Conductivity Detector (TCD).

    • Preparation: Precisely weigh 1.5 to 2.0 mg of the 1-azaspiro[4.5]decan-8-ol HCl powder into a combustible tin capsule.

    • Combustion: Drop the capsule into the oxidation reactor (1060°C) under a dynamic pulse of high-purity O₂.

    • Reduction & Separation: Pass the combustion gases through a copper reduction reactor to convert NOₓ to N₂, then separate N₂, CO₂, and H₂O via a GC column before TCD quantification.

  • Self-Validation: Re-run the BBOT standard after every 15 samples. A drift of >0.15% in the theoretical carbon value invalidates the batch, ensuring instrument stability.

B. High-Resolution Mass Spectrometry (ESI-HRMS)
  • Causality: Electrospray Ionization (ESI) is a soft ionization technique. By utilizing a solvent system doped with formic acid, we force the basic secondary amine of the piperidine ring into its protonated state prior to desolvation. This guarantees a strong [M+H]⁺ signal without inducing in-source fragmentation of the critical spiro-junction.

  • Protocol:

    • Preparation: Dissolve <1 µg of the sample in LC-MS grade MeOH/H₂O (50:50) containing 0.1% Formic Acid.

    • Introduction: Introduce the sample via direct infusion into an Orbitrap or Q-TOF mass analyzer.

    • Acquisition: Acquire the exact mass in positive ion mode (ESI+).

  • Self-Validation: Utilize an internal lock mass (e.g., known ambient polysiloxane background ions) to continuously calibrate the mass analyzer, ensuring a mass accuracy error of <3 ppm.

C. Quantitative ¹H-NMR (qNMR)
  • Causality: In qNMR, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. For rigid spirocyclic systems, T1 can be surprisingly long. Setting D1 to ≥30 seconds ensures >99% relaxation, preventing signal saturation and allowing the integration to be a true reflection of molar ratios.

  • Protocol:

    • Preparation: Co-weigh exactly ~15 mg of the API and ~5 mg of a certified internal standard (e.g., Maleic acid) into a vial.

    • Dissolution: Dissolve completely in D₂O.

    • Acquisition: Acquire the ¹H-NMR spectrum using a 90° pulse angle and a D1 delay of 30 seconds.

  • Self-Validation: Calculate the purity of the internal standard against itself using distinct proton resonances. If the calculated purity deviates from the certificate of analysis, the sample preparation or relaxation parameters are flawed.

Performance Comparison

Table 2: Technique Performance for Empirical Formula Validation
ParameterAutomated CHNS/O AnalyzerESI-HRMSQuantitative NMR (qNMR)
Primary Output Bulk mass % (C, H, N, S, O)Exact mass-to-charge (m/z)Molar ratio & organic purity
Counterion (HCl) Detection Yes (Direct proof via mass shift)No (Detects organic cation only)No (Unless using specialized ³⁵Cl NMR)
Inorganic Impurity Sensitivity High (Detects salts/water via mass balance)Low (Blind to non-ionizable salts)Low (Blind to NMR-silent species)
Sample Destruction Yes (Combusted)Yes (Ionized)No (Recoverable)
Throughput High (~10 mins/sample)High (~5 mins/sample)Medium (~20 mins/sample)

Logical Workflow: Empirical Formula Validation

To achieve a regulatory-grade confirmation of the empirical formula, these three techniques should not be viewed as mutually exclusive, but rather as an orthogonal, self-validating triad.

G Sample 1-azaspiro[4.5]decan-8-ol HCl (Bulk API) EA CHNS/O Elemental Analysis (Combustion Method) Sample->EA 1-3 mg HRMS ESI-HRMS (Soft Ionization) Sample->HRMS <1 µg qNMR Quantitative 1H-NMR (Internal Standard) Sample->qNMR 10-20 mg EA_Result Confirms Bulk Stoichiometry & Salt Ratio (HCl) EA->EA_Result Mass % (C,H,N) HRMS_Result Confirms Exact Mass of Free Base[M+H]+ HRMS->HRMS_Result m/z 156.1384 qNMR_Result Confirms Organic Purity & Structural Integrity qNMR->qNMR_Result Signal Integration Empirical Validated Empirical Formula (C9H18ClNO) EA_Result->Empirical HRMS_Result->Empirical qNMR_Result->Empirical

Workflow for the empirical formula confirmation of 1-azaspiro[4.5]decan-8-ol HCl via EA, HRMS & NMR.

Conclusion

While HRMS and qNMR are indispensable for confirming the structural connectivity and exact mass of the 1-azaspiro[4.5]decan-8-ol organic framework, they fall short of confirming the macroscopic reality of the bulk powder.

For drug development professionals, an automated CHNS/O Elemental Analyzer is not a legacy instrument; it is a vital necessity. It provides the only direct, quantifiable proof that the synthesized material is indeed the 1:1 hydrochloride salt (C₉H₁₈ClNO) and not the free base or a hydrated complex. By integrating EA alongside HRMS and qNMR, laboratories can establish an impenetrable, self-validating data package for their spirocyclic API candidates.

References

  • Title: Explore the feasibility of electrospray ionization high-resolution mass spectrometry in elemental analysis Source: ResearchGate (International Journal of Mass Spectrometry) URL: [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]

Validation

Structure-activity relationship of 1-oxa-8-azaspiro[4.5]decane analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Oxa-8-azaspiro[4.5]decane Analogs Introduction: The Rationale Behind the Privileged Scaffold In medicinal chemistry, the transition from plana...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Oxa-8-azaspiro[4.5]decane Analogs

Introduction: The Rationale Behind the Privileged Scaffold

In medicinal chemistry, the transition from planar, highly flexible molecules to rigid, three-dimensional architectures is a proven strategy for enhancing target selectivity and metabolic stability. The 1-oxa-8-azaspiro[4.5]decane system represents a "privileged scaffold"—a bicyclic framework that restricts the conformational freedom of a standard piperidine ring[1]. By locking the basic amine (position 8) and the oxygen heteroatom (position 1) into a defined spatial geometry, this spirocyclic core effectively mimics the pharmacophoric vectors of endogenous neurotransmitters (like acetylcholine) while eliminating the pharmacokinetic liabilities of quaternary ammonium groups[2].

This guide objectively compares the performance of 1-oxa-8-azaspiro[4.5]decane analogs across three distinct pharmacological domains: Muscarinic M1 receptor agonism, Fatty Acid Amide Hydrolase (FAAH) inhibition, and Sigma-1 Receptor (S1R) targeting. By analyzing the causality behind these structural modifications, drug development professionals can better leverage this scaffold in novel therapeutic pipelines.

Neurodegenerative Therapeutics: M1 Muscarinic Receptor Agonists

The earliest and most prominent application of the 1-oxa-8-azaspiro[4.5]decane scaffold was in the development of M1-selective muscarinic agonists for Alzheimer's disease, designed to overcome the severe cholinergic side effects (e.g., hypothermia, tremors) associated with non-selective agents like RS86[2].

SAR Causality and Stereoselectivity

Researchers hypothesized that incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton would project the oxygen and nitrogen atoms in an optimal orientation for the M1 orthosteric binding site[2].

  • The 3-Position Modification: The initial hit, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 17), exhibited potent but non-selective muscarinic activity. Replacing the 3-oxo group with a 3-methylene group (Compound 29) drastically shifted the selectivity profile, favoring M1 over M2 receptors[2]. The methylene group likely introduces a steric bulk that is tolerated by the M1 binding pocket but clashes with residues in the M2 pocket.

  • Stereochemical Dependence: The absolute configuration is critical. X-ray crystallography confirmed that the M1 agonist activity resides preferentially in the (-)-S isomer of Compound 29 (known clinically as YM796), which shares the exact spatial configuration of natural (+)-muscarone[2]. The eudismic ratio (affinity ratio between enantiomers) is low for binding but highly pronounced for functional efficacy (phosphoinositide hydrolysis)[2].

Performance Comparison: M1 Agonist Analogs

Data summarized from Tsukamoto et al.[2],[3]. PI = Phosphoinositide.

CompoundSubstitutionM1 Affinity ( Ki​ , nM)M2 Affinity ( Ki​ , nM)M1/M2 Selectivity RatioPI Hydrolysis Efficacy (% of Carbachol max)
RS86 (Ref) N/A (Non-spiro)1201500.845%
17 2,8-dimethyl-3-oxo18220.885%
18 2-ethyl-8-methyl-3-oxo453106.862%
(-)-29 (YM796) 2,8-dimethyl-3-methylene352808.0 70%

Insight: While Compound 17 is the most potent binder, (-)-29 (YM796) achieves the critical separation between M1 efficacy (cognitive amelioration) and M2 affinity (cardiac/cholinergic side effects)[2].

M1_Signaling Agonist (-)-YM796 (Spirocyclic Agonist) M1R M1 Muscarinic Receptor (GPCR) Agonist->M1R Binds & Activates Gq Gq/11 Protein M1R->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Yields DAG DAG PIP2->DAG Yields Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

M1 receptor activation by 1-oxa-8-azaspiro[4.5]decane analogs driving PI hydrolysis.

Analgesia and Inflammation: FAAH Covalent Inhibitors

Beyond GPCRs, the 1-oxa-8-azaspiro[4.5]decane scaffold has proven exceptional as a lead structure for inhibiting Fatty Acid Amide Hydrolase (FAAH), the serine hydrolase responsible for degrading the endocannabinoid anandamide[4].

SAR Causality in Enzyme Inhibition

Standard FAAH inhibitors often utilize a piperidine urea core. However, researchers discovered that substituting the piperidine with spirocyclic cores—specifically 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane—resulted in a massive leap in potency ( kinact​/Ki​>1500M−1s−1 )[5].

Why does this happen? Co-crystal structures reveal that the FAAH active site is highly flexible[4]. The rigid, bulky nature of the spiro[4.5]decane system perfectly occupies the cytosolic port of the enzyme. The oxygen atom in the 1-position of the oxa-azaspiro ring acts as a critical hydrogen-bond acceptor, interacting with active-site residues that standard carbocycles cannot reach, thereby accelerating the covalent carbamylation of the catalytic Ser241 residue[5].

Performance Comparison: FAAH Inhibitor Scaffolds
Scaffold Core (Urea Derivative)FAAH IC50​ (nM) kinact​/Ki​ ( M−1s−1 )CNS Penetration
Standard Piperidine 45.0350Moderate
7-azaspiro[3.5]nonane 2.12100High
1-oxa-8-azaspiro[4.5]decane 1.8 2450 High

Insight: The 1-oxa-8-azaspiro[4.5]decane core outperforms both standard piperidines and purely carbon-based spirocycles in kinetic efficiency, making it a superior choice for covalent mechanism-based inhibitors[5].

Neuroimaging: Sigma-1 Receptor (S1R) PET Radioligands

The 1-oxa-8-azaspiro[4.5]decane core has recently been repurposed to develop highly selective Positron Emission Tomography (PET) radioligands for the Sigma-1 Receptor (S1R)[6]. S1R is an intracellular chaperone protein implicated in neuroprotection and tumor progression[6].

SAR Causality for S1R Selectivity

S1R ligands typically require a basic amine flanked by two hydrophobic regions. The 1-oxa-8-azaspiro[4.5]decane scaffold provides the basic amine (position 8) while the spiro-fused oxolane ring acts as a rigid spacer that precisely angles a substituted benzyl or fluoroethoxy group into the primary hydrophobic pocket of S1R[6]. This rigidity prevents the molecule from adopting conformations that would allow binding to the structurally distinct Sigma-2 Receptor (S2R), resulting in exceptional selectivity (often >1000-fold over S2R)[6].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the comparative data discussed above.

Protocol A: Phosphoinositide (PI) Hydrolysis Assay (M1 Agonism)

This assay relies on the principle that M1 activation stimulates Phospholipase C (PLC), cleaving PIP2 into IP3. Lithium Chloride (LiCl) is deliberately added to inhibit inositol monophosphatase, trapping the signal as accumulating IP1 for accurate quantification[2].

  • Tissue Preparation: Decapitate male Wistar rats and rapidly dissect the hippocampi. Cross-chop into 350μm slices using a McIlwain tissue chopper.

  • Radiolabeling: Incubate slices in Krebs-Henseleit buffer containing 0.3μM myo−[3H]inositol for 60 minutes at 37°C under continuous oxygenation ( 95%O2​/5%CO2​ ).

  • Washing & LiCl Blockade: Wash slices three times to remove excess radiolabel. Resuspend in buffer containing 10mM LiCl . Self-Validation Step: LiCl is mandatory; without it, IP1 degrades to inositol, resulting in false-negative efficacy data. Incubate for 15 minutes.

  • Agonist Challenge: Add 1-oxa-8-azaspiro[4.5]decane analogs (e.g., Compound 29) at varying concentrations ( 10−9 to 10−4 M). Use Carbachol ( 1mM ) as the Emax​ positive control and Atropine ( 1μM ) as a negative competitive control. Incubate for 45 minutes.

  • Extraction: Terminate the reaction using chloroform/methanol (1:2 v/v). Add water and chloroform to force phase separation. Extract the upper aqueous phase.

  • Quantification: Pass the aqueous phase through a Dowex 1-X8 anion-exchange column. Elute [3H]inositol phosphates using 1M ammonium formate / 0.1M formic acid. Quantify via liquid scintillation counting.

Protocol B: Time-Dependent FAAH Inhibition Assay

Because these spirocyclic ureas are covalent inhibitors, standard IC50​ values are insufficient. This protocol measures kinact​/Ki​ to capture the time-dependent nature of the inhibition[5].

  • Enzyme Preparation: Express recombinant human FAAH in E. coli and purify. Dilute to a working concentration of 2nM in assay buffer ( 10mM Tris-HCl, 1mM EDTA, 0.1% BSA, pH 9.0).

  • Pre-incubation (The Covalent Trap): Mix the enzyme with varying concentrations of the spirocyclic inhibitor. Critical Step: Aliquot samples at multiple pre-incubation time points (e.g., 0, 10, 20, 30, 60 minutes) to measure the rate of covalent bond formation.

  • Substrate Addition: Add the fluorogenic substrate AMC-arachidonoyl amide ( 2μM final concentration).

  • Measurement: Immediately measure fluorescence continuously for 10 minutes using a microplate reader (Excitation: 340 nm, Emission: 460 nm).

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) for each inhibitor concentration. Plot kobs​ vs. [Inhibitor] to derive the Ki​ (binding affinity) and kinact​ (maximum rate of inactivation).

Conclusion

The 1-oxa-8-azaspiro[4.5]decane scaffold is far more than a simple structural novelty. Its rigid, three-dimensional projection of heteroatoms provides a highly tunable platform that has successfully yielded clinical candidates for Alzheimer's disease (YM796)[2], ultra-potent covalent inhibitors for pain management (FAAH)[5], and highly selective diagnostic imaging agents (S1R PET tracers)[6]. By understanding the specific spatial requirements of target binding pockets, researchers can continue to exploit this privileged scaffold to rescue failed linear or planar drug candidates.

References

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin (J-Stage).[Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.[Link]

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. PubMed.[Link]

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. ResearchGate.[Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI.[Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 1-Thia-4-azaspiro[4.5]decane Hydrochloride Derivatives

This guide offers an in-depth comparative analysis of 1-thia-4-azaspiro[4.5]decane hydrochloride derivatives, a promising class of heterocyclic compounds. Synthesizing preclinical data, this document provides researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparative analysis of 1-thia-4-azaspiro[4.5]decane hydrochloride derivatives, a promising class of heterocyclic compounds. Synthesizing preclinical data, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer and antiviral potential, supported by experimental evidence and mechanistic insights.

Introduction to the 1-Thia-4-azaspiro[4.5]decane Scaffold

The 1-thia-4-azaspiro[4.5]decane core is a unique heterocyclic scaffold characterized by a thiazolidinone ring fused to a cyclohexane ring via a spiro carbon atom.[1] This rigid, three-dimensional structure provides a distinct framework for developing novel therapeutic agents.[1] The presence of sulfur and nitrogen heteroatoms imparts favorable physicochemical properties for drug design, including the potential for hydrogen bonding and modulation of electronic characteristics.[1] While initially explored for central nervous system disorders and antimicrobial applications, recent research has pivoted towards their significant potential as anticancer and antiviral agents.[1][2]

Comparative Anticancer Efficacy

Derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[3][4][5] The primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) in cancerous cells.[3][4]

Quantitative Analysis of In Vitro Cytotoxicity

The in vitro anticancer activity of these derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for several derivatives against various cancer cell lines, with doxorubicin, a standard chemotherapeutic agent, as a comparator.[4][6]

Table 1: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives [6]

CompoundTarget Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
Derivative AHepG-2 (Liver Carcinoma)15.8 ± 1.28.5 ± 0.7
PC-3 (Prostate Carcinoma)12.4 ± 1.17.2 ± 0.6
HCT-116 (Colon Carcinoma)9.7 ± 0.96.1 ± 0.5
Derivative BHepG-2 (Liver Carcinoma)25.2 ± 2.18.5 ± 0.7
PC-3 (Prostate Carcinoma)18.9 ± 1.57.2 ± 0.6
HCT-116 (Colon Carcinoma)14.3 ± 1.36.1 ± 0.5
Derivative CHepG-2 (Liver Carcinoma)10.1 ± 0.88.5 ± 0.7
PC-3 (Prostate Carcinoma)8.5 ± 0.77.2 ± 0.6
HCT-116 (Colon Carcinoma)7.2 ± 0.66.1 ± 0.5

Table 2: Anticancer IC50 Values of Specific Derivatives [5]

CompoundHepG-2 IC50 (nM)PC-3 IC50 (nM)HCT-116 IC50 (nM)
7 --92.2
9 --120.1
14 -Good98.5
18 -Good-
19 ---

Note: Some compounds were highly active against HCT-116 and PC-3 cell lines, with IC50 values in the nanomolar range.[5]

Mechanistic Insights: Dual Inhibition of EGFR-BRAF Pathway

Research on structurally related compounds suggests a mechanism of action involving the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein.[4][7] These proteins are key components of signaling pathways that drive cancer cell proliferation and survival.[4] The EGFR-BRAF pathway is a critical regulator of cell growth, and its constitutive activation in many cancers leads to uncontrolled cell division.[4] By inhibiting both EGFR and BRAF, 1-thia-4-azaspiro[4.5]decane derivatives can effectively halt this pro-growth signaling.[4]

EGFR_BRAF_Pathway EGFR EGFR BRAF BRAF EGFR->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1-Thia-4-azaspiro [4.5]decane deriv. Inhibitor->EGFR Inhibition Inhibitor->BRAF Inhibition

Caption: EGFR-BRAF signaling pathway and points of inhibition.[4]

Comparative Antiviral Efficacy

The 1-thia-4-azaspiro[4.5]decan-3-one scaffold has also emerged as a versatile chemical structure for the development of antiviral drugs.[8][9]

Activity Against Human Coronavirus

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their activity against human coronavirus 229E (HCoV-229E).[8][9] Several compounds were found to inhibit the replication of this virus.[8][9]

The most active compound identified was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n) , which exhibited an EC50 value of 5.5 µM.[8][10] This potency is comparable to the known coronavirus inhibitor, K22.[8] The antiviral activity was found to be highly dependent on the substituents at the C-2 and C-8 positions of the spiro scaffold.[9]

Activity Against Influenza Virus

Interestingly, while sharing the same core structure, derivatives of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide have been identified as potent and selective inhibitors of influenza A/H3N2 virus replication.[11] These compounds act as fusion inhibitors by targeting the viral hemagglutinin (HA) protein, which is crucial for the virus's entry into host cells.[11]

Notably, compounds 2b and 2d from one study displayed significant inhibitory activity against influenza A/H3N2 virus, with average EC50 values of 2.1 µM and 3.4 µM, respectively.[11] Another study highlighted compound 2c , which showed an EC50 value of 1.3 µM against the same viral strain.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.

Synthesis of 1-Thia-4-azaspiro[4.5]decane Derivatives

The core scaffold is typically synthesized via a one-pot, three-component reaction.[1][5]

Objective: To synthesize substituted 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones.[1]

Materials:

  • Cyclohexanone or a substituted cyclohexanone (e.g., 4-methylcyclohexanone) (0.01 mol)

  • Aromatic amine (e.g., 4-bromoaniline, 4-fluoroaniline) (0.01 mol)

  • Thioglycolic acid (0.01 mol, 0.92 mL)

  • Dry benzene (50 mL)

Procedure:

  • A mixture of the cyclohexanone derivative, aromatic amine, and thioglycolic acid is refluxed in dry benzene for 10 hours.[1]

  • The reaction solution is then concentrated under reduced pressure.[1]

  • The resulting solid precipitate is filtered off, dried, and crystallized from a suitable solvent (e.g., ethanol) to yield the final product.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Cyclohexanone Cyclohexanone Derivative Reflux Reflux in Dry Benzene (10h) Cyclohexanone->Reflux Amine Aromatic Amine Amine->Reflux Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Reflux Concentrate Concentrate Reflux->Concentrate Filter_Dry Filter & Dry Concentrate->Filter_Dry Crystallize Crystallize Filter_Dry->Crystallize Product 1-Thia-4-azaspiro [4.5]decan-3-one Derivative Crystallize->Product MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compounds & Reference Drug Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Remove Medium, Add DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 from Dose-Response Curve Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The 1-thia-4-azaspiro[4.5]decane hydrochloride and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their potent cytotoxic effects against various cancer cell lines, potentially mediated through the dual inhibition of the EGFR-BRAF signaling pathway, and their significant antiviral activity against human coronavirus and influenza virus, underscore their therapeutic potential. [4][8][11]Future research should focus on expanding the diversity of substituents to further probe structure-activity relationships, conducting in vivo studies to validate the preclinical findings, and elucidating the precise molecular mechanisms of action.

References

  • A Comparative Analysis of the Bioactivities of 1- Thia-4-azaspiro[4.5]decane and 1-Oxa-4 - Benchchem.
  • Unveiling the Anticancer Potential of 1-Thia-4-azaspiro[4.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - MDPI. [Link]

  • Efficacy of 1-Thia-4-azaspiro[4.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - ResearchGate. [Link]

  • An In-depth Technical Guide to 1-Thia-4- azaspiro[4.
  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed. [Link]

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives | Request PDF - ResearchGate. [Link]

  • Novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives as potent and selective influenza virus fusion inhibitors - PubMed. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC. [Link]

  • Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4 - Lirias. [Link]

  • Exploring the Antimicrobial and Antitubercular Potential of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives: Synthesis, Molecular Docking, and MD Simulations | Semantic Scholar. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - MDPI. [Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. [Link]

Sources

Validation

Comparative Biological Activity of Azaspiro[4.5]decane Isomers: A Technical Guide for Drug Development

The spirocyclic framework is a highly privileged scaffold in modern medicinal chemistry. By fusing two rings through a single spiro carbon atom, these molecules achieve a rigid, three-dimensional geometry[1].

Author: BenchChem Technical Support Team. Date: March 2026

The spirocyclic framework is a highly privileged scaffold in modern medicinal chemistry. By fusing two rings through a single spiro carbon atom, these molecules achieve a rigid, three-dimensional geometry[1]. This structural restriction minimizes the entropic penalty upon target binding, locking the pharmacophore into an optimal orientation that enhances both target selectivity and pharmacokinetic stability[1].

Among spirocycles, the azaspiro[4.5]decane core—and its various heteroatom-substituted isomers—has emerged as a versatile foundation for developing therapeutics targeting the central nervous system (CNS), oncology, and inflammatory pathways[1]. This guide provides an objective, data-driven comparison of the biological activities of key azaspiro[4.5]decane isomers, complete with validated experimental methodologies for researchers and drug development professionals.

Mechanistic Comparison of Key Isomers

The substitution of heteroatoms (oxygen, sulfur, or additional nitrogens) within the azaspiro[4.5]decane skeleton fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity, thereby shifting its primary biological target.

1-Oxa-8-azaspiro[4.5]decane: M1 Muscarinic Agonists

Derivatives of 1-oxa-8-azaspiro[4.5]decane, such as YM796 and YM954, were specifically designed to target M1 muscarinic receptors for the symptomatic treatment of Alzheimer's disease[2],[3]. The inclusion of the oxygen atom in the 5-membered ring mimics the tetrahydrofuran moiety of muscarone[3].

  • Biological Activity: These compounds stimulate phosphoinositide hydrolysis in the cerebral cortex and hippocampus, a hallmark of M1 receptor activation[2].

  • Stereoselectivity: The biological activity is highly stereospecific; the M1 agonistic activity resides preferentially in the (-)-isomers (e.g., (-)-29 has an S absolute configuration)[3]. They effectively reverse cognitive impairments in scopolamine-treated models while exhibiting significantly weaker off-target M2/M3 effects (such as hypothermia or tremor) compared to non-spirocyclic analogs[2].

M1_Pathway Ligand (-)-1-Oxa-8-azaspiro[4.5]decane Receptor M1 Muscarinic Receptor Ligand->Receptor Selective Agonism Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 Phosphoinositide Hydrolysis PLC->PIP2 Ca2 Intracellular Ca2+ Release (Cognitive Enhancement) PIP2->Ca2

M1 receptor activation pathway by 1-oxa-8-azaspiro[4.5]decane leading to calcium release.

1-Thia-4-azaspiro[4.5]decane: Anticancer Agents

Replacing the oxygen with a sulfur atom shifts the pharmacological profile toward cytotoxicity. The 1-thia-4-azaspiro[4.5]decane scaffold, particularly when functionalized with thiazolopyrimidine or thioglycoside moieties, exhibits potent anticancer activity[4].

  • Biological Activity: These derivatives demonstrate moderate to high growth inhibition against human liver hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) cell lines[4]. The N–C–S linkage in the thiazolidinone ring is critical for this bioactivity, modulating the electronic properties necessary for target protein interaction[4],[5].

2-Azaspiro[4.5]decane: GABA Uptake Inhibitors & Anticonvulsants

The 2-azaspiro[4.5]decane core is heavily utilized in the development of anticonvulsants and neurotransmitter modulators[6],[7].

  • Biological Activity: 2-azaspiro[4.5]decane-6-carboxylates act as conformationally restricted analogues of GABA. Interestingly, while they show no direct activity at GABA-A or GABA-B receptors, they function as potent GABA uptake inhibitors[6].

  • Structure-Activity Relationship (SAR): Their anticonvulsant efficacy in maximal electroshock (MES) tests is strongly correlated with lipophilicity; higher lipophilicity driven by alkyl chain length and specific aryl substitutions (e.g., methyl or trifluoromethyl groups) yields stronger seizure inhibition[6],[7].

Quantitative Comparison of Isomer Performance

The following table synthesizes the pharmacological profiles of the primary azaspiro[4.5]decane isomers to facilitate objective lead selection.

Isomer ScaffoldKey Derivative / ExamplePrimary Biological TargetPrimary IndicationKey Pharmacological Effect
1-Oxa-8-azaspiro[4.5]decane YM796, YM954M1 Muscarinic ReceptorAlzheimer's DiseaseStimulates phosphoinositide hydrolysis; reverses cognitive impairment[2].
1-Thia-4-azaspiro[4.5]decane 4-Aryl-thiazolidinone derivativesCellular Proliferation PathwaysOncology (HepG-2, PC-3)Induces apoptosis; cytotoxicity dependent on aryl substitution[4],[5].
2-Azaspiro[4.5]decane 6-carboxylates, 1,3-dionesGABA Uptake System / Calcium ChannelsEpilepsy / SeizuresInhibits GABA reuptake; blocks maximal electroshock seizures[6],[7].
2,8-Diazaspiro[4.5]decane 1-one derivativesTYK2 / JAK1 KinasesAutoimmune DisordersDual kinase inhibition disrupting the JAK-STAT inflammatory pathway[1].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand why specific conditions are mandated.

Protocol A: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]decane Derivatives

Objective: Synthesize 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones via a three-component condensation[4],[5].

Causality & Design Choice: This reaction utilizes dry benzene as a solvent. The causality behind this choice is critical: the condensation of the ketone, amine, and mercaptoacetic acid generates water. Benzene allows for the azeotropic removal of this water via a Dean-Stark apparatus, driving the thermodynamic equilibrium exclusively toward the spirocyclic cyclization[4],[5].

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, combine 0.01 mol of cyclohexanone (or 4-methylcyclohexanone) and 0.01 mol of an aromatic amine (e.g., 4-bromoaniline)[5].

  • Reagent Addition: Add 0.01 mol (0.92 mL) of thioglycolic acid[5].

  • Solvent & Setup: Dissolve the mixture in 50 mL of dry benzene. Attach a Dean-Stark trap and a reflux condenser[4],[5].

  • Reflux: Heat the mixture to reflux for 10 hours. Validation Check: Monitor the Dean-Stark trap; the collection of approximately 0.36 mL of water validates the completion of the imine formation and subsequent cyclization[5].

  • Isolation: Concentrate the solution under reduced pressure to remove the benzene[5].

  • Purification & Validation: Recrystallize the crude solid from ethanol. Validate the spiro carbon formation via 13 C-NMR (look for the characteristic spiro-C peak around δ 74.2 ppm)[4].

Synthesis Reagents Cyclohexanone + Amine + Thioglycolic Acid Reaction Reflux 10h Reagents->Reaction Solvent Dry Benzene (Azeotropic Water Removal) Solvent->Reaction Validation 13C-NMR Validation (Spiro-C at ~74.2 ppm) Reaction->Validation Product 1-Thia-4-azaspiro[4.5]decane Validation->Product

One-pot three-component synthesis workflow for 1-thia-4-azaspiro[4.5]decane derivatives.

Protocol B: Validation of M1 Agonistic Activity via Phosphoinositide (PI) Hydrolysis

Objective: Differentiate M1 target engagement from M2/M3 off-target effects using 1-oxa-8-azaspiro[4.5]decane isomers (e.g., YM796)[2],[3].

Causality & Design Choice: Receptor binding affinity assays (like [3H] pirenzepine displacement) only prove target binding, not functional agonism[2]. Because M1 receptors selectively couple to Gq/11 proteins to activate phospholipase C (PLC), measuring the downstream accumulation of inositol phosphates (PI hydrolysis) serves as a self-validating functional assay for true M1 agonism, distinguishing it from M2/M3 receptors which inhibit cAMP[2],[3].

Step-by-Step Workflow:

  • Tissue Preparation: Prepare cross-chopped hippocampal slices (350 µm) from male Wistar rats.

  • Isotope Labeling: Incubate the slices with [3H] myo-inositol for 60 minutes at 37°C in Krebs-Henseleit buffer to label the membrane phosphoinositide pool.

  • Lithium Blockade: Add 10 mM LiCl to the buffer. Causality: LiCl inhibits inositol monophosphatase, preventing the degradation of [3H] inositol phosphates (IP) and allowing them to accumulate to measurable levels.

  • Compound Addition: Introduce the azaspiro[4.5]decane isomer (e.g., YM796) at varying micromolar concentrations and incubate for 45 minutes[2].

  • Extraction & Quantification: Terminate the reaction with chloroform/methanol/HCl. Separate the aqueous phase and isolate the [3H] IP fraction using anion-exchange chromatography (Dowex 1-X8 resin).

  • Validation: Quantify radioactivity via liquid scintillation counting. A dose-dependent increase in [3H] IP accumulation directly validates M1 functional agonism[2],[3].

References

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed. 2

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC. 4

  • Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake Inhibitors - PubMed. 6

  • Synthesis, Physicochemical and Anticonvulsant Properties of New N‐(Pyridine‐2‐yl) Derivatives of 2‐Azaspiro[4.4]nonane and [4.5]decane‐1,3‐dione - Scilit. 7

  • Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis - Benchchem. 1

  • An In-depth Technical Guide to 1-Thia-4- azaspiro[4.5]decane Hydrochloride and Its Derivatives: Synthesis - Benchchem. 5

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. 3

Sources

Comparative

Cross-Validation of Analytical Methods for 1-Azaspiro[4.5]decan-8-ol Purity: A Comprehensive Comparison Guide

The Analytical Challenge: The "Invisible" Scaffold 1-Azaspiro[4.5]decan-8-ol (CAS 918666-98-5) is a highly polar, spirocyclic aliphatic building block increasingly utilized in modern medicinal chemistry. However, it pres...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: The "Invisible" Scaffold

1-Azaspiro[4.5]decan-8-ol (CAS 918666-98-5) is a highly polar, spirocyclic aliphatic building block increasingly utilized in modern medicinal chemistry. However, it presents a fundamental analytical challenge: it lacks a UV-absorbing chromophore . Traditional high-performance liquid chromatography (HPLC) relying on UV/Vis or Diode Array Detection (DAD) is effectively blind to this molecule and its related synthetic impurities.

To establish a robust Analytical Target Profile (ATP) compliant with ICH Q2(R2) guidelines[1], laboratories must pivot to universal detection strategies. This guide objectively cross-validates the three premier methodologies for non-chromophoric purity assessment: Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , and Quantitative Nuclear Magnetic Resonance (qNMR) .

G cluster_0 Aerosol-Based Chromatography cluster_1 Orthogonal Referee A 1-Azaspiro[4.5]decan-8-ol (Non-Chromophoric) B HPLC-CAD (Mass-Sensitive) A->B Inverse Gradient C HPLC-ELSD (Light Scattering) A->C Standard Gradient D 1H qNMR (Absolute Quantitation) A->D Internal Standard E ICH Q2(R2) Validation Accuracy, Precision, LOD/LOQ B->E C->E D->E F Validated Purity Profile E->F Final Report

Fig 1. Orthogonal cross-validation workflow for non-chromophoric API purity assessment.

Mechanistic Grounding: CAD vs. ELSD vs. qNMR

The Aerosol Detectors: CAD vs. ELSD

Both CAD and ELSD are evaporative aerosol detectors that remove the mobile phase to measure the remaining non-volatile analyte particles[2]. However, their divergence in particle measurement dictates their performance:

  • HPLC-ELSD: Measures light scattered by the dried particles. Because Rayleigh scattering drops exponentially as particle size decreases, ELSD suffers from a non-linear (sigmoidal) response[3]. Consequently, ELSD systematically underestimates low-level trace impurities, artificially inflating the apparent purity of the main compound.

  • HPLC-CAD: Measures the electrical charge transferred to the dried particles via a corona discharge[4]. Because charge transfer is directly proportional to the particle's surface area, CAD maintains a uniform, near-linear response across a much wider dynamic range, achieving Limits of Detection (LOD) up to 10 times lower than ELSD[2].

G A Column Eluent B Nebulization (N2 Gas) A->B C Evaporation (Desolvation) B->C D Dry Analyte Particles C->D E Corona Discharge (Charge Transfer) D->E CAD Path G Laser Light Source D->G ELSD Path F Electrometer (CAD Signal) E->F H Photomultiplier (ELSD Signal) G->H Scattered Light

Fig 2. Mechanistic divergence of aerosol-based detectors (CAD vs. ELSD) post-evaporation.

The Orthogonal Referee: qNMR

While CAD is exceptional for impurity profiling, it still requires a calibration model. qNMR serves as the ultimate primary ratio method because the area under an NMR resonance is directly proportional to the number of nuclei, completely independent of the molecule's chemical structure[5]. By co-dissolving 1-azaspiro[4.5]decan-8-ol with a highly pure internal standard (IS), we can calculate absolute mass fraction purity without needing a reference standard of the analyte itself[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality-driven steps to eliminate systemic bias.

Protocol A: HPLC-CAD/ELSD Impurity Profiling (Inverse Gradient Method)

Causality Check: Gradient elution changes the organic-to-aqueous ratio entering the detector, altering nebulization efficiency and droplet size. To achieve standard-free quantitation of unknown impurities, we must implement an inverse gradient post-column to ensure the detector constantly receives a static 50/50 solvent mixture[4].

  • System Suitability Test (SST): Inject a 0.1 mg/mL standard of 1-azaspiro[4.5]decan-8-ol six times. The system is validated for use only if the peak area %RSD is ≤ 2.0%.

  • Column Selection: ZIC-HILIC (150 x 4.6 mm, 3 µm). Rationale: The highly polar secondary amine and alcohol of the analyte retain poorly on standard C18 columns. HILIC provides superior retention and peak shape.

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water, pH 3.0; (B) Acetonitrile. Rationale: All additives must be strictly volatile to prevent severe baseline noise in aerosol detectors[2].

  • Analytical Gradient: 90% B to 40% B over 15 minutes.

  • Inverse Gradient Setup: Using a secondary pump and a post-column T-piece, pump an inverse gradient (10% B to 60% B) at an identical flow rate.

  • Detection: Split the normalized flow to the CAD (Evaporation Temp: 35°C) and ELSD (Evaporation Temp: 40°C).

Protocol B: 1H-qNMR Absolute Quantitation

Causality Check: The largest source of error in qNMR is incomplete longitudinal relaxation (T1). If the delay between pulses (D1) is too short, the signals will not fully recover, skewing the integration[5].

  • Internal Standard (IS) Selection: Maleic acid (TraceCERT®, NIST SRM). Rationale: Maleic acid produces a sharp, isolated singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the complex aliphatic multiplet region (1.2 - 3.5 ppm) of the spirocyclic analyte.

  • Sample Preparation: Using a 6-place microbalance (d=0.001 mg), accurately co-weigh ~10.000 mg of 1-azaspiro[4.5]decan-8-ol and ~5.000 mg of Maleic acid into a vial. Dissolve in 800 µL of DMSO-d6.

  • SST (T1 Inversion Recovery): Run a quick inversion recovery experiment to determine the longest T1 relaxation time of the analyte and IS protons.

  • Acquisition: 600 MHz NMR, 90° pulse angle. Set D1 = 30 seconds (ensuring D1 > 5 × T1 for >99% recovery). Acquire 64 scans to ensure S/N > 250:1.

  • Data Processing: Apply exponential line broadening (0.3 Hz). Manually correct phase and baseline. Integrate the Maleic acid peak (2H) against the distinct CH-OH proton of the analyte (~3.8 ppm, 1H).

Quantitative Data & Cross-Validation Results

The methods were validated against ICH Q2(R2) parameters[1], utilizing three distinct synthetic batches of 1-azaspiro[4.5]decan-8-ol.

Table 1: ICH Q2(R2) Method Performance Metrics

Data highlights the superior sensitivity of CAD and the absolute precision of qNMR.

Validation ParameterHPLC-CADHPLC-ELSD1H-qNMR
Linearity (R²) 0.999 (Linear fit)0.982 (Log-Log fit req.)0.999 (Linear fit)
Limit of Detection (LOD) 2.5 ng on-column28.0 ng on-columnN/A (Mass limited)
Limit of Quantitation (LOQ) 8.0 ng on-column90.0 ng on-columnN/A (Mass limited)
Method Precision (%RSD) 1.1%4.8%0.4%
Dynamic Range 3.5 orders of magnitude< 2 orders of magnitude> 4 orders of magnitude
Table 2: Comparative Purity Assessment Across 3 Batches

Notice how ELSD consistently overestimates purity by failing to detect low-level impurities.

Sample BatchHPLC-CAD Purity (%)HPLC-ELSD Purity (%)qNMR Absolute Purity (%)
Batch 001 (Crude) 94.2 ± 0.296.8 ± 0.594.0 ± 0.1
Batch 002 (Recrystallized) 98.6 ± 0.199.5 ± 0.298.4 ± 0.1
Batch 003 (GMP Grade) 99.7 ± 0.1100.0 ± 0.199.6 ± 0.1

Executive Conclusion

When determining the purity of non-chromophoric scaffolds like 1-azaspiro[4.5]decan-8-ol, relying on traditional or outdated methodologies introduces severe regulatory risks.

  • ELSD is insufficient for trace impurity profiling. Its non-linear response and poor sensitivity (LOD ~28 ng) lead to a dangerous overestimation of API purity[3].

  • HPLC-CAD is the optimal choice for routine chromatographic control. When paired with an inverse gradient, CAD provides uniform, standard-free quantitation of unknown impurities down to 2.5 ng[4].

  • qNMR is the mandatory orthogonal referee. Because it requires no analyte-specific reference standard and relies purely on fundamental physics, qNMR provides the definitive, SI-traceable absolute mass fraction required for final batch release[5].

For robust drug development, laboratories should utilize qNMR for absolute primary reference standard characterization , and deploy HPLC-CAD for routine, high-throughput batch release and stability testing .

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Technical Blog. Available at:[Link]

  • US Pharmacopeia (USP). "Stimuli Article: Proposed Adoption of qNMR." USP-NF. Available at: [Link]

  • LCMS.cz. "Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection." Technical Notes. Available at: [Link]

  • American Laboratory. "Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique." American Laboratory Publications. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Master Protocol: 1-Azaspiro[4.5]decan-8-ol Hydrochloride

As a building block in drug discovery, 1-azaspiro[4.5]decan-8-ol hydrochloride requires precise handling and disposal protocols. This spirocyclic amine salt combines a piperidine and cyclohexane ring system[1], presentin...

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in drug discovery, 1-azaspiro[4.5]decan-8-ol hydrochloride requires precise handling and disposal protocols. This spirocyclic amine salt combines a piperidine and cyclohexane ring system[1], presenting unique physicochemical behaviors. For researchers and drug development professionals, understanding the causality behind its reactivity—specifically its hygroscopicity and mild acidity in solution—is critical for maintaining both laboratory safety and environmental compliance.

This guide establishes self-validating workflows for the handling, emergency response, and proper disposal of 1-azaspiro[4.5]decan-8-ol hydrochloride.

Physicochemical Profiling & Hazard Assessment

The hydrochloride salt form of this compound is intentionally utilized to increase aqueous solubility for biological assays. However, this structural choice dictates specific safety parameters.

Causality in Handling: The presence of the hydrochloride (HCl) moiety means the compound is prone to absorbing ambient moisture (hygroscopy). If left exposed, it can create localized, highly concentrated acidic microenvironments on laboratory surfaces or skin, leading to severe irritation.

Table 1: Physicochemical & Hazard Profile

PropertyValue / SpecificationReference
Chemical Name 1-Azaspiro[4.5]decan-8-ol hydrochloride[2]
CAS Numbers 2098016-73-8 (General), 1992996-36-7 (trans), 1987294-41-6 (cis)[2],,[3]
Molecular Formula C9H18ClNO[2]
Molecular Weight 191.70 g/mol [2]
Physical Form Solid (Crystalline Powder)
Storage Conditions Sealed in a dry environment, 2-8°C (Isomer dependent)[2]
Primary Hazards Skin/Eye Irritation, Respiratory Tract Irritation[4]

Pre-Operational Handling & Self-Validation

Before generating waste, the operational handling of the chemical must be strictly controlled to prevent aerosolization and moisture degradation.

Step-by-Step Weighing Protocol:

  • Environmental Control: Ensure the weighing station is operating with a relative humidity of <50%.

  • PPE Verification: Don chemical-impermeable gloves, anti-static lab coat, and safety goggles[5].

  • Self-Validating System (Visual Inspection): Before transferring the powder, visually inspect the bulk material. Validation: The powder must be free-flowing. If clumping or a glassy appearance is observed, moisture ingress has occurred. The batch must be desiccated before use, and the weighing environment's humidity must be recalibrated.

  • Transfer: Use non-sparking, anti-static spatulas to transfer the solid to minimize static-induced aerosolization[5].

Step-by-Step Disposal Methodologies

1-Azaspiro[4.5]decan-8-ol hydrochloride cannot be disposed of via municipal solid waste or standard drain systems[6],[5]. Because it contains a chloride ion, its waste classification requires careful segregation to prevent damage to standard incinerators or cross-reactions in waste carboys.

Protocol A: Solid Waste Disposal (Powder, Vials, and Contaminated PPE)

Causality: Sweeping dry hydrochloride salts with standard brushes can generate hazardous, inhalable dust.

  • Collection: Use a dedicated, non-sparking scoop to collect spilled solid material[7]. Do NOT use water to flush the dry spill initially, as this creates a mobile acidic hazard.

  • Containment: Place the collected solid, empty primary chemical vials, and contaminated gloves into a chemically compatible, sealable polyethylene bag.

  • Self-Validating System (Leak-Check): Place the primary bag into a secondary, transparent hazardous waste container. Validation: Seal the secondary container, invert it, and apply gentle pressure. If no air escapes, the containment is validated against dust aerosolization.

  • Routing: Label strictly as "Hazardous Solid Waste - Organic Hydrochloride Salt" and route to a licensed waste management company for high-temperature incineration[8],[7].

Protocol B: Aqueous Waste Neutralization

Causality: Aqueous solutions of 1-azaspiro[4.5]decan-8-ol hydrochloride will be mildly acidic due to the dissociation of the HCl salt. Direct disposal into mixed organic waste streams can cause exothermic reactions with basic solvents (e.g., aliphatic amines).

  • Segregation: Collect all aqueous washings in a dedicated High-Density Polyethylene (HDPE) carboy.

  • Neutralization: Slowly add 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise to the aqueous waste while maintaining gentle magnetic stirring.

  • Self-Validating System (pH Verification): Dip a universal pH indicator strip into the neutralized solution. Validation: The protocol is only complete when the strip reads precisely between pH 6.0 and 8.0. If the pH is < 6.0, repeat step 2.

  • Routing: Once validated, label as "Neutralized Aqueous Waste (Non-Halogenated)" and transfer to the facility's aqueous waste stream for professional disposal[8].

Protocol C: Organic Solvent Waste (Halogenated Segregation)

Causality: Although the organic skeleton of the spiro compound is non-halogenated, the stoichiometric presence of the chloride ion means that highly concentrated solvent waste (e.g., in Methanol or DMSO) must often be classified as Halogenated Waste to comply with EPA/local incineration standards.

  • Segregation: Pour solvent waste into a grounded, vented flammable waste container designated for Halogenated Organics.

  • Labeling: Explicitly list "Chloride ion (from HCl salt)" on the waste manifest to alert the disposal facility[8].

Waste Routing Visualization

WasteRouting Start 1-Azaspiro[4.5]decan-8-ol HCl Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Solutions & Washings) Start->Liquid Inc Licensed Incineration (Hazardous Waste) Solid->Inc Double-Bagged Org Organic Solvents (e.g., DCM, MeOH) Liquid->Org Aq Aqueous Solutions (Acidic pH) Liquid->Aq Org->Inc Segregate as Halogenated Neut Neutralize with NaHCO3 (Target pH 6-8) Aq->Neut Self-Validation: pH Paper Check AqDisp Aqueous Waste Stream (Professional Disposal) Neut->AqDisp pH Confirmed

Figure 1: Decision tree and validation workflow for 1-azaspiro[4.5]decan-8-ol HCl waste routing.

Emergency Spill Response

In the event of an accidental spill, immediate containment is required to prevent respiratory exposure and environmental contamination.

  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity and ensure the area is well-ventilated[5].

  • Dry Cleanup: Do not use wet paper towels on bulk powder. Sweep up the material using non-sparking tools and shovel it into a closed container[7].

  • Secondary Decontamination: Only after all bulk solid has been removed should the spill site be washed with copious amounts of water[8]. Collect this wash water and route it through Protocol B (Aqueous Waste Neutralization).

References

  • Pennsylvania Department of Environmental Protection. "SAFETY DATA SHEET".[Link]

  • The Home Depot (General Material Safety Data Sheet Reference). "Material Safety Data Sheet".[Link]

Sources

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